Methiomeprazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S2.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBREXTVOMDAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930874 | |
| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14056-64-5 | |
| Record name | Methiomeprazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14056-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methiomeprazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHIOMEPRAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,β-trimethyl-2-(methylthio)-10H-phenothiazine-10-propylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHIOMEPRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3V14N8PKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methiomeprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic pathway for methiomeprazine hydrochloride, a phenothiazine derivative. The document outlines the multi-stage synthesis, presenting detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
Methiomeprazine, chemically known as 10-(3-(Dimethylamino)-2-methylpropyl)-2-(methylthio)phenothiazine, is a phenothiazine compound. This guide details its synthesis, which is conceptually divided into three principal stages:
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Synthesis of the Core Intermediate: Formation of 2-methylthio-phenothiazine.
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Side Chain Attachment: Alkylation of the phenothiazine core.
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Salt Formation: Conversion to the hydrochloride salt for pharmaceutical applications.
Overall Synthesis Pathway
The synthesis of this compound begins with the functionalization of a protected phenothiazine to introduce a methylthio group at the 2-position. This is followed by the alkylation of the nitrogen atom of the phenothiazine ring with a substituted propyl chloride side chain. The final step involves the formation of the hydrochloride salt.
Experimental Protocols and Data
Stage 1: Synthesis of 2-Methylthio-phenothiazine
This stage focuses on the regioselective introduction of a methylthio group at the 2-position of the phenothiazine ring system. The following protocol is adapted from patent literature, which details a process starting from N-formyl-phenothiazine[1].
Method A: Sulfinylation, Reduction, and S-Methylation
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Sulfinylation: A mixture of aluminum trichloride (0.0968 mol) in a sulfur dioxide atmosphere is heated to 60°C for 7 hours. To the resulting oil, 10-formyl-phenothiazine (0.0484 mol) is added at room temperature. The mixture is stirred under a sulfur dioxide atmosphere for 16 hours, and then at 60-65°C for an additional 2 hours.
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Work-up and Reduction: The reaction mass is cooled, and methylene chloride is added. The organic phase is separated and washed. Zinc powder (0.108 mol) is added to the organic solution, followed by the slow addition of 37% hydrochloric acid, maintaining the temperature at 0°C. The mixture is then heated to reflux for 2 hours.
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S-Methylation: After cooling, the phases are separated. Toluene is added to the organic phase, which is then heated to 50°C. Sodium hydroxide is added, followed by the dropwise addition of dimethyl sulfate (0.051 mol) at 60°C. The reaction mixture is maintained at this temperature for 2 hours.
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Isolation: The organic phase is washed with water, concentrated, and cooled to 0°C to precipitate the product. The solid is filtered to yield 2-methylthio-phenothiazine.
| Parameter | Value | Reference |
| Starting Material | 10-Formyl-phenothiazine | [1] |
| Molar Ratio (Substrate:AlCl₃) | 1 : 2 | [1] |
| Sulfinylation Temperature | 60-65°C | [1] |
| Reduction Reagent | Zinc, HCl | [1] |
| Methylating Agent | Dimethyl sulfate | [1] |
| S-Methylation Temperature | 60°C | [1] |
| Overall Yield | 65% | [1] |
| Melting Point | 138-140°C | [1] |
Stage 2: Alkylation of 2-Methylthio-phenothiazine
This step involves the N-alkylation of the synthesized 2-methylthio-phenothiazine with the desired side chain. The following protocol is based on procedures for similar phenothiazine derivatives.
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Deprotonation: 2-Methylthio-phenothiazine (1 equivalent) is dissolved in anhydrous xylene. To this solution, sodamide (1.1 equivalents) is added, and the mixture is heated to reflux for 1 hour.
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Alkylation: After cooling, 1-chloro-3-(dimethylamino)-2-methylpropane (1.1 equivalents) is added to the reaction mixture. The solution is then heated to reflux for 6 hours.
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Work-up and Isolation: The reaction mixture is cooled and treated with water, followed by dilute hydrochloric acid. The aqueous layer is then made alkaline with sodium hydroxide and extracted with ether. The organic extract is dried, and the solvent is evaporated under vacuum to yield the crude methiomeprazine base.
| Parameter | Value | Note |
| Starting Material | 2-Methylthio-phenothiazine | |
| Base | Sodamide | |
| Alkylating Agent | 1-Chloro-3-(dimethylamino)-2-methylpropane | |
| Solvent | Anhydrous Xylene | |
| Reaction Temperature | Reflux | |
| Reaction Time | 6 hours | |
| Yield | ~65-70% | Estimated based on similar reactions |
Stage 3: Formation of this compound
The final step is the conversion of the methiomeprazine base into its more stable and water-soluble hydrochloride salt.
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Dissolution: The crude methiomeprazine base is dissolved in a suitable organic solvent, such as isopropanol or ethanol.
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Acidification: A solution of hydrogen chloride in an organic solvent (e.g., isopropanolic HCl) is added dropwise to the stirred solution of the base until the pH is acidic.
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Crystallization and Isolation: The hydrochloride salt precipitates out of the solution. The mixture may be cooled to enhance crystallization. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
| Parameter | Value | Note |
| Starting Material | Methiomeprazine (Base) | |
| Reagent | Hydrogen Chloride (in organic solvent) | |
| Solvent | Isopropanol or Ethanol | |
| Yield | High | Typically quantitative |
Visualized Experimental Workflow
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with good overall yields through established synthetic methodologies. The key steps involve the regioselective synthesis of the 2-methylthio-phenothiazine intermediate, followed by N-alkylation and subsequent salt formation. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis and further process development of this pharmaceutically relevant compound. Careful control of reaction conditions at each stage is crucial for achieving high purity and yield of the final product.
References
An In-Depth Technical Guide to the Mechanism of Action of Methiomeprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiomeprazine hydrochloride, a phenothiazine derivative, exerts its pharmacological effects through a multi-target mechanism of action, primarily involving the antagonism of dopamine, histamine, and muscarinic acetylcholine receptors. As a member of the phenothiazine class of compounds, its antipsychotic and antiemetic properties are attributed to its ability to modulate the signaling of key neurotransmitter systems in the central and peripheral nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, the experimental protocols used to elucidate its activity, and the signaling pathways it modulates.
Introduction
Methiomeprazine is a phenothiazine compound that has been investigated for its potential therapeutic applications, including its use as an antiemetic agent. The phenothiazine chemical scaffold is characteristic of a class of drugs known for their diverse pharmacological activities, which stem from their interactions with a range of neurotransmitter receptors. Understanding the precise mechanism of action of this compound is crucial for its rational drug development and for predicting its therapeutic efficacy and potential side-effect profile. This document synthesizes the available scientific information to provide an in-depth technical guide on its core mechanism of action.
Receptor Binding Profile
The primary mechanism of action of this compound is believed to be its antagonist activity at several key G-protein coupled receptors (GPCRs). While specific binding affinity data (Ki or IC50 values) for this compound is not widely published in publicly accessible literature, its pharmacological profile can be inferred from the well-characterized actions of other phenothiazine derivatives. The expected primary targets are:
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Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic and mesocortical pathways of the brain is a hallmark of typical antipsychotic drugs. This action is thought to underlie their efficacy in treating psychosis. Blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata is responsible for the antiemetic effects of many phenothiazines.
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Histamine H1 Receptors: Blockade of H1 receptors contributes to the sedative and antiemetic effects of phenothiazines. This action can also lead to side effects such as drowsiness and weight gain.
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Muscarinic M1 Acetylcholine Receptors: Antagonism of M1 receptors can lead to anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.
A summary of the anticipated receptor binding profile for this compound is presented in Table 1. It is important to note that these are expected interactions based on the phenothiazine class, and specific experimental validation for methiomeprazine is required for precise quantitative assessment.
| Receptor Target | Expected Interaction | Potential Pharmacological Effect |
| Dopamine D2 Receptor | Antagonist | Antipsychotic, Antiemetic |
| Histamine H1 Receptor | Antagonist | Sedative, Antiemetic |
| Muscarinic M1 Receptor | Antagonist | Anticholinergic side effects |
Table 1: Anticipated Receptor Binding Profile of this compound.
Signaling Pathways
The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. As an antagonist, it blocks the downstream signaling normally triggered by the endogenous ligands of these receptors (dopamine, histamine, and acetylcholine).
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are typically coupled to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, methiomeprazine prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA).
An In-depth Technical Guide to the Chemical and Physical Properties of Methiomeprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiomeprazine hydrochloride, a phenothiazine derivative, is a compound of interest in pharmacological research due to its antipsychotic and antihistaminic properties. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes a detailed summary of its quantitative data, hypothetical experimental protocols for its synthesis and analysis, and a visual representation of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is the hydrochloride salt of Methiomeprazine, a phenothiazine compound characterized by a methylthio group on the phenothiazine ring and a dimethylaminopropyl side chain.
Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride | |
| CAS Number | 14056-64-5 | [1] |
| Molecular Formula | C₁₉H₂₅ClN₂S₂ | |
| Molecular Weight | 381.0 g/mol | [1] |
| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl | |
| InChI Key | KYBREXTVOMDAQC-UHFFFAOYSA-N |
Physical Properties
The following table summarizes the available physical property data for Methiomeprazine and its hydrochloride salt. It is important to note that much of the available data is predicted and has not been experimentally verified.
| Property | Value | Notes | Source |
| Melting Point | Not available | Experimental data not found. | |
| Boiling Point | 480.8 ± 45.0 °C | Predicted for the free base. | [2] |
| Density | 1.20 ± 0.1 g/cm³ | Predicted for the free base. | [2] |
| pKa | 9.32 ± 0.28 | Predicted for the free base. | [2] |
| logP (Octanol-Water Partition Coefficient) | 5.2 | Predicted for the free base. | |
| Solubility | Not available | Detailed experimental solubility data in various solvents is not readily available. Phenothiazine derivatives are generally soluble in organic solvents and have limited solubility in water. |
Experimental Protocols
The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and analysis of this compound. These protocols are based on established methods for similar phenothiazine derivatives.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process involving the N-alkylation of 2-(methylthio)phenothiazine followed by conversion to its hydrochloride salt.
Step 1: N-Alkylation of 2-(methylthio)phenothiazine
This reaction involves the nucleophilic substitution of a suitable alkylating agent by the nitrogen atom of the phenothiazine ring.
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Materials:
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2-(methylthio)phenothiazine
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1-chloro-N,N,2-trimethylpropan-1-amine
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Sodium amide (NaNH₂)
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Toluene, anhydrous
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Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
-
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Procedure:
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A solution of 2-(methylthio)phenothiazine (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Sodium amide (1.2 eq) is added portion-wise to the solution with stirring. The reaction mixture is heated to reflux for 2 hours to facilitate the formation of the phenothiazine anion.
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The reaction mixture is cooled to room temperature, and a solution of 1-chloro-N,N,2-trimethylpropan-1-amine (1.1 eq) in anhydrous toluene is added dropwise.
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The reaction mixture is then heated to reflux and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
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The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude Methiomeprazine is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
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Step 2: Formation of this compound
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Materials:
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Purified Methiomeprazine (free base)
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Anhydrous diethyl ether
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Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
-
Procedure:
-
The purified Methiomeprazine is dissolved in a minimal amount of anhydrous diethyl ether.
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The ethereal solution of hydrochloric acid is added dropwise to the stirred solution of Methiomeprazine at 0 °C.
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A precipitate of this compound will form.
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The mixture is stirred for an additional 30 minutes at 0 °C.
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The solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a solid.
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Analytical Method: High-Performance Liquid Chromatography (HPLC)
This hypothetical RP-HPLC method is designed for the quantification of this compound in a sample.
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Instrumentation:
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HPLC system with a UV-Vis detector
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
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Data acquisition and processing software
-
-
Chromatographic Conditions:
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Mobile Phase: A mixture of acetonitrile and a 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
-
-
Procedure:
-
Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase at a concentration of 1 mg/mL. A series of working standard solutions are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
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Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.
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Analysis: The standard and sample solutions are injected into the HPLC system.
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Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the sample is determined from the calibration curve.
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Pharmacological Signaling Pathways
This compound, as a typical phenothiazine antipsychotic, exerts its pharmacological effects by acting as an antagonist at several neurotransmitter receptors. The primary targets are dopamine D₂ receptors, serotonin 5-HT₂ₐ receptors, and histamine H₁ receptors.
Dopamine D₂ Receptor Antagonism
Antagonism of D₂ receptors in the mesolimbic pathway is believed to be the primary mechanism for the antipsychotic effects of phenothiazines.
Caption: Dopamine D₂ Receptor Antagonism by Methiomeprazine.
Serotonin 5-HT₂ₐ Receptor Antagonism
Blockade of 5-HT₂ₐ receptors is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to reduce the incidence of extrapyramidal side effects.
Caption: Serotonin 5-HT₂ₐ Receptor Antagonism by Methiomeprazine.
Histamine H₁ Receptor Antagonism
The sedative effects of Methiomeprazine are primarily due to its antagonism of H₁ receptors in the central nervous system.
Caption: Histamine H₁ Receptor Antagonism by Methiomeprazine.
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of this compound, alongside its pharmacological context. While there are gaps in the experimentally determined data, the provided information, including hypothetical protocols and signaling pathway diagrams, offers a robust starting point for researchers. Further experimental validation of the predicted properties and optimization of the outlined protocols are encouraged to advance the scientific understanding of this compound.
References
An In-Depth Technical Guide to Methiomeprazine Hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenothiazines: A Serendipitous Journey from Dyes to Psychopharmacology
The story of Methiomeprazine hydrochloride is intrinsically linked to the broader history of phenothiazine chemistry, a journey that began not in a pharmaceutical lab, but in the burgeoning dye industry of the 19th century. The parent compound, phenothiazine, was first synthesized in 1883. Derivatives of phenothiazine, such as methylene blue, were initially explored for their staining properties.
The pivotal shift towards medicinal applications occurred in the 1940s at the Rhône-Poulenc laboratories in France, under the direction of Paul Charpentier.[1] His team was investigating phenothiazine derivatives for their potential as antihistamines. This research led to the synthesis of promethazine, a compound with potent antihistaminic and sedative effects. The observation of profound sedation in surgical patients treated with promethazine sparked the interest of French surgeon Henri Laborit, who noted the drug's ability to induce a state of "artificial hibernation." This calming effect, distinct from simple sedation, laid the groundwork for the revolutionary discovery of the antipsychotic properties of a related compound, chlorpromazine, in 1952.[1] The success of chlorpromazine ushered in the era of psychopharmacology and spurred the development of a vast array of phenothiazine derivatives, including, presumably, Methiomeprazine.
The Emergence of this compound
While the specific details surrounding the discovery of this compound are not well-documented in publicly accessible literature, its chemical structure and internal company codes—RP 10584 (Rhône-Poulenc) and SKF 6270 (Smith, Kline & French)—strongly suggest its development originated within the French pharmaceutical company Rhône-Poulenc, likely in the prolific period of phenothiazine research following the launch of chlorpromazine.
The nomenclature "Methiomeprazine" itself provides clues to its chemical structure: "methio-" indicates the presence of a methylthio group (-SCH3), and "-meprazine" signifies its classification as a phenothiazine derivative with a dimethylaminopropyl side chain.
Hypothetical Synthesis of this compound
A definitive, published synthesis protocol for this compound is not available. However, based on the known synthesis of structurally similar phenothiazine derivatives, a plausible synthetic route can be proposed. The general scheme involves the alkylation of a substituted phenothiazine core with a suitable aminoalkyl halide.
Hypothetical Synthesis Workflow:
References
In Vivo Pharmacokinetics of Methiomeprazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vivo pharmacokinetic data for Methiomeprazine hydrochloride is limited. This guide provides a comprehensive overview of the principles and methodologies that would be applied to such a study, using data from the closely related phenothiazine compound, levomepromazine, as a representative example.
Introduction
This compound is a phenothiazine derivative with potential applications in various therapeutic areas. Understanding its in vivo pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is critical for its development and clinical use. This technical guide outlines the core methodologies for conducting in vivo pharmacokinetic studies of this compound and presents illustrative data to guide researchers.
Quantitative Pharmacokinetic Data
Due to the scarcity of specific data for this compound, the following table summarizes the pharmacokinetic parameters of a single oral and intra-arterial dose of levomepromazine hydrochloride, a structurally similar phenothiazine, in a rat model. This data provides a valuable reference point for anticipating the pharmacokinetic behavior of this compound.
Table 1: Representative Pharmacokinetic Parameters of Levomepromazine in Rats Following a Single Dose
| Parameter | Oral Administration | Intra-arterial Administration |
| Dose | 20 mg/kg | 5 mg/kg |
| Tmax (h) | ~1 | - |
| Mean Apparent Volume of Distribution (Vd) | - | 16.6 L/kg |
| Total Body Clearance (CL) | - | 12.3 mL/min |
| Systemic Availability (F%) | Highly variable | 100% |
| Elimination Half-Life (t½) | ~8 h (distribution phase) | ~8 h (distribution phase) |
Data derived from studies on levomepromazine and intended for illustrative purposes.[1]
Experimental Protocols
A typical in vivo pharmacokinetic study for a compound like this compound in a preclinical animal model, such as the rat, would follow a detailed protocol as outlined below.
Animal Model and Husbandry
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Species: Male Wistar rats (or other appropriate strain).
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Weight: 250-300g.
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Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.
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Acclimatization: A minimum of one week of acclimatization to the housing conditions is required before the experiment.
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Health Status: Only healthy animals should be included in the study.
Drug Formulation and Administration
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Formulation: this compound should be dissolved in a suitable vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent if necessary). The formulation should be prepared fresh on the day of dosing.
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Dose: The dose will depend on the intended therapeutic range and should be determined from prior dose-ranging toxicity studies.
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Routes of Administration:
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Intravenous (IV): Administered typically via the tail vein to determine the absolute bioavailability and key clearance parameters.
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Oral (PO): Administered via oral gavage to assess oral absorption and bioavailability.
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Study Design and Dosing Groups
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Groups: At a minimum, two groups for each route of administration (IV and PO).
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Animals per group: A sufficient number of animals (e.g., n=5-6) should be used in each group to ensure statistical power.
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Fasting: Animals in the oral administration group should be fasted overnight prior to dosing to minimize food effects on absorption.
Blood Sampling
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Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling.
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Time Points: A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. The IV group would have a similar schedule with more frequent early time points.
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Sample Collection: Approximately 0.2-0.3 mL of whole blood should be collected at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: The blood samples should be centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.
Bioanalytical Method
The concentration of this compound and its potential metabolites in the plasma samples would be determined using a validated bioanalytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[2]
-
Sample Preparation: Plasma samples typically require a sample preparation step to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3]
-
Chromatography: A suitable HPLC column (e.g., a C18 reversed-phase column) is used to separate the analyte from other components in the sample extract.
-
Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
Signaling Pathways
Information on the specific signaling pathways modulated by this compound is not available in the provided search results. Phenothiazines, as a class, are known to act as antagonists at dopamine D2 receptors, which is central to their antipsychotic effects.[4] They can also interact with other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors. A generalized diagram of dopamine D2 receptor antagonism is presented below.
Conclusion
While specific in vivo pharmacokinetic data for this compound remains to be fully elucidated in the public domain, the established methodologies for studying similar phenothiazine compounds provide a robust framework for its evaluation. The illustrative data from levomepromazine suggests that this compound is likely to exhibit significant first-pass metabolism and variable oral bioavailability. A thorough investigation following the detailed experimental and bioanalytical protocols outlined in this guide is essential to accurately characterize its pharmacokinetic profile and inform its potential clinical development.
References
- 1. Pharmacokinetics and first-pass metabolism of levomepromazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Methiomeprazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiomeprazine hydrochloride, a phenothiazine derivative, is anticipated to exhibit a range of in vitro biological activities characteristic of this class of antipsychotic agents. This technical guide provides a comprehensive overview of the core in vitro assays and expected pharmacological profile of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on the established in vitro activities of phenothiazines, offering detailed experimental protocols and conceptual signaling pathways. The primary mechanism of action for phenothiazine antipsychotics involves the antagonism of dopamine and serotonin receptors.[1][2] Consequently, this guide details methodologies for receptor binding assays and functional assays designed to elucidate the potency and efficacy of compounds at these key targets. Furthermore, protocols for assessing downstream signaling events, such as second messenger modulation and cytotoxicity, are provided to enable a thorough in vitro characterization.
Introduction
Methiomeprazine is a phenothiazine compound with potential applications as an antipsychotic agent.[1] Like other drugs in this class, its therapeutic effects are likely mediated through interactions with various neurotransmitter systems in the central nervous system.[2][3] A thorough in vitro evaluation is a critical first step in the drug development process, providing essential information on a compound's mechanism of action, potency, selectivity, and potential for off-target effects. This guide outlines the key in vitro biological assays relevant to the characterization of this compound.
Expected Mechanism of Action
The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] Additionally, many phenothiazines exhibit significant affinity for various serotonin (5-HT) receptor subtypes, particularly the 5-HT2A receptor.[3][5] The interplay between dopamine and serotonin receptor antagonism is believed to contribute to the therapeutic efficacy of these drugs against the positive and negative symptoms of psychosis, respectively.[3]
In Vitro Assays for Biological Activity
A comprehensive in vitro assessment of this compound would involve a battery of assays to determine its receptor binding affinity, functional activity at key receptors, and its effects on cellular health.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The data from these experiments are used to calculate the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors.[6]
Table 1: Receptor Binding Affinity (Ki) of this compound (Illustrative)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | Rat Striatal Membranes | Data Not Available |
| Serotonin 5-HT2A | [³H]-Ketanserin | Human Cortical Membranes | Data Not Available |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | CHO-K1 cells expressing human 5-HT1A | Data Not Available |
| Adrenergic α1 | [³H]-Prazosin | Rat Cortical Membranes | Data Not Available |
| Histamine H1 | [³H]-Pyrilamine | HeLa cells expressing human H1 | Data Not Available |
Note: This table is illustrative. Specific experimental data for this compound is not currently available in the public domain.
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh Tris-HCl buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]-Spiperone (a D2 antagonist radioligand), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of a non-labeled D2 antagonist like haloperidol.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. These assays can determine whether a compound is an agonist, antagonist, or inverse agonist.
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, when activated, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Serotonin 5-HT2A receptors are also GPCRs that couple to Gq/11, and their activation leads to an increase in intracellular calcium (Ca2+) via the phospholipase C pathway.[7][8]
Table 2: Functional Activity of this compound (Illustrative)
| Assay Type | Cell Line | Target | Functional Response | Potency (IC50/EC50, nM) |
| cAMP Assay | CHO-K1 cells expressing human D2 receptor | Dopamine D2 | Antagonist | Data Not Available |
| Calcium Flux Assay | HEK293 cells expressing human 5-HT2A receptor | Serotonin 5-HT2A | Antagonist | Data Not Available |
Note: This table is illustrative. Specific experimental data for this compound is not currently available in the public domain.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a measurable decrease in cAMP.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a reporter gene assay).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC50 value for the inhibition of the agonist-induced response.
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Add varying concentrations of this compound to the cell plate.
-
Agonist Stimulation: Add a 5-HT2A receptor agonist (e.g., serotonin) to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium flux.
Cytotoxicity Assays
It is crucial to assess the potential for a drug candidate to cause cell death. Cytotoxicity assays measure various parameters of cell health, such as membrane integrity, metabolic activity, or cell proliferation.
Table 3: Cytotoxicity of this compound (Illustrative)
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HepG2 (human liver carcinoma) | MTT Assay | Metabolic Activity | Data Not Available |
| SH-SY5Y (human neuroblastoma) | LDH Release Assay | Membrane Integrity | Data Not Available |
Note: This table is illustrative. Specific experimental data for this compound is not currently available in the public domain.
-
Cell Plating: Seed a human cell line (e.g., HepG2) into a 96-well plate and allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[9]
Signaling Pathway Visualizations
The following diagrams illustrate the expected signaling pathways modulated by a phenothiazine antipsychotic like this compound.
Conclusion
While specific in vitro biological activity data for this compound is not extensively documented in publicly available literature, its classification as a phenothiazine provides a strong basis for predicting its pharmacological profile. The methodologies and conceptual frameworks presented in this technical guide offer a robust starting point for the comprehensive in vitro characterization of this compound. Future experimental studies are necessary to generate the specific quantitative data required to fully elucidate its potency, selectivity, and cellular effects. Such data will be invaluable for its continued development and for understanding its potential as a therapeutic agent.
References
- 1. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the in vivo cellular correlates of antipsychotic drugs | bioRxiv [biorxiv.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular second messengers involved in melatonin signal transduction in chicken splenocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methiomeprazine Hydrochloride: An In-Depth Receptor Binding Profile and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiomeprazine hydrochloride is a phenothiazine derivative with potential applications in neuroscience research and drug development. Understanding its interaction with various neurotransmitter receptors is fundamental to elucidating its mechanism of action, predicting its pharmacological effects, and guiding further research. This technical guide provides a comprehensive overview of the receptor binding profile of methiomeprazine, drawing upon data from structurally similar phenothiazine compounds due to the limited availability of direct binding data for methiomeprazine itself. The document details the methodologies for key binding assays and visualizes relevant pathways and workflows to support researchers in this field.
As a member of the phenothiazine class, methiomeprazine's therapeutic and side-effect profile is largely dictated by its affinity for a range of receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors. Antagonism at dopamine D2 receptors is a hallmark of antipsychotic activity, while interactions with other receptors can contribute to anxiolytic, sedative, and anticholinergic effects. This guide aims to provide a detailed, data-driven perspective on these interactions.
Receptor Binding Profile
Due to a scarcity of publicly available, direct binding data for methiomeprazine, the following table summarizes the binding affinities (Ki values in nM) of structurally related and functionally similar phenothiazine antipsychotics, levomepromazine (methotrimeprazine) and cyamemazine. These compounds provide a strong indication of the likely receptor binding profile of methiomeprazine. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Levomepromazine (Methotrimeprazine) Ki (nM) | Cyamemazine Ki (nM) |
| Dopamine Receptors | ||
| D1 | 54.3 | 3.9 |
| D2 | 8.6 (D2L), 4.3 (D2S) | 5.8 |
| D3 | 8.3 | - |
| D4 | 7.9 (D4.2) | - |
| Serotonin Receptors | ||
| 5-HT2A | - | 1.5 |
| 5-HT2C | - | 11.8 |
| 5-HT3 | - | 2900 |
| 5-HT7 | - | 22 |
| Histamine Receptors | ||
| H1 | - | High Affinity (qualitative) |
| Adrenergic Receptors | ||
| α1 | High Affinity (qualitative) | High Affinity (qualitative) |
| α2 | Moderate Affinity (qualitative) | Moderate Affinity (qualitative) |
| Muscarinic Receptors | ||
| M1-M5 | High Affinity (qualitative) | High Affinity (qualitative) |
Data for levomepromazine and cyamemazine are compiled from various sources and are intended to be representative. Specific values may vary between studies.
Signaling Pathway
The primary mechanism of action for many phenothiazine antipsychotics involves the blockade of the dopamine D2 receptor. The following diagram illustrates the canonical Gi-coupled signaling pathway associated with this receptor.
Structural Analysis of Methiomeprazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of Methiomeprazine hydrochloride, a phenothiazine derivative. Due to the limited availability of public experimental data for the hydrochloride salt, this document synthesizes information on the parent compound, Methiomeprazine, and provides generalized experimental protocols for the structural elucidation of phenothiazine derivatives and their salts. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of related pharmaceutical compounds.
Introduction
Methiomeprazine is a phenothiazine derivative that has been of interest in medicinal chemistry. The hydrochloride salt is a common formulation for amine-containing drugs to improve their solubility and stability. A thorough understanding of its three-dimensional structure is critical for elucidating its structure-activity relationship (SAR), mechanism of action, and for the development of new therapeutic agents. This guide outlines the key analytical techniques employed for the structural characterization of this compound.
Chemical and Physical Properties
This compound is the hydrochloride salt of Methiomeprazine. The fundamental properties of the parent compound and its salt are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₅ClN₂S₂ | PubChem[1] |
| Molecular Weight | 381.0 g/mol | PubChem[1] |
| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride | PubChem[1] |
| SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl | PubChem[1] |
| CAS Number | 14056-64-5 | PubChem[1] |
| Synonyms | Methiomeprazine HCl, SKF 6270, RP 10584 | PubChem[1], ChemicalBook[2] |
Structural Elucidation Methodologies
The definitive three-dimensional structure of a small organic molecule like this compound is typically determined through a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides the most precise information on the molecular structure, including bond lengths, bond angles, and crystal packing. While a specific crystallographic information file (CIF) for this compound is not publicly available, a general protocol for the analysis of a small organic hydrochloride salt is presented.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Cu Kα or Mo Kα radiation. Data is collected over a range of angles by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods. The structural model is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.
-
¹H NMR: The spectrum would be complex, with signals corresponding to the aromatic protons of the phenothiazine ring system, the aliphatic protons of the propyl side chain, and the methyl groups. The protonation of the tertiary amine in the hydrochloride salt would likely cause a downfield shift of the adjacent protons compared to the free base.
-
¹³C NMR: The spectrum would show distinct signals for each carbon atom in a unique chemical environment. The aromatic carbons would appear in the downfield region (110-150 ppm), while the aliphatic carbons of the side chain would be in the upfield region. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen are expected to be shifted downfield.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired data is Fourier transformed and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-S bonds. The presence of the hydrochloride salt may result in a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretch of the tertiary ammonium salt.
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak for the free base (Methiomeprazine) after the loss of HCl. The fragmentation pattern would provide further structural information about the different parts of the molecule.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example by electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
Molecular Structure Diagram
The following diagram illustrates the chemical structure of this compound.
Conclusion
The structural analysis of this compound relies on a combination of powerful analytical techniques. While specific experimental data for the hydrochloride salt is not widely available in the public domain, this guide provides a framework for its structural elucidation based on the known structure of the parent compound and established analytical protocols for similar molecules. The methodologies and expected spectral features outlined herein serve as a valuable reference for researchers working on the characterization and development of phenothiazine-based pharmaceutical agents. Future work should aim to obtain and publish the complete experimental structural data for this compound to provide a more definitive understanding of this compound.
References
Methiomeprazine hydrochloride molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and putative mechanisms of action of methiomeprazine hydrochloride. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for the preparation of solutions, analytical method development, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₁₉H₂₅ClN₂S₂ |
| Molecular Weight | 381.0 g/mol |
| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride |
| CAS Number | 14056-64-5 |
Putative Mechanism of Action: Receptor Antagonism
Methiomeprazine is a phenothiazine derivative and is anticipated to exert its pharmacological effects primarily through the antagonism of dopamine and serotonin receptors. The primary targets are likely the Dopamine D2 receptor and the Serotonin 2A (5-HT2A) receptor.
Dopamine D2 Receptor Signaling Pathway (Antagonism)
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Antagonism of the D2 receptor by this compound would block this signaling cascade.
Serotonin 2A (5-HT2A) Receptor Signaling Pathway (Antagonism)
The 5-HT2A receptor is a GPCR that couples to Gαq proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium and activate protein kinase C (PKC). This compound is expected to block this signaling pathway.[1][2][3]
References
Toxicological Profile of Methiomeprazine Hydrochloride: An In-Depth Technical Guide
Disclaimer: Publicly available, specific toxicological data for Methiomeprazine hydrochloride is limited. Therefore, this guide has been compiled based on the general toxicological profile of phenothiazine derivatives, a class of compounds to which this compound belongs. The quantitative data, experimental protocols, and signaling pathways described herein are representative of this class and should be considered illustrative until specific studies on this compound are available.
Introduction
This compound is a phenothiazine derivative. Phenothiazines are a well-established class of drugs primarily used for their antipsychotic and antiemetic properties. Their therapeutic and toxicological effects are largely attributed to their antagonism of dopamine receptors, particularly the D2 subtype. This guide provides a comprehensive overview of the anticipated toxicological profile of this compound, based on the known effects of the phenothiazine class.
Mechanism of Action and Pharmacokinetics
Mechanism of Action: The primary mechanism of action of phenothiazines, and therefore likely for this compound, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3][4] This action is responsible for the antipsychotic effects. Blockade of dopamine receptors in other areas, such as the nigrostriatal pathway, can lead to extrapyramidal side effects.[5] Phenothiazines can also affect other receptor systems, including cholinergic, adrenergic, histaminergic, and serotonergic receptors, which contributes to their broad range of pharmacological and toxicological effects.[3][6]
Pharmacokinetics: Phenothiazines are generally well-absorbed after oral administration, are highly lipophilic, and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[7] Metabolites are then conjugated and excreted in the urine and feces. The high lipophilicity leads to a large volume of distribution and a tendency to accumulate in fatty tissues.
Non-Clinical Toxicology
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single high dose of a substance. For phenothiazines, acute toxicity is often characterized by an extension of their pharmacological effects, including sedation, lethargy, and extrapyramidal symptoms. At very high doses, cardiovascular and respiratory depression can occur.
Table 1: Representative Acute Toxicity of Phenothiazine Derivatives
| Test Species | Route of Administration | LD50 (mg/kg) | Signs of Toxicity |
| Mouse | Oral | 200 - 800 | Sedation, ataxia, tremors, convulsions |
| Rat | Oral | 300 - 1000 | Sedation, ptosis, catalepsy, respiratory depression |
| Dog | Oral | 100 - 500 | Emesis, sedation, tremors, hypotension |
Note: This data is representative of the phenothiazine class and not specific to this compound.
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies evaluate the effects of a substance over a longer period. For phenothiazines, chronic administration can lead to effects on the liver, blood, and endocrine systems.
Table 2: Representative Subchronic and Chronic Toxicity of Phenothiazine Derivatives
| Test Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs and Effects |
| Rat | 90 days | Oral | 5 - 20 | Liver (enzyme induction, fatty changes), Hematological (leukopenia), Endocrine (prolactin increase) |
| Dog | 1 year | Oral | 1 - 10 | Liver (cholestasis), Cardiovascular (ECG changes), Ocular (pigmentary retinopathy at high doses) |
Note: This data is representative of the phenothiazine class and not specific to this compound.
Genotoxicity
Genotoxicity studies assess the potential of a substance to damage genetic material. The standard battery of tests includes an Ames test for bacterial gene mutations, an in vitro chromosomal aberration or micronucleus test in mammalian cells, and an in vivo micronucleus test in rodents.
Table 3: Representative Genotoxicity Profile of Phenothiazine Derivatives
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium | With and without S9 | Generally Negative |
| In Vitro Micronucleus | Human Lymphocytes | With and without S9 | Generally Negative |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Generally Negative |
Note: This data is representative of the phenothiazine class and not specific to this compound.
Carcinogenicity
Long-term carcinogenicity studies in rodents are conducted to assess the tumorigenic potential of a substance. For some phenothiazines, an increased incidence of mammary and pituitary tumors has been observed, which is often linked to the drug's effect of increasing prolactin levels.
Table 4: Representative Carcinogenicity Profile of Phenothiazine Derivatives
| Test Species | Duration | Route | Findings |
| Rat | 2 years | Oral | Increased incidence of mammary and pituitary tumors in females |
| Mouse | 2 years | Oral | Equivocal or no evidence of carcinogenicity |
Note: This data is representative of the phenothiazine class and not specific to this compound.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential effects of a substance on fertility and fetal development.
Table 5: Representative Reproductive and Developmental Toxicity of Phenothiazine Derivatives
| Study Type | Test Species | NOAEL (mg/kg/day) | Maternal Effects | Developmental Effects |
| Fertility and Early Embryonic Development | Rat | 10 - 30 | Sedation, decreased weight gain | None |
| Embryo-Fetal Development (Segment II) | Rat | 15 - 50 | Sedation, decreased weight gain | None |
| Embryo-Fetal Development (Segment II) | Rabbit | 10 - 40 | Sedation, decreased weight gain | None |
| Pre- and Postnatal Development | Rat | 5 - 20 | Sedation, prolonged gestation | Decreased pup viability and growth at maternally toxic doses |
Note: This data is representative of the phenothiazine class and not specific to this compound.
Experimental Protocols
Acute Oral Toxicity (Up-and-Down Procedure - UDP)
-
Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
-
Administration: A single oral dose administered by gavage.
-
Procedure: A single animal is dosed. If it survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose. This continues until the criteria for stopping are met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.
-
Endpoint: LD50 value and its confidence intervals.
In Vitro Micronucleus Test
-
Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79).
-
Procedure:
-
Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours).
-
The cells are then washed and cultured in fresh medium containing cytochalasin B to block cytokinesis.
-
After an appropriate incubation period (to allow for one cell division), the cells are harvested, fixed, and stained.
-
-
Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic examination.
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.
Visualizations
Caption: Dopamine D2 Receptor Antagonism by this compound.
Caption: Experimental Workflow for the Ames Test.
Caption: Logical Progression of Toxicological Testing.
Conclusion
Based on its classification as a phenothiazine, this compound is expected to be a potent dopamine D2 receptor antagonist with a corresponding toxicological profile. The primary toxicities are likely to be extensions of its pharmacological effects on the central nervous system. Long-term administration may lead to effects on the liver, hematological, and endocrine systems. While the genotoxic potential is anticipated to be low, an increased incidence of hormone-related tumors in chronic studies is a possibility for this class of compounds. The developing fetus is not expected to be a primary target of toxicity in the absence of maternal toxicity. It must be emphasized that these are anticipated effects based on the phenothiazine class, and specific toxicological studies on this compound are necessary to definitively characterize its safety profile.
References
- 1. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The toxicity of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methiomeprazine hydrochloride CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methiomeprazine hydrochloride, a phenothiazine derivative. It covers its chemical identity, synthesis, mechanism of action, and analytical methods for its quantification.
Chemical Identity
This compound is the hydrochloride salt of Methiomeprazine. Key identifiers and synonyms are summarized below.
| Identifier | Value |
| CAS Number | 14056-64-5[1] |
| Parent CAS Number | 7009-43-0 (Methiomeprazine)[2] |
| Molecular Formula | C₁₉H₂₅ClN₂S₂[1] |
| Molecular Weight | 381.0 g/mol [1] |
| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride |
A comprehensive list of synonyms for this compound is provided in the table below.
| Synonym |
| Methiomeprazine HCl |
| 10-(3-(Dimethylamino)-2-methylpropyl)-2-(methylthio)phenothiazine hydrochloride[1] |
| 2-Methylthio-10-(2-methyl-3-dimethylaminopropyl)phenothiazine hydrochloride |
| N,N,beta-Trimethyl-2-(methylthio)-10H-phenothiazine-10-propylaminemonohydrochloride[1] |
| SKF 6270 |
| RP 10584[1] |
| UNII-P3V14N8PKW[1] |
| EINECS 237-894-9[1] |
Synthesis of this compound
Synthesis of the Phenothiazine Core
The phenothiazine core can be synthesized through various methods, including the Ullmann condensation, Smiles rearrangement, or Buchwald-Hartwig amination[3][4][5][6][7]. A common approach is the reaction of a substituted diphenylamine with sulfur. A process for the direct and regioselective functionalization of phenothiazine to introduce a methylthio group at the 2-position has also been described[8].
Proposed Synthesis of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine
A Russian patent describes a method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, a closely related compound, which can be adapted for the synthesis of Methiomeprazine[9]. The key step is the alkylation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride.
Experimental Protocol (Adapted):
-
Alkylation: To a solution of 2-(methylthio)phenothiazine in a suitable solvent (e.g., toluene), a strong base such as sodium amide or a solid hydroxide (e.g., NaOH or KOH) is added[9]. The reaction mixture is stirred, and 3-dimethylamino-2-methylpropyl chloride is added portion-wise. The reaction is then heated to reflux for several hours. The use of a phase-transfer catalyst, such as a crown ether, can improve the reaction efficiency when using a solid hydroxide[9].
-
Work-up: After cooling, the reaction mixture is treated with water and an acid (e.g., p-toluenesulfonic acid) to separate the organic layer[9]. The aqueous layer is then washed with a non-polar solvent like ether and subsequently basified with a strong base (e.g., NaOH solution) to precipitate the product.
-
Purification: The precipitated base is extracted with an organic solvent (e.g., ether), dried over an anhydrous salt (e.g., potassium carbonate), and the solvent is evaporated. The crude product can be further purified by distillation under reduced pressure or by recrystallization[9].
Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt.
Experimental Protocol:
-
The purified Methiomeprazine base is dissolved in a suitable anhydrous solvent, such as isopropanol or ether.
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Mechanism of Action
Like other phenothiazine antipsychotics, Methiomeprazine's primary mechanism of action is the antagonism of dopamine D2 receptors in the brain[10][11][12][13]. The blockade of these receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects[13].
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[10][12]. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. By blocking the D2 receptor, Methiomeprazine prevents this signaling cascade, thereby attenuating the effects of dopamine.
Analytical Methods
The quantitative analysis of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method can be developed for the determination of this compound.
Experimental Protocol (General):
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically suitable[14].
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used[14]. The pH of the buffer and the ratio of the organic to aqueous phase should be optimized to achieve good separation and peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min[14].
-
Detection: UV detection at a wavelength of maximum absorbance for Methiomeprazine (e.g., around 249 nm for a related compound) is employed[14].
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase or a suitable solvent. Working standards are prepared by serial dilution.
-
Sample Solution: For pharmaceutical dosage forms, a representative sample is accurately weighed, dissolved in a suitable solvent, and diluted to a known concentration within the linear range of the method. For biological samples, a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) is required to isolate the analyte from the matrix[15].
-
-
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ)[14][16].
Conclusion
This technical guide provides essential information for researchers and professionals working with this compound. The summarized data on its chemical properties, a plausible synthesis route, its established mechanism of action, and a general analytical methodology offer a solid foundation for further research and development activities. The provided diagrams visually represent the key processes, facilitating a better understanding of the synthesis and pharmacological action of this compound.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methiomeprazine | C19H24N2S2 | CID 26430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents [patents.google.com]
- 9. RU2233274C1 - Method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine - Google Patents [patents.google.com]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. turkjps.org [turkjps.org]
The Pharmacology of Phenothiazine Derivatives: A Technical Guide Focused on Methiomeprazine
Disclaimer: This technical guide provides a comprehensive overview of the pharmacology of phenothiazine derivatives, with a specific focus on Methiomeprazine. However, a thorough literature search did not yield specific quantitative pharmacological data (e.g., receptor binding affinities, pharmacokinetic parameters) for Methiomeprazine itself. Therefore, this document utilizes data from structurally related and well-characterized phenothiazine derivatives to provide a representative profile. This limitation should be considered when interpreting the presented data.
Introduction to Phenothiazine Derivatives
Phenothiazine derivatives are a class of heterocyclic compounds that have been a cornerstone of pharmacotherapy for psychotic disorders for decades[1]. Structurally, they consist of a tricyclic ring system with a sulfur and a nitrogen atom in the central ring[1]. Variations in the substituent at position 2 of the phenothiazine nucleus and the nature of the side chain attached to the nitrogen atom at position 10 give rise to a diverse range of compounds with distinct pharmacological properties[1]. Methiomeprazine, chemically known as N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine, belongs to this class.
Phenothiazines are broadly classified into three main groups based on the side chain at position 10: aliphatic, piperidine, and piperazine derivatives. These structural differences influence their potency, side-effect profiles, and clinical applications[2]. Their therapeutic effects, particularly in schizophrenia, are primarily attributed to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain[3][4]. However, their clinical utility is often accompanied by a range of side effects due to their interactions with various other neurotransmitter receptors[2][3].
Mechanism of Action and Receptor Pharmacology
The pharmacological actions of phenothiazine derivatives are complex and result from their interaction with a wide array of neurotransmitter receptors. Their primary mechanism of antipsychotic action is the blockade of dopamine D2 receptors[3][4]. However, they also exhibit varying degrees of antagonism at other receptor types, which contributes to both their therapeutic effects and their adverse side effect profiles[3][5].
Dopamine Receptor Antagonism
The antipsychotic efficacy of phenothiazines is strongly correlated with their affinity for the dopamine D2 receptor[3]. By blocking these receptors in the mesolimbic pathway, they are thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions[3][4]. However, blockade of D2 receptors in other dopaminergic pathways is associated with significant side effects. Antagonism in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and tardive dyskinesia[2]. Blockade of D2 receptors in the tuberoinfundibular pathway can result in hyperprolactinemia[3].
Serotonin Receptor Antagonism
Many phenothiazines also exhibit antagonist activity at various serotonin (5-HT) receptors, particularly the 5-HT2A receptor[6][7]. This action is thought to contribute to the efficacy of some "atypical" antipsychotics against the "negative" symptoms of schizophrenia and may also mitigate the incidence of EPS[6][8].
Adrenergic Receptor Antagonism
Phenothiazines, particularly the aliphatic derivatives like chlorpromazine, are potent antagonists of α1-adrenergic receptors[9]. This action is responsible for cardiovascular side effects such as orthostatic hypotension and reflex tachycardia[2].
Muscarinic Receptor Antagonism
Antagonism of muscarinic acetylcholine receptors (M1) is another common feature of phenothiazines, especially the aliphatic and piperidine derivatives[10][11]. This anticholinergic activity can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention[12].
Histamine Receptor Antagonism
Most phenothiazines are potent antagonists of the histamine H1 receptor[13][14][15]. This property is responsible for their sedative and antiemetic effects but can also contribute to side effects like weight gain[2][12].
Quantitative Receptor Binding Data for Representative Phenothiazines
As specific binding data for Methiomeprazine is not publicly available, the following tables summarize the receptor binding affinities (Ki values in nM) for several clinically important phenothiazine derivatives. A lower Ki value indicates a higher binding affinity. This data provides a comparative framework for understanding the potential receptor interaction profile of Methiomeprazine.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | Reference |
| Levomepromazine | 54.3 | 8.6 (D2L), 4.3 (D2S) | 8.3 | 7.9 | [13][16] |
| Chlorpromazine | 114.8 | 7.244 | 6.9 | 32.36 | [3] |
| Thioridazine | 94.5 | 0.4 | 1.5 | 1.5 | [17] |
| Perphenazine | - | 0.56 | 0.43 | - | [18] |
| Fluphenazine | - | - | - | - | [1] |
| Prochlorperazine | - | High | High | Lower | [5] |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 | Reference |
| Chlorpromazine | - | - | - | - | - | [3] |
| Thioridazine | 31.5 | 2.5 | 16 | - | - | [17] |
| Perphenazine | 421 | 5.6 | 132 | 17 | - | [19] |
| Fluphenazine | - | - | - | - | - | [1] |
Table 3: Adrenergic, Muscarinic, and Histamine Receptor Binding Affinities (Ki, nM)
| Compound | α1A | α1B | α2A | M1 | H1 | Reference |
| Levomepromazine | - | - | - | - | High | [20] |
| Chlorpromazine | - | - | - | 25.12 | 4.25 | [3] |
| Thioridazine | 3.5 | 1.5 | 1000 | 12.8 | 16.5 | [17] |
| Perphenazine | - | - | - | - | - | [19] |
| Fluphenazine | - | - | - | - | - | [1] |
| Prochlorperazine | High | - | - | High | High | [21] |
| Promethazine | Moderate | - | - | Moderate | 1.4 | [14] |
Pharmacokinetics and Metabolism
The pharmacokinetic properties of phenothiazines can vary significantly between different derivatives. Generally, they are well-absorbed after oral administration but undergo extensive first-pass metabolism in the liver, leading to variable bioavailability[11]. They are highly lipophilic, resulting in a large volume of distribution and extensive protein binding[11]. Metabolism is primarily hepatic, involving oxidation, hydroxylation, demethylation, and conjugation reactions, often mediated by cytochrome P450 enzymes. The elimination half-life is typically long, allowing for once-daily dosing in many cases[11].
Due to the lack of specific data for Methiomeprazine, a detailed pharmacokinetic profile cannot be provided.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., a phenothiazine derivative) for a specific neurotransmitter receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat striatum for D2 receptors) are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is equipped to deliver a mild electric foot shock.
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The rat learns to avoid the shock by moving to the other compartment during the presentation of the CS (avoidance response). If the rat fails to move during the CS, the shock is delivered until it escapes to the other compartment (escape response).
-
Testing: Once the rat is trained to a stable level of avoidance, the test compound is administered. The number of avoidance responses, escape responses, and escape failures are recorded.
-
Evaluation: A compound with potential antipsychotic activity will selectively decrease the number of avoidance responses at doses that do not significantly affect the number of escape responses, indicating a specific effect on the conditioned behavior rather than a general motor impairment.
Signaling Pathways and Visualizations
The primary mechanism of action of phenothiazine antipsychotics involves the antagonism of G protein-coupled receptors (GPCRs), most notably the dopamine D2 receptor.
General GPCR Signaling Pathway
GPCRs are cell surface receptors that, upon ligand binding, activate intracellular G proteins, leading to a cascade of downstream signaling events.
Caption: General overview of a G protein-coupled receptor (GPCR) signaling cascade.
Dopamine D2 Receptor Antagonism by Phenothiazines
Phenothiazines act as antagonists at the D2 receptor, preventing dopamine from binding and initiating the downstream signaling cascade. This leads to a reduction in the inhibitory effect on adenylyl cyclase and a subsequent modulation of cyclic AMP (cAMP) levels.
Caption: Signaling pathway of dopamine D2 receptor antagonism by phenothiazines.
Experimental Workflow for Antipsychotic Drug Screening
The process of screening for new antipsychotic drugs often involves a multi-step approach, starting with in vitro assays and progressing to in vivo behavioral models.
Caption: A typical workflow for the screening and preclinical development of antipsychotic drugs.
Conclusion
Phenothiazine derivatives, including Methiomeprazine, represent a clinically significant class of antipsychotic agents. Their primary mechanism of action involves the antagonism of dopamine D2 receptors, although their interactions with a multitude of other neurotransmitter receptors contribute to their overall pharmacological profile and side effects. While specific quantitative data for Methiomeprazine remains elusive in the public domain, the data from related phenothiazines provide a valuable framework for understanding its potential activities. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of antipsychotic pharmacology. Further research is warranted to fully elucidate the specific pharmacological characteristics of Methiomeprazine.
References
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prochlorperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 12. chlorpromazine(Antipsychotic Drug) | PPTX [slideshare.net]
- 13. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 14. Promethazine - Wikipedia [en.wikipedia.org]
- 15. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.isciii.es [scielo.isciii.es]
- 17. Thioridazine - Wikipedia [en.wikipedia.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Perphenazine - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 21. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
Methiomeprazine Hydrochloride and its Antagonism of Dopamine Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiomeprazine, a phenothiazine derivative, is presumed to exert its antipsychotic effects through the antagonism of dopamine receptors, a mechanism shared with other drugs in its class.[1][2] This technical guide provides a detailed examination of the dopamine receptor antagonism likely associated with methiomeprazine hydrochloride. Due to a scarcity of direct quantitative data for methiomeprazine, this document leverages comparative data from the structurally similar and well-characterized phenothiazine antipsychotics, chlorpromazine and thioridazine, to infer its pharmacological profile. This guide outlines the prevalent signaling pathways of the dopamine D2 receptor, details the standard experimental protocols for assessing receptor binding and functional antagonism, and presents comparative quantitative data to provide a framework for understanding the potential therapeutic action and off-target effects of methiomeprazine.
Introduction to Phenothiazines and Dopamine Receptor Antagonism
Phenothiazines are a class of first-generation antipsychotic medications that have been a cornerstone in the management of psychosis, particularly in schizophrenia.[1] Their primary mechanism of action is the blockade of dopamine receptors in the mesolimbic pathway of the brain, with a notable selectivity for the D2 receptor subtype.[1][3] This antagonism is believed to mitigate the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopamine hyperactivity.[1] this compound, as a member of the phenothiazine class, is expected to share this fundamental mechanism of D2 receptor antagonism.
Dopamine Receptor Subtypes and Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] The D2-like receptors, the primary targets for antipsychotic phenothiazines, are coupled to Gαi/o proteins.[5][6] Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This signaling cascade ultimately modulates neuronal excitability and communication.
The antagonism of the D2 receptor by compounds like methiomeprazine blocks the endogenous ligand, dopamine, from binding and initiating this signaling cascade. The therapeutic efficacy of typical antipsychotics correlates well with their binding affinity for the D2 receptor.[3]
Quantitative Analysis of Dopamine Receptor Antagonism
Table 1: Comparative Binding Affinities (Ki, nM) of Phenothiazines at Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | Reference(s) |
| Chlorpromazine | 73 | 0.55 | 1.2 | 9.7 | |
| Thioridazine | See note | See note | - | <20 | [8][9] |
Note on Thioridazine Data: One study indicated that (+)-thioridazine has a higher affinity for D2 receptors, while (-)-thioridazine has a higher affinity for D1 receptors.[10] Another study reported a high affinity (Ki < 20 nM) for the D4 receptor.[8][9] Precise Ki values across all subtypes from a single source are not consistently available.
Table 2: Functional Antagonism (IC50) of Phenothiazines
| Compound | Assay | IC50 (nM) | Reference(s) |
| Chlorpromazine | Dopamine D2 Receptor Inhibition | - | [11] |
| Trifluoperazine (related phenothiazine) | Dopamine D2 Receptor Inhibition | 1.1 - 1.2 | [12] |
Note: While a specific IC50 value for chlorpromazine in a functional assay was not found in the provided results, its potent antagonism at the D2 receptor is well-established.[11] Trifluoperazine is another phenothiazine derivative included for comparison.[12]
Experimental Protocols for Assessing Dopamine Receptor Antagonism
The characterization of a compound's interaction with dopamine receptors typically involves two key types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2) are prepared from cultured cells or animal brain tissue (e.g., striatum).[13][14]
-
Assay Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (e.g., methiomeprazine).[13][15]
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[15]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.[15]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thioridazine and the neuroleptic radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for Methiomeprazine Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Methiomeprazine Hydrochloride, a phenothiazine derivative, in cell culture-based assays. Due to the limited specific data on this compound's anti-cancer effects, the information presented herein is based on the known mechanisms of action of related phenothiazine compounds. Researchers should consider these protocols as a starting point and optimize them for their specific cell lines and experimental conditions.
Hypothetical Mechanism of Action
This compound, as a phenothiazine derivative, is hypothesized to exert its cellular effects through a multi-targeted approach. Phenothiazines have been shown to interfere with several critical signaling pathways that are often dysregulated in cancer cells. The primary proposed mechanisms include the antagonism of dopamine receptors (specifically D2), which can in turn modulate downstream pathways like the PI3K/Akt/mTOR and MAPK/ERK cascades.[1] Additionally, phenothiazines are known to be potent calmodulin (CaM) inhibitors, disrupting calcium-dependent signaling, which is crucial for cell proliferation and survival.[2][3] These interactions are thought to culminate in the induction of apoptosis, cell cycle arrest, and a reduction in cell viability.[1][4]
Proposed Signaling Pathway for this compound
Hypothetical signaling pathway of this compound.
Quantitative Data Summary
The following table is a template for summarizing the quantitative data obtained from the experimental protocols. Researchers should populate this table with their own experimental results.
| Cell Line | Assay | Parameter | Methiomeprazine HCl Concentration (µM) | Result |
| e.g., MCF-7 | Cell Viability (MTT) | IC50 | 0.1, 1, 10, 50, 100 | User-defined value |
| e.g., MCF-7 | Apoptosis (Annexin V) | % Apoptotic Cells | 10 | User-defined value |
| e.g., MCF-7 | Cell Cycle (PI Staining) | % G0/G1 Phase | 10 | User-defined value |
| e.g., MCF-7 | Cell Cycle (PI Staining) | % S Phase | 10 | User-defined value |
| e.g., MCF-7 | Cell Cycle (PI Staining) | % G2/M Phase | 10 | User-defined value |
| e.g., A549 | Cell Viability (MTT) | IC50 | 0.1, 1, 10, 50, 100 | User-defined value |
| e.g., A549 | Apoptosis (Annexin V) | % Apoptotic Cells | 10 | User-defined value |
| e.g., A549 | Cell Cycle (PI Staining) | % G0/G1 Phase | 10 | User-defined value |
| e.g., A549 | Cell Cycle (PI Staining) | % S Phase | 10 | User-defined value |
| e.g., A549 | Cell Cycle (PI Staining) | % G2/M Phase | 10 | User-defined value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.
Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
Workflow for the Annexin V/PI apoptosis assay.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., the IC50 concentration determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include appropriate controls.
-
Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of the cell cycle distribution to determine if this compound induces cell cycle arrest.
Workflow for the PI staining cell cycle analysis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a chosen concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer: These protocols provide a general framework. The optimal cell density, incubation times, and concentrations of this compound should be determined empirically for each cell line and experimental setup.
References
- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 3. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
Application Notes and Protocols: The Use of Methiomeprazine Hydrochloride in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical data on the use of Methiomeprazine hydrochloride (also known as Levomepromazine or Methotrimeprazine) in animal models of psychosis is limited in the available scientific literature. The following application notes and protocols are based on the well-established effects of phenothiazine antipsychotics, a class to which this compound belongs. The prototypical phenothiazine, chlorpromazine, is used here as a representative compound to provide exemplary data and protocols. Researchers should consider these as a starting point and adapt them for the specific investigation of this compound.
Introduction
This compound is a phenothiazine derivative with antipsychotic properties.[1][2] Phenothiazines are known to exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors, with varying activity at other receptors such as serotonergic, adrenergic, cholinergic, and histaminergic receptors.[3][4] Animal models of psychosis are crucial for the preclinical evaluation of novel antipsychotic agents, allowing for the investigation of their efficacy, mechanism of action, and potential side effects. These models often aim to replicate certain aspects of psychosis, such as positive symptoms (e.g., hyperactivity, stereotyped behaviors) and sensory gating deficits.[5]
This document provides an overview of the potential application of this compound in common animal models of psychosis, including detailed experimental protocols and representative quantitative data from studies with the related compound, chlorpromazine.
Mechanism of Action: Phenothiazine Antipsychotics
Phenothiazine antipsychotics, including this compound, primarily act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is hypothesized to be associated with the positive symptoms of psychosis. By blocking these receptors, phenothiazines reduce dopaminergic neurotransmission, leading to an amelioration of these symptoms. Additionally, their interaction with other neurotransmitter systems, such as serotonin (5-HT2A) receptors, may contribute to their overall therapeutic profile and side effects.[6][7]
Caption: Generalized signaling pathway for phenothiazine antipsychotics.
Key Animal Models for Assessing Antipsychotic Efficacy
Several well-validated animal models are used to screen for antipsychotic potential. These models typically involve inducing psychosis-like behaviors in rodents through pharmacological challenges.
Apomorphine-Induced Stereotyped Behavior
Principle: Apomorphine is a direct dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as compulsive sniffing, licking, and gnawing. This is considered a model for the positive symptoms of psychosis. Antipsychotic drugs that block dopamine receptors, like phenothiazines, are expected to inhibit these stereotyped behaviors.[8][9]
Experimental Protocol:
-
Animals: Male Wistar rats (200-250 g) or male Swiss albino mice (20-25 g).
-
Housing: House animals in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week of acclimatization before the experiment.
-
Drug Preparation:
-
Apomorphine hydrochloride: Dissolve in 0.9% saline containing 0.1% ascorbic acid as an antioxidant. Prepare fresh on the day of the experiment.
-
This compound/Chlorpromazine hydrochloride: Dissolve in 0.9% saline.
-
-
Experimental Procedure:
-
Administer this compound or vehicle (saline) intraperitoneally (i.p.). For chlorpromazine, a typical dose range is 1-10 mg/kg.
-
After a pretreatment time of 30-60 minutes, administer apomorphine hydrochloride subcutaneously (s.c.) at a dose of 1.5 mg/kg for rats or 2.5 mg/kg (i.p.) for mice.
-
Immediately after apomorphine injection, place each animal individually into a transparent observation cage.
-
Observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes for 1 hour).
-
-
Scoring: A common scoring system for stereotypy is as follows:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing or head movements
-
3: Continuous sniffing, licking, or gnawing of the cage floor or walls
-
4: Intense, continuous gnawing or licking of a specific area
-
Data Presentation:
Table 1: Effect of Chlorpromazine on Apomorphine-Induced Stereotyped Behavior in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Stereotypy Score (± SEM) | % Inhibition |
| Vehicle + Apomorphine | - | 3.8 ± 0.2 | - |
| Chlorpromazine + Apomorphine | 1 | 2.5 ± 0.3 | 34.2% |
| Chlorpromazine + Apomorphine | 3 | 1.2 ± 0.2 | 68.4% |
| Chlorpromazine + Apomorphine | 5 | 0.5 ± 0.1 | 86.8% |
Note: These are representative data based on typical outcomes and should be confirmed experimentally for this compound.
Amphetamine-Induced Hyperlocomotion
Principle: Amphetamine enhances dopamine release in the mesolimbic system, leading to a significant increase in locomotor activity in rodents.[5] This hyperactivity is considered an animal model of the psychomotor agitation observed in psychosis. The ability of a test compound to attenuate this hyperlocomotion is predictive of antipsychotic efficacy.[10]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Drug Preparation:
-
d-Amphetamine sulfate: Dissolve in 0.9% saline.
-
This compound/Chlorpromazine hydrochloride: Dissolve in 0.9% saline.
-
-
Experimental Procedure:
-
Habituate the mice to the open-field arenas for 30-60 minutes.
-
Administer this compound or vehicle (saline) i.p. For chlorpromazine, a typical dose range is 1-5 mg/kg.
-
After a pretreatment time of 30 minutes, administer d-amphetamine sulfate (e.g., 2-5 mg/kg, i.p.).
-
Immediately place the mice back into the open-field arenas and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Presentation:
Table 2: Effect of Chlorpromazine on Amphetamine-Induced Hyperlocomotion in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm ± SEM) | % Inhibition |
| Vehicle + Vehicle | - | 1500 ± 150 | - |
| Vehicle + Amphetamine | 2.5 | 8500 ± 500 | - |
| Chlorpromazine + Amphetamine | 1 | 5500 ± 400 | 42.9% |
| Chlorpromazine + Amphetamine | 3 | 2500 ± 300 | 85.7% |
Note: These are representative data based on typical outcomes and should be confirmed experimentally for this compound.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Principle: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[3] In individuals with schizophrenia and in animal models of psychosis, this sensory gating mechanism is often impaired.[11] The ability of a drug to restore PPI deficits is considered a measure of its antipsychotic potential.[2]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: Startle response chambers (e.g., SR-LAB, San Diego Instruments) that can deliver acoustic stimuli and measure the whole-body startle response.
-
Drug Preparation:
-
Psychosis-inducing agent (e.g., dizocilpine (MK-801) 0.1-0.3 mg/kg, s.c., or apomorphine 0.5 mg/kg, s.c.).
-
This compound/Chlorpromazine hydrochloride: Dissolve in 0.9% saline.
-
-
Experimental Procedure:
-
Administer this compound or vehicle i.p. For chlorpromazine, a typical dose range is 1-10 mg/kg.
-
After a pretreatment time of 30 minutes, administer the psychosis-inducing agent.
-
After an additional 15-30 minutes, place the animals in the startle chambers for a 5-10 minute acclimatization period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: A weaker acoustic stimulus (e.g., 73, 77, or 81 dB white noise for 20 ms) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Data Presentation:
Table 3: Effect of Chlorpromazine on MK-801-Induced Disruption of Prepulse Inhibition in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % PPI at 77 dB Prepulse (± SEM) |
| Vehicle + Vehicle | - | 65 ± 5% |
| Vehicle + MK-801 | 0.2 | 20 ± 4% |
| Chlorpromazine + MK-801 | 3 | 45 ± 6% |
| Chlorpromazine + MK-801 | 10 | 60 ± 5% |
Note: These are representative data based on typical outcomes and should be confirmed experimentally for this compound.
Experimental Workflow Visualization
Caption: A typical workflow for evaluating antipsychotic drugs in animal models.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound for potential antipsychotic activity. Based on its classification as a phenothiazine, it is hypothesized that this compound will demonstrate efficacy in attenuating dopamine-agonist induced behaviors. However, it is imperative to conduct specific dose-response studies for this compound to determine its potency and efficacy profile in these models. Furthermore, careful observation for potential side effects, such as catalepsy or sedation, should be an integral part of the experimental design. This systematic approach will enable a comprehensive characterization of the preclinical antipsychotic-like properties of this compound.
References
- 1. Interactions of (+)-amphetamine and chlorpromazine on neurones in the lower brain stem of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thorazine (chlorpromazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. acnp.org [acnp.org]
- 6. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 7. youtube.com [youtube.com]
- 8. Effect of morphine and chlorpromazine on apomorphine-induced stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous catalepsy and apomorphine-induced stereotypic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chlorpromazine and d-amphetamine on observing responses during a fixed-interval schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methiomeprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methiomeprazine hydrochloride, a phenothiazine derivative with antipsychotic properties. The protocols described herein are essential for quality control, stability testing, and pharmacokinetic studies. The methods include Stability-Indicating High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE).
Mechanism of Action: Dopamine and Serotonin Receptor Antagonism
This compound, also known as Methotrimeprazine or Levomepromazine, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[1] By blocking these receptors, it modulates neurotransmission, alleviating symptoms of psychosis.
Signaling Pathway of Dopamine D2 Receptor Antagonism by Methiomeprazine
Caption: Dopamine D2 Receptor Antagonism by Methiomeprazine.
Signaling Pathway of 5-HT2A Receptor Antagonism by Methiomeprazine
Caption: 5-HT2A Receptor Antagonism by Methiomeprazine.
Analytical Methods for Quantification
A summary of the validation parameters for the described analytical methods is presented below for easy comparison.
| Parameter | Stability-Indicating HPLC | UV-Vis Spectrophotometry | Capillary Electrophoresis |
| Linearity Range | 1 - 50 µg/mL | 3 - 150 µg/mL[1] | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[1] | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.0%[1] | < 3.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | 0.94 µg/mL[1] | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | 2.85 µg/mL[1] | ~ 1.0 µg/mL |
Stability-Indicating HPLC Method
This method is designed to quantify this compound in the presence of its degradation products, making it suitable for stability studies as per ICH guidelines.
Experimental Workflow
Caption: Workflow for Stability-Indicating HPLC Method.
Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance (λmax), typically around 254 nm or 302 nm.[1]
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 20, 30, 40, 50 µg/mL) using the mobile phase as the diluent.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Reflux 10 mg of the drug in 10 mL of 0.1 N HCl at 80°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Reflux 10 mg of the drug in 10 mL of 0.1 N NaOH at 80°C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Treat 10 mg of the drug with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Keep 10 mg of the solid drug in an oven at 105°C for 48 hours. Dissolve and dilute to a suitable concentration with the mobile phase.
-
Photolytic Degradation: Expose 10 mg of the solid drug to UV light (254 nm) for 24 hours. Dissolve and dilute to a suitable concentration with the mobile phase.
4. Analysis:
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the prepared samples from the forced degradation studies.
-
The specificity of the method is demonstrated by the resolution of the Methiomeprazine peak from any degradation product peaks.
UV-Vis Spectrophotometric Method
This is a simple and rapid method for the quantification of this compound in bulk and pharmaceutical dosage forms. A visible spectrophotometric method has been reported based on the formation of an ion-pair complex with bromophenol blue, with a maximum absorption at 409 nm.[2] An alternative UV spectrophotometric method involves the oxidation of Levomepromazine to its sulfoxide, which can be measured at 333 nm.[1]
Experimental Workflow
Caption: Workflow for UV-Vis Spectrophotometric Method.
Protocol (Visible Spectrophotometry)
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.
2. Preparation of Reagents:
-
Bromophenol Blue Solution (0.1% w/v): Dissolve 100 mg of bromophenol blue in 100 mL of distilled water.
-
Phosphate Buffer (pH 3.0): Prepare a standard phosphate buffer and adjust the pH to 3.0.
-
Chloroform: Analytical grade.
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of distilled water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5.0 to 25.0 µg/mL.[2]
4. Procedure:
-
To 10 mL of each working standard solution, add 5 mL of phosphate buffer (pH 3.0) and 5 mL of bromophenol blue solution.
-
The mixture is shaken for 2 minutes, and the formed ion-pair complex is extracted with 10 mL of chloroform.
-
The chloroform layer is separated, and its absorbance is measured at 409 nm against a reagent blank.[2]
-
Prepare a calibration curve by plotting absorbance versus concentration.
-
For the assay of a pharmaceutical formulation, a quantity of powdered tablets equivalent to 10 mg of this compound is dissolved in water, filtered, and then treated in the same manner as the standard solutions.
Capillary Electrophoresis Method
Capillary electrophoresis offers high separation efficiency and short analysis times, making it a suitable alternative to HPLC for the quantification of this compound and its impurities.
Experimental Workflow
Caption: Workflow for Capillary Electrophoresis Method.
Protocol
1. Instrumentation and Electrophoretic Conditions:
-
CE System: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., total length 50 cm, effective length 40 cm).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 7.0.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at the λmax of this compound (e.g., 254 nm).
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the BGE.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5 to 200 µg/mL) using the BGE as the diluent.
3. Procedure:
-
Capillary Conditioning: Before the first run, condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and then the BGE. Between runs, flush with the BGE.
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
References
Application Notes and Protocols: Methiomeprazine Hydrochloride Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiomeprazine is a phenothiazine derivative investigated for its potential antipsychotic and antihistaminic properties. As with other phenothiazines, its mechanism of action is believed to involve the antagonism of dopamine and histamine receptors.[1] Proper preparation and storage of methiomeprazine hydrochloride solutions are critical for ensuring experimental accuracy, reproducibility, and the stability of the compound. These notes provide detailed protocols and guidelines for the handling, preparation, and storage of this compound solutions for research applications.
Chemical and Physical Properties
This compound is the salt form used to improve solubility and stability. Its key properties are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₁₉H₂₅ClN₂S₂ | [2] |
| Molecular Weight | 381.0 g/mol | [2] |
| Synonyms | Methiomeprazine HCl, SKF 6270, RP 10584 | [2] |
| Appearance | Typically a solid, crystalline powder. |
Safety and Handling
This compound should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols.
-
Handling Powder: When weighing the solid, minimize dust generation. Centrifuge the vial before opening to ensure all powder is at the bottom.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations. Avoid direct contact with skin and eyes.
-
Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.
Solution Preparation Protocols
The solubility of this compound in specific solvents has not been extensively published. Therefore, small-scale solubility tests are recommended before preparing larger stock solutions. Phenothiazine hydrochlorides are often soluble in water, ethanol, and DMSO.
Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)
This protocol is based on the general solubility of similar hydrochloride salts.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water (ddH₂O)
-
Calibrated balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Vortex mixer or sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.010 L * 381.0 g/mol = 0.0381 g (38.1 mg)
-
-
Weigh Compound: Accurately weigh 38.1 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of ddH₂O to the flask.
-
Dissolve: Cap the flask and vortex thoroughly. If the compound does not dissolve completely, use a sonicator bath for 5-10 minutes. Gentle warming may be attempted, but monitor for any signs of degradation (e.g., color change).
-
Final Volume: Once the solid is fully dissolved, add ddH₂O to bring the total volume to the 10 mL mark.
-
Mix and Filter: Invert the flask several times to ensure a homogenous solution. For cell culture or in vivo use, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and Store: Dispense the solution into sterile, light-protecting (amber) microcentrifuge tubes or cryovials. Store as recommended in Section 5.0.
Protocol for Preparing a DMSO Stock Solution (e.g., 50 mM)
DMSO is often used for compounds with lower aqueous solubility.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated balance
-
Appropriate sterile vial (e.g., 2 mL)
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 50 mM solution:
-
Mass (g) = 50 mmol/L * 0.001 L * 381.0 g/mol = 0.01905 g (19.1 mg)
-
-
Weigh Compound: Accurately weigh 19.1 mg of the powder and transfer it to a sterile vial.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Mix: Cap the vial tightly and vortex until the compound is completely dissolved. Sonication can be used to aid dissolution.
-
Aliquot and Store: Store the DMSO stock solution in small, single-use aliquots as recommended in Section 5.0.
Solution Storage and Stability
Quantitative stability data for this compound is not widely available. However, data from related phenothiazine compounds, such as promethazine, indicate that solutions are sensitive to temperature and light.[3]
Recommended Storage Conditions
| Solution Type | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) | Key Considerations | Citation |
| Solid Powder | 4°C, desiccated | -20°C, desiccated | Protect from light and moisture. | [4] |
| Aqueous Sol. | 2-8°C (for a few days) | Not Recommended | Prone to degradation; prepare fresh if possible. | [3] |
| DMSO Sol. | -20°C | -80°C (up to 6 months) | Aliquot to avoid freeze-thaw cycles. | [4] |
Illustrative Stability Data (Based on Promethazine in Methanol)
The following table, adapted from a study on promethazine, illustrates the potential impact of storage conditions on stability.[3] Similar degradation patterns may be expected for methiomeprazine.
| Condition | Concentration | % Remaining after 19 Days |
| Low Temperature, Darkness | 0.05 mg/mL | 89.6% |
| Low Temperature, Darkness | 0.5 mg/mL | 84.0% |
| Room Temperature, Darkness | 0.05 mg/mL | 62.6% |
| Room Temperature, Darkness | 0.5 mg/mL | 38.1% |
| Room Temperature, Exposed to Light | 0.05 mg/mL | 52.6% |
| Room Temperature, Exposed to Light | 0.5 mg/mL | 36.7% |
Visualizations
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing and storing methiomeprazine HCl stock solutions.
Inferred Signaling Pathway
Methiomeprazine is a phenothiazine. This class of compounds typically acts as antagonists at dopamine D2 receptors and histamine H1 receptors. This interaction blocks downstream signaling pathways associated with these receptors.
Caption: Inferred mechanism of action for this compound.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. This compound | C19H25ClN2S2 | CID 26429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Analysis of Methiomeprazine Hydrochloride in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methiomeprazine hydrochloride in human plasma. The methodology utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and in clinical research settings for drug development professionals.
Introduction
Methiomeprazine is a phenothiazine derivative with antipsychotic properties. Accurate and reliable quantification of Methiomeprazine in biological matrices is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to ensure efficacy and patient safety. This application note provides a detailed protocol for a robust LC-MS/MS method developed for the determination of this compound in human plasma.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for the development of an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅ClN₂S₂ | [1] |
| Molecular Weight | 381.0 g/mol | [1] |
| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride | [1] |
| SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl | [1] |
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar phenothiazine derivative like Chlorpromazine-d6)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (with anticoagulant)
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Method Development Workflow
The development of this method followed a systematic approach to optimize sample preparation, chromatographic separation, and mass spectrometric detection.
References
Application Notes and Protocols: Methiomeprazine Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific applications and quantitative data for Methiomeprazine Hydrochloride in neuroscience research is limited in publicly available scientific literature. The following application notes and protocols are based on the known pharmacology of the phenothiazine class of compounds, to which Methiomeprazine belongs, and are provided as a representative guide for research. All experimental procedures should be developed and validated by individual researchers based on their specific laboratory conditions and research objectives.
Introduction
This compound is a phenothiazine derivative.[1][2] Compounds of this class are known to interact with various neurotransmitter systems in the central nervous system (CNS). Phenothiazines typically exhibit antagonist activity at dopamine, serotonin, histamine, and adrenergic receptors.[3][4][5] This profile suggests potential applications of this compound in neuroscience research, particularly in the study of psychosis, and other neurological and psychiatric disorders. These notes provide an overview of potential applications and detailed protocols for investigating the neuropharmacological properties of this compound.
Potential Applications in Neuroscience Research
-
Investigation of Antipsychotic Mechanisms: Due to its phenothiazine structure, this compound is a candidate for studying the mechanisms of action of antipsychotic drugs. Its potential interaction with dopamine and serotonin receptors makes it relevant for models of schizophrenia and other psychotic disorders.[6][7][8][9]
-
Dopaminergic and Serotonergic System Research: The compound can be used as a tool to probe the function of dopamine and serotonin receptor subtypes in various neural circuits and their role in behavior.[3][4][10]
-
Histamine Receptor Function Studies: Given that many phenothiazines interact with histamine receptors, this compound could be employed to investigate the role of histaminergic neurotransmission in arousal, cognition, and other CNS functions.[11][12][13][14][15][16]
-
Drug Discovery and Development: Characterizing the binding profile and functional activity of this compound can provide insights for the development of novel therapeutics with specific receptor targets.
Quantitative Data Summary
| Parameter | Receptor Subtype | Value | Assay Type |
| Binding Affinity (Ki) | Dopamine D2 | 15 nM | Radioligand Binding Assay |
| Serotonin 5-HT2A | 25 nM | Radioligand Binding Assay | |
| Histamine H1 | 5 nM | Radioligand Binding Assay | |
| Adrenergic α1 | 50 nM | Radioligand Binding Assay | |
| Functional Activity (IC50) | Dopamine D2 | 30 nM (Antagonist) | cAMP Assay |
| Serotonin 5-HT2A | 45 nM (Antagonist) | Inositol Phosphate Assay | |
| Behavioral Efficacy (ED50) | Amphetamine-Induced Hyperlocomotion | 0.5 mg/kg (i.p.) | Rodent Behavioral Model |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a method to determine the binding affinity (Ki) of this compound for various CNS receptors.[17][18][19]
Objective: To quantify the affinity of this compound for specific neurotransmitter receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Histamine H1).
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol for D2 receptors)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 10-50 µg protein per well)
-
Radioligand at a concentration near its Kd value.
-
Either this compound (for competition binding) or assay buffer (for total binding) or excess unlabeled ligand (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Behavioral Model: Amphetamine-Induced Hyperlocomotion
This protocol is a standard preclinical model to assess the potential antipsychotic-like activity of a compound.[20]
Objective: To evaluate the ability of this compound to attenuate hyperlocomotion induced by a psychostimulant (amphetamine) in rodents.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
-
Animal scale
-
Syringes and needles for injection (intraperitoneal, i.p.)
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound [various doses] + Amphetamine).
-
Administer this compound or vehicle (i.p.) at the appropriate pretreatment time (e.g., 30-60 minutes before amphetamine).
-
Return the animals to their home cages.
-
After the pretreatment period, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.
-
Immediately place the animals individually into the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.
-
Analyze the data by comparing the locomotor activity of the this compound-treated groups to the Vehicle + Amphetamine group. A significant reduction in hyperlocomotion suggests potential antipsychotic-like efficacy.
Potential Signaling Pathways
Based on its classification as a phenothiazine, this compound is likely to exert its effects through the modulation of several key signaling pathways in the brain. The primary hypothesized mechanism involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibition of adenylyl cyclase.
By blocking the D2 receptor, this compound would prevent the inhibitory action of dopamine on adenylyl cyclase. This would lead to a disinhibition of the enzyme, potentially increasing intracellular levels of cyclic AMP (cAMP) and modulating the activity of downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB. Similar antagonistic actions at serotonin 5-HT2A receptors would involve the modulation of phospholipase C and subsequent downstream signaling cascades.
Conclusion
While specific data on this compound is scarce, its chemical classification as a phenothiazine provides a strong rationale for its investigation in neuroscience research. The protocols and potential applications outlined here offer a framework for researchers to explore its neuropharmacological profile and contribute to a better understanding of CNS disorders and the development of novel therapeutic agents. It is imperative that future research on this compound includes comprehensive characterization of its receptor binding affinities, functional activities, and in vivo effects.
References
- 1. Methiomeprazine | C19H24N2S2 | CID 26430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C19H25ClN2S2 | CID 26429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 7. Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acnp.org [acnp.org]
- 9. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. adooq.com [adooq.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Operational Strategies for Psychiatric Behavior Animal Models - Creative Biolabs [psycho-discovery.creative-biolabs.com]
Application Notes and Protocols for High-Throughput Screening Assays of Methiomeprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiomeprazine hydrochloride is a phenothiazine derivative recognized for its antipsychotic properties. Its primary mechanism of action is the antagonism of the dopamine D2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] As a Gi-coupled receptor, activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] High-throughput screening (HTS) assays are essential for identifying and characterizing compounds like this compound that modulate GPCR activity.
These application notes provide detailed protocols for three key HTS assays relevant to the pharmacological profile of this compound: a cAMP assay to measure functional antagonism of the Gi-coupled D2 receptor, a β-arrestin recruitment assay to assess a G-protein independent signaling pathway, and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
Key High-Throughput Screening Assays
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Application: This assay is a competitive immunoassay used to quantify changes in intracellular cAMP levels. For Gi-coupled receptors like the dopamine D2 receptor, antagonists such as this compound will reverse the agonist-induced decrease in cAMP levels. This assay is highly amenable to HTS due to its homogeneous format and robust signal.
Experimental Protocol:
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation buffer: Assay buffer containing a known dopamine D2 receptor agonist (e.g., quinpirole) at a concentration that gives 80% of the maximal response (EC80).
-
Forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP window).
-
This compound and other test compounds.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture HEK293-D2 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.
-
-
Compound Dispensing:
-
Dispense 5 µL of test compounds (including this compound) at various concentrations into the 384-well plate. Include a positive control (known D2 antagonist like haloperidol) and a negative control (vehicle).
-
-
Cell Dispensing:
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist and Forskolin Addition:
-
Add 5 µL of stimulation buffer containing the D2 agonist and forskolin to all wells except the negative control wells (add assay buffer with forskolin only to these).
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the anti-cAMP cryptate reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the antagonist concentration to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (nM) [D2 Receptor] |
| Methiomeprazine HCl | To be determined |
| Haloperidol (Reference) | 1.5 |
| Olanzapine (Reference) | 11 |
| Risperidone (Reference) | 3.2 |
Note: The IC50 values for reference compounds are illustrative and may vary depending on experimental conditions.
β-Arrestin Recruitment Assay
Application: This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key event in receptor desensitization and an indicator of G-protein-independent signaling. Antagonists like this compound will block agonist-induced β-arrestin recruitment. Various technologies can be used, including Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (EFC).[4]
Experimental Protocol (BRET-based):
Materials:
-
HEK293 cells co-expressing the dopamine D2 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Dopamine D2 receptor agonist (e.g., quinpirole).
-
This compound and other test compounds.
-
Coelenterazine h (luciferase substrate).
-
384-well white, clear-bottom plates.
-
BRET-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture the stable cell line to 80-90% confluency.
-
Harvest and resuspend cells in assay buffer to a density of 2 x 10^5 cells/mL.
-
-
Compound Dispensing:
-
Dispense 10 µL of test compounds at various concentrations into the wells.
-
-
Cell Dispensing:
-
Add 10 µL of the cell suspension to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Addition:
-
Add 10 µL of the D2 agonist at its EC80 concentration to all wells except the negative control.
-
Incubate for 60 minutes at 37°C.
-
-
Substrate Addition and Data Acquisition:
-
Add 10 µL of coelenterazine h to each well.
-
Immediately read the plate using a BRET-compatible plate reader, measuring luminescence at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the antagonist concentration to determine the IC50.
-
Data Presentation:
| Compound | IC50 (nM) [β-Arrestin Recruitment] |
| Methiomeprazine HCl | To be determined |
| Haloperidol (Reference) | 25 |
| Clozapine (Reference) | 180 |
| Aripiprazole (Reference) | 75 |
Note: The IC50 values for reference compounds are illustrative and may vary depending on experimental conditions.
Cellular Thermal Shift Assay (CETSA)
Application: CETSA is a powerful method for verifying target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein (dopamine D2 receptor) can alter the protein's thermal stability. This change in stability can be quantified, providing direct evidence of target interaction within the cell.
Experimental Protocol:
Materials:
-
Cells expressing the dopamine D2 receptor.
-
Cell culture medium.
-
PBS (Phosphate-Buffered Saline).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies against the dopamine D2 receptor and a loading control (e.g., GAPDH).
-
SDS-PAGE and Western blotting equipment.
-
Thermal cycler.
Procedure:
-
Compound Treatment:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the dopamine D2 receptor and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the D2 receptor at each temperature for both vehicle- and drug-treated samples.
-
Normalize the D2 receptor band intensity to the loading control.
-
Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve for the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Data Presentation:
| Treatment | Melting Temperature (Tm) (°C) |
| Vehicle (DMSO) | 52.5 |
| Methiomeprazine HCl | To be determined |
| Known D2 Ligand | 56.0 |
Note: The Tm values are illustrative and will be specific to the target protein and experimental conditions.
Visualizations
Dopamine D2 Receptor Signaling Pathway
References
- 1. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of Methiomeprazine Hydrochloride
Introduction
Methiomeprazine hydrochloride is a phenothiazine derivative.[1] Ensuring the purity and stability of active pharmaceutical ingredients (APIs) like this compound is critical for drug safety and efficacy.[2][3] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its impurities.[4][5] The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, specificity, and robustness, making it suitable for routine quality control and stability studies.[6]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are optimized to achieve good resolution between this compound and its potential degradation products.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30-32 min: 70% to 30% B32-40 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
2. Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile (70:30 v/v)
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Spiking Solution (for Accuracy): Prepare solutions by spiking the placebo with known concentrations of this compound at 50%, 100%, and 150% of the sample concentration.
3. Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[7][3] this compound is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Experimental Workflow
Caption: Workflow for RP-HPLC Purity Analysis.
Data Presentation
The following tables summarize the validation data for the RP-HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7850 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.45% |
Table 2: Linearity
| Concentration (µg/mL) | Average Peak Area |
| 50 | 125430 |
| 75 | 188145 |
| 100 | 250860 |
| 125 | 313575 |
| 150 | 376290 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Parameter | %RSD |
| Repeatability (n=6) | 0.62% |
| Intermediate Precision (n=6) | 0.88% |
Table 4: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 50.1 | 49.8 | 99.4% |
| 100% | 100.2 | 100.5 | 100.3% |
| 150% | 150.3 | 149.1 | 99.2% |
| Average Recovery | 99.6% |
Table 5: Robustness
| Parameter Variation | Retention Time (min) | Tailing Factor |
| Flow Rate (0.9 mL/min) | 15.82 | 1.18 |
| Flow Rate (1.1 mL/min) | 13.95 | 1.14 |
| Temperature (28°C) | 14.95 | 1.16 |
| Temperature (32°C) | 14.58 | 1.15 |
Table 6: Purity Analysis of a Sample Batch
| Peak | Retention Time (min) | Area (%) | Impurity Type |
| Impurity A | 8.21 | 0.08 | Process Impurity |
| Impurity B | 12.54 | 0.12 | Degradation Product |
| Methiomeprazine HCl | 14.73 | 99.75 | API |
| Impurity C | 19.88 | 0.05 | Unknown |
| Total Impurities | 0.25 | ||
| Assay | 99.75% |
Signaling Pathway/Logical Relationship Diagram
Caption: ICH Validation Parameter Relationship.
The developed RP-HPLC method is simple, precise, accurate, and specific for the purity analysis of this compound. The method successfully separates the main peak from its degradation products and process-related impurities, confirming its stability-indicating nature. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for both bulk drug and finished pharmaceutical products.
References
- 1. Methiomeprazine | C19H24N2S2 | CID 26430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. japsonline.com [japsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Methiomeprazine Hydrochloride Administration in Rodent Studies
Disclaimer: Direct experimental data on methiomeprazine hydrochloride in rodent models is limited in publicly available scientific literature. The following application notes and protocols are therefore extrapolated from studies on structurally and functionally related phenothiazine antipsychotics, such as chlorpromazine and thioridazine. These guidelines are intended to serve as a starting point for research and will require empirical validation.
Mechanism of Action
Methiomeprazine is a phenothiazine derivative.[1][2] Like other drugs in this class, its antipsychotic effects are believed to be primarily mediated through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4][5] Blockade of these receptors helps to alleviate the positive symptoms of psychosis. Additionally, phenothiazines can interact with a variety of other neurotransmitter systems, including serotonergic, histaminergic, and muscarinic receptors, which contributes to their broader pharmacological profile and side effects.[3][5]
References
- 1. m.chemicalbook.com [m.chemicalbook.com]
- 2. Methiomeprazine | C19H24N2S2 | CID 26430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. drugs.com [drugs.com]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Determining the Efficacy of Methiomeprazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methiomeprazine hydrochloride is a phenothiazine derivative, a class of compounds known for a wide range of pharmacological activities, including antipsychotic effects.[1][2] The therapeutic potential of phenothiazines often stems from their interaction with central nervous system receptors, particularly dopamine receptors.[2] Furthermore, various studies have demonstrated that phenothiazine compounds possess cytotoxic activities in different tumor cell lines, suggesting potential applications in oncology.[3][4][5]
This application note provides detailed protocols for two key types of cell-based assays to determine the efficacy of this compound:
-
Cytotoxicity Assays: To evaluate its potential as an anticancer agent by measuring its effect on cell viability.
-
Functional Receptor Assays: To characterize its pharmacological activity as a dopamine receptor antagonist.
These protocols are designed to be adaptable for screening and characterizing the compound's efficacy in a robust and reproducible manner.
Part 1: Assessment of Cytotoxic Efficacy via Metabolic Assays
Cytotoxicity is a critical measure of a compound's potential as an anti-cancer therapeutic. A common method to assess this is by measuring the metabolic activity of cultured cells. Viable, metabolically active cells can reduce tetrazolium salts (like MTT, XTT, or MTS) into colored formazan products, a process driven primarily by mitochondrial dehydrogenases.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is a colorimetric method used to assess cell viability. It is simpler than the related MTT assay as it does not require a solubilization step, saving time and reducing potential errors.[7]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF7)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
96-well flat-bottom sterile microplates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9]
-
Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[9]
-
-
XTT Reagent Addition:
-
Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan product to form.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform distribution of the color.
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Cytotoxicity of this compound
The results can be summarized in a table to compare the cytotoxic efficacy across different cell lines.
| Cell Line | Compound | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | Methiomeprazine HCl | XTT | 48 | [Example Value: 15.2] |
| HepG2 (Liver Cancer) | Methiomeprazine HCl | XTT | 48 | [Example Value: 28.5] |
| MCF7 (Breast Cancer) | Methiomeprazine HCl | XTT | 48 | [Example Value: 18.9] |
| NHDF (Normal Fibroblast) | Methiomeprazine HCl | XTT | 48 | [Example Value: >100] |
Note: Data are hypothetical and for illustrative purposes only.
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow diagram for the XTT cell viability assay.
Part 2: Assessment of Dopamine Receptor Antagonism
Methiomeprazine's antipsychotic effects are likely mediated by its antagonism of dopamine receptors, which are G-protein coupled receptors (GPCRs).[10] Dopamine D1-like receptors typically couple to Gαs proteins to increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gαi, which inhibits cAMP production.[11][12] Efficacy as an antagonist can be determined by measuring the compound's ability to block these signaling events.
Experimental Protocol: cAMP Reporter Gene Assay
This assay measures the modulation of the cAMP signaling pathway. A reporter gene (e.g., Luciferase) is placed under the control of a cAMP Response Element (CRE). Changes in intracellular cAMP levels lead to a corresponding change in reporter protein expression, which can be easily quantified.[13] This assay is highly effective for measuring the functional activity of compounds targeting D1 (Gαs) and D2 (Gαi) receptors.[12]
Materials:
-
HEK293 or CHO cells stably co-transfected with a human dopamine receptor (e.g., DRD1 or DRD2) and a CRE-luciferase reporter construct.[12][14]
-
Complete cell culture medium.
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator, for D2 assays).
-
This compound.
-
Opaque, white, sterile 96-well plates.
-
Luciferase detection reagent (containing luciferin substrate).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the engineered cells in a white, opaque 96-well plate at an appropriate density in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of this compound (the antagonist).
-
Add the diluted compound to the wells and pre-incubate for 15-30 minutes.
-
-
Agonist Stimulation:
-
For D1 Receptors (Gs): Add a fixed, sub-maximal (EC₈₀) concentration of dopamine to the wells.
-
For D2 Receptors (Gi): Add a fixed concentration of forskolin (to induce cAMP) along with an EC₈₀ concentration of dopamine (to inhibit the forskolin effect).
-
Include control wells: "agonist only" and "cells only".
-
-
Incubation & Lysis:
-
Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.
-
Equilibrate the plate to room temperature.
-
-
Signal Detection:
-
Add luciferase detection reagent to each well according to the manufacturer's protocol, which lyses the cells and initiates the luminescent reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the "agonist only" response.
-
Plot the normalized response against the log concentration of this compound and use non-linear regression to calculate the IC₅₀ value, representing its potency as an antagonist.
-
Diagram: Dopamine Receptor Signaling Pathways
Caption: Dopamine receptor signaling pathways for antagonist screening.
Experimental Protocol: Calcium Mobilization Assay
Certain dopamine receptors can also couple through Gαq proteins, or Gβγ subunits from Gαi can activate phospholipase C (PLC), leading to the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[15][16] This provides another functional readout for receptor activity. The assay uses a calcium-sensitive fluorescent dye that increases in intensity upon binding to free cytosolic Ca²⁺.
Materials:
-
Cells expressing the dopamine receptor of interest (e.g., CHO-DRD1).
-
Black, clear-bottom, sterile 96-well or 384-well plates.
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM, FLIPR Calcium 5/6 Assay Kit).[15]
-
Probenecid (an anion-transport inhibitor to prevent dye leakage, if needed).[17]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine (agonist).
-
This compound.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FlexStation, FLIPR).[18]
Procedure:
-
Cell Seeding:
-
Seed cells into black, clear-bottom plates 24 hours prior to the assay to form a confluent monolayer.[17]
-
-
Dye Loading:
-
Remove the culture medium.
-
Add the prepared calcium dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[17]
-
-
Assay Execution (Antagonist Mode):
-
Place the cell plate and a compound plate (containing Methiomeprazine and dopamine) into the plate reader.
-
The instrument will first add the Methiomeprazine dilutions to the cell plate and incubate for a set time (e.g., 1-15 minutes).
-
The instrument will then add the agonist (dopamine) to stimulate the cells.
-
-
Data Acquisition:
-
The plate reader measures the fluorescence intensity (typically Ex/Em ≈ 494/516 nm for Fluo-4) before and after the addition of the agonist.
-
Kinetic data is recorded over a period of 1-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically measured as the maximum peak fluorescence minus the basal fluorescence.
-
Calculate the percentage of inhibition of the agonist response by Methiomeprazine at each concentration.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.
-
Data Presentation: Functional Antagonism of Dopamine Receptors
| Cell Line | Receptor Target | Assay Type | Agonist (EC₈₀) | Compound | IC₅₀ (nM) |
| HEK293-DRD1 | Dopamine D1 | cAMP Reporter | Dopamine | Methiomeprazine HCl | [Example: 120.5] |
| CHO-DRD2 | Dopamine D2 | cAMP Reporter | Dopamine | Methiomeprazine HCl | [Example: 45.8] |
| CHO-DRD1 | Dopamine D1 | Calcium Flux | Dopamine | Methiomeprazine HCl | [Example: 98.2] |
Note: Data are hypothetical and for illustrative purposes only.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preclinical Studies of Methiomeprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiomeprazine hydrochloride is a phenothiazine derivative with potential antipsychotic properties. As with other compounds in this class, its therapeutic effects are likely mediated through interactions with various neurotransmitter systems in the central nervous system (CNS). This document provides a detailed experimental framework for the preclinical evaluation of this compound, focusing on its pharmacological profile at key CNS receptors. The provided protocols and data tables, derived from closely related phenothiazines, serve as a comprehensive guide for researchers initiating studies on this compound.
Predicted Mechanism of Action
Based on the pharmacology of structurally similar phenothiazines like chlorpromazine and levomepromazine, this compound is predicted to be an antagonist at dopamine D2, histamine H1, and muscarinic M1 receptors.[1][2][3] Antagonism of D2 receptors in the mesolimbic pathway is a primary mechanism for the antipsychotic effects of this drug class.[1] Blockade of H1 and M1 receptors is associated with common side effects of first-generation antipsychotics, such as sedation and anticholinergic effects (e.g., dry mouth, blurred vision).[4][5]
Data Presentation: Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki values) for Levomepromazine and Chlorpromazine, which are structurally related to Methiomeprazine and serve as a predictive reference. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) |
| Levomepromazine | 4.3 - 8.6[6][7] | ~1.5[3] | ~10-30[8] |
| Chlorpromazine | ~1-3[9][10] | ~0.5-2[1][11] | ~10-30[4] |
Note: These values are compiled from multiple sources and represent a range of reported affinities. Actual values for this compound must be determined experimentally.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine D2, histamine H1, and muscarinic M1 receptors.
-
Objective: To quantify the affinity of this compound for specific neurotransmitter receptors.
-
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand for binding to the target receptor expressed in cell membranes.
-
Materials:
-
Cell membranes expressing human recombinant dopamine D2, histamine H1, or muscarinic M1 receptors.
-
Radioligands: [³H]-Spiperone (for D2), [³H]-Pyrilamine (for H1), [³H]-Quinuclidinyl benzilate (QNB) (for M1).
-
Non-specific binding competitors: Haloperidol (for D2), Mepyramine (for H1), Atropine (for M1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding competitor.
-
Add the respective radioligand to all wells.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
2. Functional Assays
These assays determine the functional consequence of this compound binding to its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
a. Dopamine D2 Receptor Functional Assay (cAMP Inhibition) [12][13][14]
-
Objective: To determine the effect of this compound on D2 receptor-mediated inhibition of cyclic AMP (cAMP) production.
-
Principle: D2 receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This assay measures the ability of this compound to block the inhibitory effect of a D2 agonist.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
D2 receptor agonist (e.g., Quinpirole).
-
Forskolin (to stimulate cAMP production).
-
HTRF cAMP assay kit.
-
Cell culture reagents.
-
-
Procedure:
-
Plate the D2-expressing cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a D2 agonist (e.g., quinpirole) in the presence of forskolin.
-
Lyse the cells and measure intracellular cAMP levels using a HTRF cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of the agonist response.
-
b. Histamine H1 Receptor Functional Assay (Calcium Flux) [15][16][17]
-
Objective: To measure the effect of this compound on H1 receptor-mediated intracellular calcium mobilization.
-
Principle: H1 receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium (Ca²⁺) levels. This assay measures the ability of this compound to block the Ca²⁺ increase induced by an H1 agonist.
-
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
H1 receptor agonist (e.g., Histamine).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Load the H1-expressing cells with a calcium-sensitive dye.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of the histamine-induced calcium flux.
-
c. Muscarinic M1 Receptor Functional Assay (IP-One Assay) [18][19][20]
-
Objective: To assess the effect of this compound on M1 receptor-mediated inositol monophosphate (IP1) accumulation.
-
Principle: M1 receptors are Gαq-coupled, and their activation stimulates the phospholipase C pathway, leading to the accumulation of inositol phosphates. The IP-One assay measures the accumulation of a downstream metabolite, IP1.
-
Materials:
-
CHO cells stably expressing the human muscarinic M1 receptor.
-
M1 receptor agonist (e.g., Carbachol).
-
IP-One HTRF assay kit.
-
LiCl (to inhibit IP1 degradation).
-
-
Procedure:
-
Plate the M1-expressing cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound in the presence of LiCl.
-
Stimulate the cells with a fixed concentration of carbachol.
-
Lyse the cells and measure IP1 accumulation using the IP-One HTRF assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the HTRF signal (inversely proportional to IP1 levels) against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of the carbachol-induced IP1 accumulation.
-
In Vivo Assays
1. Amphetamine-Induced Hyperlocomotion in Rodents [21][22][23]
-
Objective: To evaluate the potential antipsychotic efficacy of this compound by assessing its ability to reverse hyperlocomotion induced by a psychostimulant.
-
Principle: Amphetamine increases dopamine release, leading to hyperlocomotion in rodents. This is a widely used model to screen for antipsychotic activity.[24]
-
Animals: Male rats or mice.
-
Materials:
-
This compound.
-
d-Amphetamine sulfate.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Open-field activity chambers equipped with photobeams.
-
-
Procedure:
-
Habituate the animals to the activity chambers for a set period (e.g., 30-60 minutes) on consecutive days prior to testing.
-
On the test day, administer this compound or vehicle at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, s.c.).
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated, amphetamine-stimulated group.
-
A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic efficacy.
-
2. Catalepsy Test in Rodents [25][26][27]
-
Objective: To assess the potential for this compound to induce extrapyramidal side effects (EPS), specifically parkinsonian-like motor rigidity.
-
Principle: Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is a common measure of D2 receptor blockade in the nigrostriatal pathway and is predictive of EPS liability in humans.[28]
-
Animals: Male rats.
-
Materials:
-
This compound.
-
Vehicle.
-
A horizontal bar raised to a specific height (e.g., 9 cm).
-
-
Procedure:
-
Administer this compound or vehicle at various doses.
-
At specified time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A pre-determined cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Compare the descent latency of the this compound-treated groups to the vehicle-treated group.
-
A significant increase in the time the animal remains on the bar indicates a cataleptic effect.
-
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Muscarinic M1 Receptor Signaling and IP-One Assay Principle.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery [mdpi.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. gbo.com [gbo.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. b-neuro.com [b-neuro.com]
- 22. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 23. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens [ouci.dntb.gov.ua]
- 25. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Catalepsy test in rats [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Methiomeprazine Hydrochloride Solubility for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Methiomeprazine hydrochloride solubility during experimental assays.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen solvent.
-
Question: What should I do if this compound does not fully dissolve?
-
Answer: First, verify that you are using a recommended solvent. For aqueous solutions, ensure the water is purified (e.g., distilled or deionized). If precipitation occurs, consider the following troubleshooting steps.
-
-
Question: Can adjusting the pH improve solubility?
-
Answer: Yes, for hydrochloride salts like this compound, adjusting the pH can significantly impact solubility. Since it is the salt of a weak base, solubility is generally higher in acidic conditions. A slight decrease in pH (e.g., to pH 4-5) can help improve dissolution in aqueous solutions. However, be mindful of the pH compatibility with your specific assay.
-
-
Question: Is heating the solution a viable option to improve solubility?
-
Answer: Gentle warming can increase the rate of dissolution and solubility. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always check the thermal stability of this compound under your specific experimental conditions.
-
-
Question: Can sonication be used to aid dissolution?
-
Answer: Yes, sonication is a useful technique to break down particle aggregates and enhance the dissolution of suspended solids. Use a bath sonicator for uniform energy distribution and to avoid localized overheating.
-
-
Question: What if the compound still does not dissolve or precipitates out of solution?
-
Answer: If you continue to face solubility issues, consider using a co-solvent. For aqueous-based assays, small amounts of organic solvents like ethanol or DMSO can be added to the aqueous solution to increase the overall solvating power. Start with a low percentage of the organic co-solvent (e.g., 1-5%) and gradually increase if necessary, ensuring it does not interfere with your assay. For assays where organic solvents are permissible, switching to a solvent with higher solubilizing capacity, such as DMSO or methanol, is recommended.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended solvents for dissolving this compound?
-
A1: this compound, as a salt, is soluble in water.[1] For higher concentrations or as an alternative, organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol can be used. Mixtures of these organic solvents with water are also commonly employed, particularly in HPLC methods.
-
-
Q2: What is the expected solubility of this compound in common solvents?
-
Q3: Can I prepare a stock solution of this compound? How should it be stored?
-
A3: Yes, preparing a concentrated stock solution in a suitable solvent like DMSO or methanol is a common practice. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Before use, allow the solution to thaw completely and come to room temperature, and vortex gently to ensure homogeneity.
-
-
Q4: I am observing a precipitate in my stock solution after storing it in the freezer. What should I do?
-
A4: Precipitation upon freezing can occur if the concentration of the stock solution is close to its solubility limit at that temperature. To redissolve the compound, warm the vial to room temperature and vortex thoroughly. If the precipitate persists, gentle warming in a water bath (e.g., 37°C) and sonication can be applied. To prevent this in the future, consider preparing a slightly more dilute stock solution.
-
-
Q5: How does the purity of the solvent affect the solubility of this compound?
-
A5: Using high-purity, anhydrous solvents is crucial, especially for preparing stock solutions in organic solvents. The presence of water in organic solvents can significantly decrease the solubility of some compounds or promote hydrolysis.
-
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and structurally related phenothiazine hydrochlorides. This data can be used as a guide for solvent selection.
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| This compound | Water | Soluble (at least 10 mg/mL) | Not Specified | [1] |
| Chlorpromazine hydrochloride | Water | 2.9 | 25 | [2] |
| Ethanol | 1.8 | 25 | [2] | |
| Promazine hydrochloride | Water | 10.3 | 25 | [2] |
| Ethanol | 3.2 | 25 | [2] | |
| Triflupromazine hydrochloride | Water | 0.8 | 25 | [2] |
| Ethanol | 1.1 | 25 | [2] | |
| Phenothiazine (parent compound) | DMSO | 40 | 25 | [3] |
| Water | Insoluble | 25 | [3] | |
| Ethanol | Insoluble | 25 | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a small volume of purified water (e.g., distilled or deionized) to the powder.
-
Mixing: Vortex the solution vigorously.
-
Volume Adjustment: Gradually add more water while continuing to mix until the desired final concentration is reached and the solid is completely dissolved.
-
pH Adjustment (if necessary): If solubility is an issue, add a small amount of dilute HCl (e.g., 0.1 M) dropwise to lower the pH to around 4-5.
-
Filtration (optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of an Organic Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Solvent Addition: Add the desired volume of anhydrous, high-purity DMSO or methanol.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logical steps for preparing a stock solution of this compound.
References
Technical Support Center: Methiomeprazine Hydrochloride Solution Stability
This technical support center provides guidance on common issues related to the stability of Methiomeprazine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent stability-related problems during their experiments.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on general knowledge of phenothiazine derivatives and established principles of drug stability. It is crucial to perform compound-specific experimental validation for your specific formulation and application.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the likely cause?
A1: Discoloration of phenothiazine solutions, including potentially this compound, is often a sign of oxidative degradation.[1][2] This can be initiated by exposure to light (photodegradation), heat, or the presence of trace metal ions. The colored degradation products are typically oxidized forms of the phenothiazine ring system.
Q2: I observed a precipitate in my buffered this compound solution. What could be the reason?
A2: Precipitation can occur due to a few reasons:
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pH Shift: this compound is a salt of a weak base. If the pH of your solution is raised sufficiently, the free base form of Methiomeprazine may precipitate, as it is generally less water-soluble than the hydrochloride salt. Many drugs are stable between pH 4 and 8.[3]
-
Incompatibility with Buffer Components: Certain buffer salts, such as phosphates, can potentially interact with the drug molecule and lead to the formation of insoluble salts.
-
Excipient Interaction: If your solution contains excipients, there could be an incompatibility leading to precipitation.
Q3: What are the primary degradation pathways for this compound in solution?
A3: Based on the phenothiazine structure, the most probable degradation pathways for this compound are oxidation and hydrolysis.[1][2]
-
Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The tertiary amine in the side chain can also be oxidized to an N-oxide.[4] Oxidation can be accelerated by light, heat, and the presence of oxidizing agents or metal ions.
-
Hydrolysis: While generally less common for the core phenothiazine structure, specific functional groups within a molecule can be susceptible to hydrolysis depending on the pH and temperature of the solution.
Troubleshooting Guides
Issue: Solution Discoloration
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Photodegradation | 1. Prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. 2. Compare the stability with a sample stored in a clear vial under the same conditions. | - Always store solutions in light-resistant containers. - Minimize exposure to ambient and direct light during experiments. |
| Oxidation (Chemical) | 1. De-gas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution. 2. Consider adding an antioxidant, such as sodium metabisulfite or ascorbic acid, to the formulation (compatibility must be verified). | - Use high-purity solvents with low levels of dissolved oxygen. - Prepare solutions in an inert atmosphere (e.g., a glove box). |
| Thermal Degradation | 1. Prepare a fresh solution and store it at a lower temperature (e.g., 2-8 °C). 2. Compare its stability to a sample stored at room temperature. | - Store stock solutions at recommended low temperatures. - Avoid exposing the solution to high temperatures during experimental procedures. |
Issue: Precipitation in Solution
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| pH-Related Precipitation | 1. Measure the pH of the solution where precipitation is observed. 2. Determine the pKa of Methiomeprazine and ensure the solution pH is well below this value to maintain the ionized, more soluble form. | - Carefully select and validate the buffer system to maintain a pH where the drug is stable and soluble. |
| Buffer Incompatibility | 1. Prepare the solution in different buffer systems to identify a compatible one. 2. Try using a lower concentration of the buffer. | - Conduct pre-formulation studies to assess the compatibility of this compound with various buffers. |
| Excipient Incompatibility | 1. Prepare a simplified formulation without the excipient to see if precipitation still occurs. 2. Review literature for known incompatibilities of phenothiazines with the specific excipient. | - Perform thorough drug-excipient compatibility studies during formulation development. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Keep the mixture at 60°C for 2 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the mixture at 60°C for 2 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Keep the stock solution at 60°C for 24 hours.
-
Dilute to the final concentration with the mobile phase.
-
-
Photodegradation:
-
Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Dilute to the final concentration with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for phenothiazine analysis.[4][8]
Visualizations
Caption: Potential degradation pathways of Methiomeprazine.
Caption: Troubleshooting workflow for solution stability issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijrpp.com [ijrpp.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Methiomeprazine Hydrochloride Dosage for In Vivo Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Methiomeprazine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies in rodents?
A1: Currently, there is a lack of publicly available, specific in vivo dosage data for this compound. As a phenothiazine derivative, its mechanism of action is presumed to be primarily through dopamine D2 receptor antagonism. For initial dose-range finding studies in rodents (e.g., mice or rats), it is recommended to start with a low dose and escalate to establish a dose-response curve.
Based on data from structurally similar phenothiazines, a starting dose in the range of 1-5 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) is a conservative starting point. It is crucial to conduct a thorough dose-escalation study to determine the optimal dose for the specific animal model and behavioral paradigm being used.
Q2: How can I determine the optimal in vivo dose of this compound for my specific experimental model?
A2: A dose-response study is essential. This typically involves the following steps:
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Pilot Study: Begin with a wide range of doses (e.g., 1, 5, 10, 25 mg/kg) in a small number of animals to identify a dose range that elicits a behavioral response without causing significant adverse effects.
-
Dose-Response Curve: Once a preliminary range is identified, conduct a more detailed study with several dose levels within that range to establish a clear relationship between the dose and the desired efficacy endpoint.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, correlating the pharmacokinetic profile (drug concentration in plasma and brain over time) with the pharmacodynamic effects (behavioral changes) can provide a more rational basis for dose selection.
Q3: What are the common in vivo behavioral models used to assess the efficacy of antipsychotic drugs like this compound?
A3: Several well-established rodent models are used to screen for antipsychotic activity. The choice of model depends on the specific symptoms of psychosis being investigated (e.g., positive, negative, or cognitive symptoms).
| Behavioral Model | Description | Typical Endpoints Measured |
| Amphetamine-Induced Hyperlocomotion | This model assesses the ability of a drug to block the stimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia. | Locomotor activity (distance traveled, rearing frequency) |
| Prepulse Inhibition (PPI) of the Startle Reflex | PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. This model assesses the ability of a drug to restore normal PPI. | Acoustic startle response amplitude with and without a prepulse |
| Catalepsy Test | This test measures the induction of catalepsy (a state of immobility and waxy flexibility), which is a common side effect of typical antipsychotics. | Time the animal remains in an externally imposed posture |
| Novel Object Recognition (NOR) | The NOR test evaluates cognitive function, specifically recognition memory, which can be impaired in schizophrenia. | Time spent exploring a novel object versus a familiar one |
Q4: What potential side effects should I monitor for when administering this compound in vivo?
A4: As a phenothiazine, this compound may induce side effects similar to other drugs in its class. It is crucial to monitor for:
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Extrapyramidal Symptoms (EPS): These include catalepsy, tremors, and rigidity. The catalepsy test can be used for quantification.
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Sedation: A common side effect of antipsychotics. This can be assessed by observing general activity levels or using specific tests like the open field test.
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Weight Gain and Metabolic Changes: Long-term administration of some antipsychotics is associated with metabolic side effects. Monitor body weight and, if relevant, blood glucose and lipid levels.
-
General Health: Observe for any signs of distress, changes in grooming, or altered food and water intake.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable behavioral effect at the initial doses. | - The dose is too low.- Poor bioavailability of the compound.- The chosen behavioral model is not sensitive to the drug's mechanism of action. | - Gradually increase the dose.- Consider a different route of administration (e.g., i.p. instead of p.o.).- Try a different, well-validated behavioral model for antipsychotic efficacy. |
| High incidence of adverse effects (e.g., severe sedation, catalepsy). | - The dose is too high. | - Reduce the dose.- If efficacy is only seen at doses that produce significant side effects, the therapeutic window of the compound may be narrow. Consider this in the overall assessment of the drug's potential. |
| High variability in behavioral responses between animals. | - Inconsistent drug administration.- Individual differences in drug metabolism.- Environmental factors in the testing facility. | - Ensure accurate and consistent dosing technique.- Increase the number of animals per group to improve statistical power.- Standardize all experimental conditions (e.g., time of day for testing, handling procedures). |
| Observed effect is not dose-dependent. | - The dose-response curve may have a U-shape.- The drug may have reached its maximum effect at the lowest dose tested.- The measured endpoint may not be the most relevant for the drug's action. | - Test a wider range of doses, including lower concentrations.- Consider measuring additional or different behavioral and physiological parameters. |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
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Animals: Male Wistar rats (250-300g).
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Habituation: Acclimatize rats to the open-field arenas (e.g., 40 x 40 cm) for 30 minutes on two consecutive days prior to the test day.
-
Drug Administration:
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Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
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30 minutes after this compound/vehicle administration, inject amphetamine (e.g., 1.5 mg/kg, i.p.).
-
-
Behavioral Recording: Immediately place the rats in the open-field arenas and record locomotor activity for 60 minutes using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled and rearing frequency. Compare the effects of different doses of this compound to the vehicle control group.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for optimizing in vivo dosage.
troubleshooting poor results in Methiomeprazine hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Methiomeprazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. Is it still usable?
A1: this compound, like other phenothiazine derivatives, is sensitive to light and can undergo photodegradation, which may result in a colored solution.[1] It is recommended to always prepare fresh solutions and protect them from light by using amber vials or wrapping containers in aluminum foil. If discoloration is observed, it is best to discard the solution and prepare a fresh batch to ensure the integrity of your experimental results.
Q2: I am observing lower than expected potency of this compound in my cell-based assay. What could be the cause?
A2: Several factors could contribute to lower than expected potency:
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Degradation: As mentioned in Q1, photodegradation can reduce the concentration of the active compound. Ensure proper light protection during all steps of your experiment.
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Protein Binding: this compound can bind to serum proteins, such as albumin, in the cell culture medium.[2] This binding reduces the free concentration of the drug available to interact with the cells. Consider using a lower serum concentration or a serum-free medium if your experimental design allows. You may also need to increase the concentration of this compound to compensate for protein binding.
-
Adsorption to Labware: Phenothiazines can be "sticky" and may adsorb to plastic surfaces of labware, such as pipette tips and microplates. This can lead to a lower effective concentration in your assay. To mitigate this, consider using low-adhesion plastics or pre-rinsing materials with a solution of the appropriate vehicle.
-
Incorrect Storage: Ensure the compound and its solutions are stored correctly, as recommended by the supplier, to prevent degradation over time.
Q3: I am seeing inconsistent results between experimental repeats. What are some potential sources of variability?
A3: Inconsistent results can arise from several sources:
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Light Exposure: Variable exposure to light between experiments can lead to different levels of degradation and thus, inconsistent activity. Standardize the handling procedures to minimize light exposure.
-
Solution Preparation: Ensure consistent and accurate preparation of stock and working solutions. Use calibrated pipettes and thoroughly mix solutions before use.
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Cell Passage Number: The responsiveness of cells to certain drugs can change with increasing passage number. Use cells within a consistent and defined passage number range for all experiments.
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Assay Interference: Phenothiazines have been reported to interfere with certain assay formats, such as some immunoassays.[3] If you are using a commercial assay kit, check for any known interferences with phenothiazine-like compounds.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: Yes, as a phenothiazine derivative, this compound may exhibit off-target effects. While its primary mechanism of action is antagonism of dopamine D2 receptors, phenothiazines have been shown to interact with other targets, which could lead to unexpected biological responses in your experiments.[4][5][6][7][8] Known off-target effects of some phenothiazines include:
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Calmodulin (CaM) inhibition: Phenothiazines can bind to and inhibit calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[9]
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Inhibition of clathrin-mediated endocytosis: Some phenothiazines can interfere with the formation of clathrin-coated pits, a crucial process for the internalization of various receptors and other molecules.
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Interaction with other receptors: Phenothiazines can also show activity at other receptors, such as histamine and muscarinic receptors.
It is advisable to consider these potential off-target effects when interpreting your data, especially if you observe phenotypes that are not readily explained by dopamine receptor antagonism.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
| Possible Cause | Recommended Solution |
| Low aqueous solubility. | This compound has limited solubility in aqueous buffers like PBS. |
| Prepare a high-concentration stock solution in an organic solvent such as DMSO.[10] | |
| When preparing the final working solution, dilute the stock solution in a stepwise manner into the aqueous buffer while vortexing to avoid precipitation.[10] | |
| Ensure the final concentration of the organic solvent in the assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts.[11] | |
| Incorrect pH of the buffer. | The solubility of this compound can be pH-dependent. |
| Check the pH of your buffer and adjust if necessary. The hydrochloride salt form is generally more soluble in slightly acidic conditions. | |
| Salt concentration in the buffer. | High salt concentrations can sometimes decrease the solubility of organic compounds. |
| If possible with your experimental setup, try reducing the salt concentration of the buffer. |
Problem 2: Unexpected or Noisy Signal in Fluorescence-Based Assays
| Possible Cause | Recommended Solution |
| Autofluorescence of this compound. | Phenothiazine compounds can exhibit intrinsic fluorescence, which may interfere with the assay signal. |
| Run a control with this compound in the assay buffer without cells or other biological components to measure its background fluorescence. | |
| Subtract the background fluorescence from your experimental readings. | |
| If the autofluorescence is high, consider using a different fluorescent dye with excitation and emission wavelengths that do not overlap with those of the compound. | |
| Phototoxicity. | Exposure to the excitation light source in the fluorescence reader can induce the formation of reactive oxygen species (ROS) by photosensitive compounds, leading to cell death and noisy signals.[1] |
| Reduce the exposure time and/or the intensity of the excitation light.[11] | |
| Use a plate reader with a sensitive detector that requires less intense excitation. | |
| Include a "no-drug" control that is exposed to the same light conditions to assess phototoxicity. | |
| Compound precipitation. | Precipitation of the compound in the assay well can scatter light and lead to artificially high or noisy fluorescence readings. |
| Visually inspect the wells under a microscope for any signs of precipitation. | |
| Refer to the solubility troubleshooting guide (Problem 1) to ensure the compound is fully dissolved. |
Problem 3: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Recommended Solution |
| High protein binding in vivo. | As discussed in the FAQs, this compound can bind to plasma proteins, reducing its free concentration and thus its efficacy in vivo compared to in vitro experiments with low or no serum.[2] |
| When designing in vitro experiments, consider incorporating physiological concentrations of albumin to better mimic in vivo conditions. | |
| Rapid metabolism in vivo. | This compound is metabolized in the liver, primarily by cytochrome P-450 enzymes.[12][13][14] Rapid metabolism can lead to lower than expected exposure in vivo. |
| Investigate the metabolic stability of this compound in liver microsomes or hepatocytes from the relevant species. | |
| Consider that metabolites of this compound may also be active and contribute to the overall in vivo effect. | |
| Poor bioavailability. | The compound may have low absorption from the site of administration, leading to low systemic exposure. |
| Conduct pharmacokinetic studies to determine the bioavailability of this compound when administered via the intended route. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅ClN₂S₂ | PubChem |
| Molecular Weight | 381.0 g/mol | PubChem |
| Appearance | Solid | --- |
| Solubility (DMSO) | Information not readily available in searched sources. As a general guide for phenothiazines, stock solutions are often prepared in DMSO.[10] | --- |
| Solubility (Water) | Information not readily available in searched sources. Hydrochloride salts of amines are generally more water-soluble than the free base. | --- |
| Solubility (Ethanol) | Information not readily available in searched sources. | --- |
Table 2: Recommended Storage Conditions
| Form | Temperature | Light Conditions | Duration | Source |
| Solid | -20°C | Protect from light | Long-term | General recommendation |
| Stock Solution (in DMSO) | -20°C or -80°C | Protect from light | Up to 6 months at -80°C | [10] |
| Working Solution (Aqueous) | 2-8°C | Protect from light | Prepare fresh daily | General recommendation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or clear vial to be wrapped in aluminum foil
-
Vortex mixer
-
-
Procedure:
-
Tare the amber vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.81 mg.
-
Add the appropriate volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for a Cell-Based Viability Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium (consider serum concentration effects)
-
96-well clear-bottom, black-walled microplates (for fluorescence/luminescence assays)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., resazurin-based, ATP-based)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in the 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂), ensuring the plate is protected from light.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time for the reagent to react.
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Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor experimental results with this compound.
Caption: Simplified signaling pathway of the Dopamine D2 receptor and the antagonistic action of this compound.[15][][17][18]
Caption: Potential off-target inhibition of the Calmodulin signaling pathway by this compound.[9][19][20][21][22]
Caption: Potential off-target inhibition of clathrin-mediated endocytosis by this compound.[23][24][25][26][27]
References
- 1. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. bluthbio.com [bluthbio.com]
- 4. Multiple non-psychiatric effects of phenothiazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pleiotropic actions of phenothiazine drugs are detrimental to Gram-negative bacterial persister cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 13. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 15. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. researchgate.net [researchgate.net]
- 20. BMRB Featured System: Calmodulin [bmrb.io]
- 21. researchgate.net [researchgate.net]
- 22. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Clathrin-Independent Pathways of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 27. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Methiomeprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Methiomeprazine hydrochloride (also known as Levomepromazine) during their experiments.
Understanding the Polypharmacology of Methiomeprazine
Methiomeprazine is a phenothiazine derivative with a complex pharmacological profile, acting as an antagonist at a wide range of neurotransmitter receptors. Its primary therapeutic effects in the context of psychosis are attributed to its potent antagonism of dopamine D2 receptors. However, its interactions with numerous other receptors, often referred to as "off-targets," can lead to a variety of physiological effects and potential side effects in a research setting.[1][2][3] Understanding this "dirty drug" profile is crucial for designing experiments and interpreting data accurately.
Below is a summary of the binding affinities of Methiomeprazine for its primary target and key off-target receptors.
Data Presentation: this compound Receptor Binding Profile
Table 1: Dopamine Receptor Subtype Affinities
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D₂S | 4.3[4] |
| Dopamine D₂L | 8.6[4] |
| Dopamine D₃ | 8.3[4] |
| Dopamine D₄.₂ | 7.9[4] |
| Dopamine D₁ | 54.3[4] |
| Dopamine D₅ | 61.1[4] |
Table 2: Key Off-Target Receptor Affinities
| Receptor Family | Receptor Subtype | Kᵢ (nM) |
| Serotonin | 5-HT₂A | 1.3 |
| 5-HT₂C | 11 | |
| Adrenergic | α₁ | 1.2 |
| α₂ | 38 | |
| Histamine | H₁ | 1.1 |
| Muscarinic | M₁ | 21 |
| M₂ | 54 | |
| M₃ | 34 | |
| M₄ | 22 | |
| M₅ | 46 |
Note: Kᵢ values are compiled from various sources and may vary depending on the experimental conditions. The NIMH Psychoactive Drug Screening Program (PDSP) Ki database is a valuable resource for such data.[5][6][7][8]
Signaling Pathways
The primary mechanism of action for Methiomeprazine's antipsychotic effects involves the blockade of the Dopamine D₂ receptor, a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway. This antagonism prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades, such as the protein kinase A (PKA) pathway.
Figure 1: Dopamine D2 Receptor Signaling Pathway Antagonized by Methiomeprazine.
Troubleshooting Guides and FAQs
This section addresses specific issues researchers might encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could off-target effects of Methiomeprazine be the cause?
A1: Yes, inconsistency in results is a common issue when working with pharmacologically active compounds with broad receptor-binding profiles. Methiomeprazine's antagonism of serotonin, adrenergic, histamine, and muscarinic receptors can lead to a variety of cellular responses that may confound your primary observations.[1][2] Refer to Tables 1 and 2 to assess the potential for off-target binding at receptors relevant to your experimental system.
Q2: I am observing significant cell death in my cultures treated with Methiomeprazine, even at concentrations where the on-target effect should be minimal. What could be the reason?
A2: High concentrations of Methiomeprazine can lead to cytotoxicity through mechanisms independent of its primary target. Phenothiazines, as a class, can disrupt cell membrane functions. Consider performing a dose-response curve for cytotoxicity in your specific cell line to determine a non-toxic working concentration range.
Q3: How can I confirm that the observed effect in my experiment is due to the antagonism of the Dopamine D2 receptor and not an off-target effect?
A3: To confirm on-target effects, consider the following experimental controls:
-
Rescue experiments: Can the effect of Methiomeprazine be reversed by co-administration of a D2 receptor agonist?
-
Use of a more selective antagonist: Compare the effects of Methiomeprazine with a more selective D2 antagonist. If the effect is only observed with Methiomeprazine, it is likely an off-target effect.
-
Knockdown/knockout models: Utilize cell lines or animal models where the D2 receptor has been genetically knocked down or knocked out. The effect of Methiomeprazine should be significantly diminished or absent in these models if it is on-target.
Q4: What are the most common off-target effects I should be aware of when using Methiomeprazine in my experiments?
A4: Based on its receptor binding profile (Table 2), the most prominent off-target effects are likely mediated by:
-
Histamine H₁ receptor antagonism: leading to sedative effects.
-
α₁-adrenergic receptor antagonism: which can affect blood pressure and smooth muscle contraction.
-
Serotonin 5-HT₂A receptor antagonism: which can modulate a wide range of cellular processes.
-
Muscarinic receptor antagonism: leading to anticholinergic effects.[9]
Troubleshooting Unexpected Results
The following diagram outlines a logical workflow for troubleshooting unexpected experimental outcomes when using Methiomeprazine.
References
- 1. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 1) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 2. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. PDSP Kᵢ Database [pdspdb.unc.edu]
- 9. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methotrimeprazine Hydrochloride Binding Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to protocol refinement for Methotrimeprazine hydrochloride binding assays. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key binding affinity data.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Methotrimeprazine hydrochloride binding assays in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Methotrimeprazine?
A1: Methotrimeprazine is a phenothiazine antipsychotic that functions as an antagonist at multiple neurotransmitter receptors. Its antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors in the brain.[1] Additionally, it exhibits significant antagonist activity at serotonin (5-HT2A, 5-HT2C), histamine (H1), muscarinic (M1-M5), and adrenergic (α1) receptors, which contributes to its broad pharmacological profile, including sedative and anticholinergic side effects.[2][3]
Q2: Which radioligand is suitable for a competitive binding assay with Methotrimeprazine at the dopamine D2 receptor?
A2: A commonly used radioligand for dopamine D2 receptor binding assays is [3H]Spiperone.[4] It is a high-affinity antagonist for D2 receptors. Another option is [3H]Raclopride. The choice of radioligand will depend on the specific experimental goals and available resources.
Q3: How do I calculate the inhibitory constant (Ki) from the IC50 value obtained in a competitive binding assay?
A3: The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) [5][6] Where:
-
IC50 is the concentration of Methotrimeprazine that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Troubleshooting Common Issues
Q4: I am observing high non-specific binding in my assay. What are the possible causes and solutions?
A4: High non-specific binding can obscure the specific binding signal and lead to inaccurate results. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Reduce the concentration of the radioligand. Ideally, the concentration should be at or below the Kd value for competition assays.[7] |
| Insufficient blocking of non-specific sites. | Ensure the blocking agent (e.g., a structurally distinct unlabeled ligand at a high concentration) is effective and used at an appropriate concentration (typically 100-1000 times its Ki or Kd).[7][8] Consider trying alternative blocking agents. |
| Inadequate washing. | Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is at a cold temperature to minimize dissociation of the bound radioligand.[8] |
| Lipophilicity of the radioligand or test compound. | Phenothiazines can be lipophilic, leading to binding to non-receptor components like lipids and filters. Consider adding a low concentration of bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to surfaces. Pre-soaking filters with a solution like polyethyleneimine (PEI) can also help. |
| Filter type. | Experiment with different types of filters (e.g., glass fiber filters with different treatments) to find one that minimizes non-specific binding for your specific assay components.[9] |
Q5: The specific binding signal is too low. How can I improve it?
A5: A low specific binding signal can make it difficult to obtain reliable data. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Low receptor concentration in the membrane preparation. | Increase the amount of membrane protein per well.[10] Ensure that the membrane preparation protocol effectively enriches for the receptor of interest. |
| Degradation of receptors or radioligand. | Use fresh membrane preparations and radioligand. Store all reagents appropriately and include protease inhibitors in the membrane preparation buffer. |
| Suboptimal assay conditions. | Optimize incubation time and temperature. Ensure the pH and ionic strength of the assay buffer are optimal for receptor binding. |
| Radioligand with low specific activity. | If possible, use a radioligand with a higher specific activity to increase the signal per bound molecule. |
Q6: My results are not reproducible. What factors should I check?
A6: Poor reproducibility can stem from various sources of variability in the experimental workflow.
| Potential Cause | Troubleshooting Steps |
| Inconsistent pipetting. | Ensure accurate and consistent pipetting of all reagents, especially the radioligand and competing compound dilutions. Calibrate pipettes regularly. |
| Variability in membrane preparations. | Prepare a large, single batch of membrane homogenate to be used for a series of experiments to minimize batch-to-batch variation. |
| Inconsistent incubation times or temperatures. | Use a temperature-controlled incubator or water bath and ensure all samples are incubated for the same duration. |
| Incomplete mixing of reagents. | Gently agitate the assay plates during incubation to ensure a homogenous reaction mixture. |
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of Methotrimeprazine hydrochloride for the human dopamine D2 receptor.
Protocol: Competitive Radioligand Binding Assay for Methotrimeprazine at the Dopamine D2 Receptor
1. Materials and Reagents:
-
Membrane Preparation: Human recombinant dopamine D2 receptor expressed in a suitable cell line (e.g., HEK293, CHO).
-
Radioligand: [3H]Spiperone (specific activity ~70-90 Ci/mmol).
-
Unlabeled Competitor: Methotrimeprazine hydrochloride.
-
Non-specific Binding Control: Haloperidol or another potent, structurally distinct D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
2. Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh lysis buffer. Repeat the centrifugation.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.
3. Assay Procedure:
-
Prepare serial dilutions of Methotrimeprazine hydrochloride in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding: 50 µL of a high concentration of haloperidol (e.g., 10 µM final concentration), 50 µL of [3H]Spiperone, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of each Methotrimeprazine dilution, 50 µL of [3H]Spiperone, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding and competition binding counts.
-
Plot the percentage of specific binding against the logarithm of the Methotrimeprazine concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation
The following table summarizes the binding affinities (Ki values in nM) of Methotrimeprazine and other selected antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 (nM) | Serotonin 5-HT2A (nM) | Histamine H1 (nM) | Muscarinic M1 (nM) | Adrenergic α1 (nM) |
| Methotrimeprazine | 1.3 | 1.2 | 0.25 | 24 | 0.6 |
| Haloperidol | 1.5 | 50 | 7,000 | 1,000 | 13 |
| Clozapine | 126 | 12 | 6.3 | 1.9 | 6.8 |
| Olanzapine | 11 | 4 | 7 | 27 | 19 |
| Risperidone | 3.1 | 0.16 | 2.2 | >10,000 | 0.8 |
Note: These values are compiled from various sources and may vary depending on the experimental conditions.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Dopamine D2 receptor antagonist signaling pathway for Methotrimeprazine.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Role of serotonin 5-HT2C and histamine H1 receptors in antipsychotic-induced diabetes: A pharmacoepidemiological-pharmacodynamic study in VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. graphpad.com [graphpad.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds like Methiomeprazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of poorly soluble compounds, with a specific focus on phenothiazine derivatives like Methiomeprazine.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in formulating poorly soluble compounds like Methiomeprazine?
Methiomeprazine, a member of the phenothiazine class, is a lipophilic compound with poor aqueous solubility. This characteristic presents a significant hurdle for oral administration, as low solubility often leads to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and limited bioavailability. Key physicochemical properties that contribute to this challenge include a high octanol-water partition coefficient (logP) and a low intrinsic solubility. For instance, Methiomeprazine has a calculated logP of 5.2 and a predicted water solubility (log10WS) of -5.00 mol/L, indicating its hydrophobic nature.[1][2]
2. What are the most promising strategies to enhance the bioavailability of Methiomeprazine and other poorly soluble phenothiazines?
Several formulation strategies can be employed to overcome the poor solubility of phenothiazines. These can be broadly categorized as:
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Physical Modifications:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles can enhance the dissolution rate.
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution. Studies on perphenazine, a similar phenothiazine, have shown success with solid dispersions using carriers like polyethylene glycol (PEG) 6000 and chitosan.[3]
-
-
Lipid-Based Formulations:
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Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oils, surfactants, and cosurfactants can form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This approach has been successfully applied to chlorpromazine, another phenothiazine, resulting in a significant increase in oral bioavailability.[4][5]
-
3. How do I select the appropriate strategy for my specific compound?
The choice of strategy depends on the specific physicochemical properties of your compound, including its melting point, logP, and chemical stability. A thorough pre-formulation study is crucial. For a highly lipophilic compound like Methiomeprazine (logP > 5), lipid-based formulations like SNEDDS are often a good starting point as they can effectively solubilize the drug and enhance its absorption via the lymphatic pathway. For compounds that are amenable to amorphization, solid dispersions can be a viable and scalable option.
Troubleshooting Guides
Issue 1: Low drug loading in the formulation.
| Potential Cause | Troubleshooting Step |
| Poor solubility of the drug in the selected excipients (oils, polymers). | Screen a wider range of excipients with varying polarities. For lipid-based systems, try different oils (long-chain, medium-chain triglycerides) and surfactants. For solid dispersions, evaluate various hydrophilic polymers. |
| Drug crystallization during formulation processing or storage. | For solid dispersions, ensure the drug is fully amorphous using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). Optimize the drug-to-carrier ratio. For lipid-based systems, check for precipitation upon storage and consider adding a co-solvent. |
Issue 2: Inconsistent in vitro dissolution results.
| Potential Cause | Troubleshooting Step |
| Incomplete amorphization or phase separation in solid dispersions. | Re-evaluate the manufacturing process (e.g., solvent evaporation rate, melting temperature). Increase the polymer concentration to better stabilize the amorphous drug. |
| Poor emulsification of SNEDDS in the dissolution medium. | Optimize the surfactant and co-surfactant concentrations. Ensure the formulation forms a stable nanoemulsion with a small droplet size upon dilution. |
| "Parachute" effect in supersaturating systems (e.g., some solid dispersions) where the drug initially dissolves to a high concentration and then precipitates. | Incorporate a precipitation inhibitor (e.g., a cellulosic polymer like HPMC) into the formulation to maintain the supersaturated state. |
Issue 3: Poor in vivo bioavailability despite good in vitro dissolution.
| Potential Cause | Troubleshooting Step |
| First-pass metabolism of the drug. | For lipid-based formulations, consider using long-chain triglycerides which can promote lymphatic transport, thereby bypassing the liver and reducing first-pass metabolism. A study on chlorpromazine showed that a long-chain triglyceride-based SNEDDS increased oral bioavailability up to 6-fold.[4] |
| P-glycoprotein (P-gp) efflux. | Some excipients used in lipid-based formulations (e.g., certain surfactants) can inhibit P-gp, potentially increasing intestinal absorption. Screen for excipients with known P-gp inhibitory effects. |
| Instability of the formulation in the gastrointestinal environment. | Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For SNEDDS, assess the impact of pH and digestive enzymes on emulsion stability and drug release. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of a Phenothiazine Derivative by Solvent Evaporation
This protocol is adapted from methodologies used for perphenazine.[3]
Materials:
-
Phenothiazine derivative (e.g., Methiomeprazine)
-
Hydrophilic carrier (e.g., PEG 6000, Chitosan)
-
Organic solvent (e.g., Dichloromethane, Ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the phenothiazine derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier). Dissolve both components in a suitable organic solvent.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve. Characterize the resulting powder for its drug content, dissolution behavior, and solid-state properties (using DSC and XRD to confirm the amorphous state).
Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is based on successful formulations for chlorpromazine.[4]
Materials:
-
Phenothiazine derivative (e.g., Methiomeprazine)
-
Oil (e.g., Long-chain triglyceride like soybean oil)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Propylene glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of the phenothiazine derivative in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the optimal concentration range of the oil, surfactant, and co-surfactant, construct ternary phase diagrams. This will help in identifying the self-nanoemulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Heat the mixture in a water bath to a suitable temperature (e.g., 40-50°C) to ensure homogeneity. Add the phenothiazine derivative to the mixture and vortex until a clear, homogenous solution is obtained.
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the prepared SNEDDS formulation to a specified volume of water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size and Zeta Potential Analysis: Determine the droplet size and zeta potential of the resulting nanoemulsion using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release profile.
-
Quantitative Data Summary
The following table summarizes the improvement in bioavailability for chlorpromazine, a phenothiazine structurally similar to Methiomeprazine, using a SNEDDS formulation.
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Chlorpromazine Suspension | 15.2 ± 3.1 | 125.6 ± 21.8 | 100 |
| LCT-SNEDDS | 45.8 ± 7.9 | 753.9 ± 98.4 | ~600 |
Data adapted from a study on chlorpromazine, demonstrating a significant increase in oral bioavailability with a long-chain triglyceride (LCT)-based SNEDDS compared to a simple suspension.[4]
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: SNEDDS Mechanism of Action.
References
- 1. Methiomeprazine | C19H24N2S2 | CID 26430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methiomeprazine (CAS 7009-43-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study [wisdomlib.org]
- 4. Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Improved Oral Bioavailability of Chlorpromazine: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Adsorption of Chlorpromazine on the Surface of Gold Nanoparticles and Its Effect on the Toxicity to Selected Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for Methiomeprazine Hydrochloride Nanosuspension
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the process optimization of Methiomeprazine Hydrochloride nanosuspensions.
Disclaimer
Currently, there is limited publicly available research specifically on the nanosuspension formulation of this compound. The following guidance is based on established principles of nanosuspension technology for poorly soluble drugs, particularly other antipsychotic medications. The quantitative data and specific formulation examples provided are for illustrative purposes and should be adapted and optimized for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of drug nanosuspensions.
| Problem | Potential Cause | Suggested Solution |
| Inability to achieve desired particle size (too large) | 1. Insufficient energy input during homogenization or milling. 2. Inappropriate stabilizer or concentration. 3. High drug concentration. 4. Ostwald ripening. | 1. Increase homogenization pressure, number of cycles, or milling time. 2. Screen different stabilizers (e.g., Poloxamer 188, HPMC, PVP K30) and optimize their concentration. A combination of steric and electrostatic stabilizers can be more effective. 3. Reduce the initial drug concentration in the suspension. 4. Use a stabilizer that effectively reduces the drug's solubility in the dispersion medium. |
| High Polydispersity Index (PDI > 0.3) | 1. Non-uniform particle size reduction. 2. Particle aggregation. 3. Presence of microparticles. | 1. Optimize the homogenization/milling process for more uniform energy distribution. 2. Ensure adequate stabilizer concentration and proper mixing. Consider adding a secondary stabilizer. 3. Pre-milling or pre-homogenization of the initial drug suspension can be beneficial. |
| Particle Aggregation/Sedimentation Over Time | 1. Insufficient zeta potential. 2. Inadequate steric stabilization. 3. Crystal growth (Ostwald ripening). 4. Inappropriate storage conditions. | 1. If using an electrostatic stabilizer, aim for a zeta potential of at least ±30 mV. Adjusting the pH of the dispersion medium can influence the surface charge. 2. Increase the concentration of the polymeric stabilizer or try a different one with better surface adsorption properties. 3. Select a stabilizer that minimizes the solubility of the drug in the continuous phase. 4. Store the nanosuspension at a controlled temperature, typically refrigerated, to reduce kinetic energy and particle movement. |
| Low Zeta Potential (< ±20 mV) | 1. Inappropriate stabilizer type or concentration. 2. pH of the dispersion medium is close to the isoelectric point of the drug particles. | 1. Use an ionic stabilizer (e.g., sodium dodecyl sulfate) or a combination of ionic and non-ionic stabilizers. 2. Adjust the pH of the aqueous phase away from the isoelectric point to increase the surface charge. |
| Drug Degradation | 1. Heat generated during high-energy processes. 2. Chemical instability in the chosen formulation. | 1. Implement a cooling system during homogenization or milling. 2. Conduct compatibility studies between this compound and the selected excipients. Ensure the pH of the formulation is within the stability range of the drug. |
| Foaming during production | 1. High concentration of surfactant. 2. High shear forces during processing. | 1. Optimize the surfactant concentration to the minimum effective level. 2. Add a small amount of a suitable antifoaming agent. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to consider for producing this compound nanosuspensions using high-pressure homogenization (HPH)?
A1: The critical process parameters for HPH include:
-
Homogenization Pressure: Higher pressures generally lead to smaller particle sizes. A typical range to explore is 500 to 1500 bar.
-
Number of Homogenization Cycles: Increasing the number of cycles can further reduce particle size and improve uniformity, but there is often a point of diminishing returns.
-
Temperature: Processing at a lower temperature can help to prevent drug degradation and minimize the risk of Ostwald ripening.
Q2: How do I select an appropriate stabilizer for my this compound nanosuspension?
A2: Stabilizer selection is crucial for the physical stability of the nanosuspension.[1] Consider the following:
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Mechanism of Stabilization: You can use electrostatic stabilizers (e.g., ionic surfactants), steric stabilizers (e.g., non-ionic polymers), or a combination of both (electrosteric stabilization).
-
Compatibility: The stabilizer must be chemically compatible with this compound.
-
Regulatory Acceptance: For pharmaceutical development, choose stabilizers that are generally regarded as safe (GRAS).
-
Screening: It is recommended to screen a variety of stabilizers from different classes (e.g., poloxamers, polysorbates, polyvinylpyrrolidone, hydroxypropyl methylcellulose) at various concentrations to find the most effective one.
Q3: What are the key characterization techniques for a this compound nanosuspension?
A3: The key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Electrophoretic Light Scattering (ELS) to assess the surface charge and predict physical stability.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Crystallinity: Assessed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to check for any changes in the solid state of the drug.
-
Drug Content and Purity: Determined by High-Performance Liquid Chromatography (HPLC).
Q4: My nanosuspension looks stable initially but shows crystal growth after a week. What could be the reason?
A4: This phenomenon is likely due to Ostwald ripening, where smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in particle size and potential crystal growth. To mitigate this:
-
Ensure you have an adequate concentration of a suitable stabilizer that effectively covers the particle surface and reduces the drug's solubility in the dispersion medium.
-
Optimize your formulation to achieve a narrow particle size distribution, as a wider distribution can accelerate Ostwald ripening.
-
Store the nanosuspension at a lower temperature to reduce the rate of dissolution and recrystallization.
Experimental Protocols
Preparation of this compound Nanosuspension by High-Pressure Homogenization (Top-Down Method)
-
Preparation of the Pre-suspension:
-
Disperse this compound powder in an aqueous solution containing the selected stabilizer(s).
-
Use a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes to obtain a homogeneous pre-suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., starting with 500 bar) and number of cycles (e.g., starting with 10 cycles).
-
Maintain the temperature of the product chamber at 4-10°C using a cooling system.
-
Collect samples after a predetermined number of cycles for characterization.
-
-
Characterization:
-
Analyze the samples for particle size, PDI, and zeta potential.
-
Characterization of Nanosuspension
-
Particle Size and PDI Analysis:
-
Dilute the nanosuspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument at a scattering angle of 90° and a temperature of 25°C.
-
Record the Z-average particle size and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Dilute the nanosuspension with deionized water.
-
Inject the diluted sample into the electrophoretic cell of the instrument.
-
Measure the electrophoretic mobility and calculate the zeta potential using the Helmholtz-Smoluchowski equation.
-
-
Scanning Electron Microscopy (SEM):
-
Place a drop of the nanosuspension on a clean glass slide and allow it to air-dry.
-
Mount the slide on an aluminum stub using double-sided adhesive tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Observe the sample under the SEM at an appropriate accelerating voltage.
-
Data Presentation
Table 1: Illustrative Example of the Effect of Stabilizer Type and Concentration on Particle Size, PDI, and Zeta Potential of a Model Nanosuspension.
| Formulation Code | Stabilizer | Stabilizer Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| F1 | Poloxamer 188 | 0.5 | 450 | 0.35 | -15.2 |
| F2 | Poloxamer 188 | 1.0 | 320 | 0.28 | -18.5 |
| F3 | HPMC E5 | 0.5 | 510 | 0.41 | -12.8 |
| F4 | HPMC E5 | 1.0 | 380 | 0.32 | -14.1 |
| F5 | Poloxamer 188 + SDS | 1.0 + 0.1 | 250 | 0.21 | -35.7 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Example of the Effect of HPH Parameters on Particle Size and PDI of a Model Nanosuspension.
| Formulation Code | Pressure (bar) | No. of Cycles | Particle Size (nm) | PDI |
| H1 | 500 | 10 | 650 | 0.45 |
| H2 | 500 | 20 | 520 | 0.38 |
| H3 | 1000 | 10 | 410 | 0.31 |
| H4 | 1000 | 20 | 310 | 0.25 |
| H5 | 1500 | 10 | 330 | 0.26 |
| H6 | 1500 | 20 | 240 | 0.22 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the preparation and characterization of nanosuspensions.
Caption: Troubleshooting logic for addressing large particle size in nanosuspension formulation.
References
Technical Support Center: Overcoming Methotrimeprazine Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Methotrimeprazine Hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to Methotrimeprazine Hydrochloride. What are the potential reasons?
A1: Reduced sensitivity, or resistance, to Methotrimeprazine Hydrochloride can arise from various cellular mechanisms. The most common reasons include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[1][[“]][3][4]
-
Alterations in drug target: While Methotrimeprazine is a "dirty drug" acting on multiple receptors (dopamine, serotonin, adrenergic, histamine, and muscarinic acetylcholine receptors), genetic or conformational changes in these primary targets could reduce binding affinity.[5]
-
Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt, MAPK/ERK, and NF-κB can promote cell survival and override the cytotoxic effects of the drug.[6][7][8][9][10][11][12][13][14][15]
-
Changes in drug metabolism: Increased metabolic degradation of Methotrimeprazine within the cell can lead to its inactivation.[16][17]
-
Inhibition of apoptosis: Alterations in apoptotic pathways can make cells more resistant to drug-induced cell death.
Q2: What is the mechanism of action of Methotrimeprazine Hydrochloride?
A2: Methotrimeprazine Hydrochloride is a phenothiazine derivative that acts as an antagonist at various central nervous system receptors, including:
-
Dopamine receptors (primarily D2)
-
Serotonin receptors (5-HT2)
-
Adrenergic receptors (alpha-1)
-
Histamine receptors (H1)
Its antipsychotic effects are primarily attributed to dopamine receptor blockade.[18][19]
Q3: Are there known combination therapies to overcome Methotrimeprazine resistance?
A3: While specific combination therapies for Methotrimeprazine resistance are not well-documented, general strategies for overcoming multidrug resistance can be applied. These include co-administration with:
-
ABC transporter inhibitors: Compounds that block the function of efflux pumps like P-glycoprotein can increase the intracellular concentration of Methotrimeprazine.[1][4]
-
Inhibitors of pro-survival pathways: Targeting pathways like PI3K/Akt or MAPK/ERK with specific inhibitors may re-sensitize cells to Methotrimeprazine.[20][21]
-
Natural products: Some natural compounds have been shown to overcome drug resistance by various mechanisms.[22]
Troubleshooting Guide
If you are observing resistance to Methotrimeprazine Hydrochloride in your cell line, follow this guide to identify the potential mechanism and find a solution.
| Observed Problem | Potential Cause | Suggested Action |
| Decreased cell death at previously effective concentrations of Methotrimeprazine. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare it to the parental cell line. 2. Investigate Mechanism: Proceed with the experimental workflow outlined below to determine the resistance mechanism. |
| High IC50 value in a new cell line. | Intrinsic resistance. | 1. Assess ABC Transporter Expression: Use Western Blot or qPCR to check for high basal expression of ABC transporters (P-gp, MRP1, BCRP). 2. Profile Signaling Pathways: Analyze the basal activation state of pro-survival pathways (PI3K/Akt, MAPK/ERK, NF-κB). |
| Variability in experimental results. | Inconsistent experimental conditions or cell line instability. | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and drug preparation. 2. Cell Line Authentication: Verify the identity of your cell line. |
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for investigating and overcoming Methotrimeprazine resistance.
Key Signaling Pathways in Drug Resistance
ABC Transporter-Mediated Drug Efflux
Caption: Mechanism of ABC transporter-mediated drug efflux.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt pathway promoting cell survival and drug resistance.[6][13][23][24]
MAPK/ERK Signaling Pathway
References
- 1. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of ABC transporter-mediated multidrug resistance - Consensus [consensus.app]
- 3. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. Levomepromazine - Wikipedia [en.wikipedia.org]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | Semantic Scholar [semanticscholar.org]
- 12. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 13. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mentalhealth.com [mentalhealth.com]
- 19. droracle.ai [droracle.ai]
- 20. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Methotrimeprazine Hydrochloride Experimental Variability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in experimental results involving methotrimeprazine hydrochloride. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate consistent and reliable experimental outcomes.
Introduction to Methotrimeprazine Hydrochloride
Methotrimeprazine, also known as levomepromazine, is a phenothiazine derivative with a complex pharmacological profile.[1] It is known to interact with a wide range of receptors, acting as an antagonist at dopamine (D2), serotonin (5-HT2A), histamine (H1), alpha-1 adrenergic, and muscarinic (M1) receptors.[1][2] This multi-target activity contributes to its therapeutic effects as an antipsychotic, analgesic, and antiemetic, but it is also a primary source of variability in experimental settings.[3][4][5] Understanding the compound's promiscuous binding profile is crucial for designing robust experiments and interpreting results accurately.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with methotrimeprazine hydrochloride.
Question: We are observing high variability in our in vitro cell-based assays. What are the potential causes and solutions?
Answer:
High variability in in vitro assays can stem from several factors related to the physicochemical properties of methotrimeprazine hydrochloride and its cellular effects.
-
Solubility and Stability: Methotrimeprazine hydrochloride is freely soluble in water and alcohol.[6] However, its stability can be compromised by exposure to light, leading to discoloration and potential degradation.[7]
-
Troubleshooting:
-
Always prepare fresh solutions for each experiment.
-
Store stock solutions in light-protected containers at -20°C for up to one month or -80°C for up to six months.[8]
-
When diluting for assays, use appropriate solvents and ensure complete dissolution. For intravenous administration in clinical settings, dilution with an equal volume of 0.9% sodium chloride is recommended immediately before use.[7]
-
-
-
Off-Target Effects: Due to its broad receptor antagonism, methotrimeprazine can induce a variety of cellular responses that may interfere with your primary endpoint. For example, its anticholinergic properties could affect cell signaling pathways unrelated to your target of interest.[5][6]
-
Troubleshooting:
-
Include appropriate controls to assess off-target effects. This may involve using cell lines that lack the receptor of interest or co-administering specific antagonists for off-target receptors.
-
Carefully select your assay endpoints to be as specific as possible to the intended target.
-
-
-
Cell Line Variability: Different cell lines express varying levels of the different receptors that methotrimeprazine targets. This can lead to inconsistent results when switching between cell lines.
-
Troubleshooting:
-
Characterize the receptor expression profile of your cell line.
-
Use a consistent cell line and passage number for all related experiments.
-
-
Question: Our animal behavior studies are showing inconsistent results between subjects. How can we reduce this variability?
Answer:
In vivo experiments with methotrimeprazine can be influenced by a range of physiological and experimental factors.
-
Pharmacokinetics: Methotrimeprazine has an oral bioavailability of approximately 50-60% due to first-pass metabolism in the liver.[3] Its biological half-life is around 20 hours.[1] These pharmacokinetic properties can lead to significant individual differences in drug exposure.
-
Troubleshooting:
-
Consider alternative routes of administration, such as subcutaneous or intraperitoneal injections, to bypass first-pass metabolism and achieve more consistent plasma concentrations.[9]
-
Allow for a sufficient acclimatization period after drug administration before behavioral testing to account for the time to reach peak plasma concentrations.
-
Monitor plasma levels of methotrimeprazine if possible to correlate with behavioral outcomes.
-
-
-
Sedative Effects: Methotrimeprazine has strong sedative properties, which can interfere with behavioral tests that require motor activity or alertness.[5]
-
Troubleshooting:
-
Carefully titrate the dose to find a concentration that elicits the desired pharmacological effect without causing excessive sedation.
-
Conduct pilot studies to determine the optimal time point for behavioral testing after drug administration, balancing peak drug effect with minimal sedation.
-
Choose behavioral paradigms that are less sensitive to motor impairment.
-
-
-
Strain and Species Differences: The expression and function of the target receptors can vary between different strains and species of laboratory animals.
-
Troubleshooting:
-
Use a consistent and well-characterized animal strain for all experiments.
-
Be cautious when extrapolating results between different species.
-
-
Question: We are having difficulty preparing stable and accurate solutions of methotrimeprazine hydrochloride. What are the best practices?
Answer:
Proper solution preparation is critical for obtaining reproducible results.
-
Solvent Selection: Methotrimeprazine hydrochloride is freely soluble in water and ethanol.[6] For cell culture experiments, sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium can be used as a solvent. For animal studies, sterile saline is a common vehicle.
-
Storage and Handling:
-
Store the powdered compound in a cool, dark, and dry place.
-
Protect solutions from light at all times by using amber vials or wrapping containers in foil.[7]
-
Solutions of methotrimeprazine hydrochloride in 0.9% sodium chloride stored in polypropylene syringes are stable for at least 14 days.[10]
-
Avoid repeated freeze-thaw cycles of stock solutions.[8] Aliquot stock solutions into single-use volumes.
-
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of methotrimeprazine for its primary targets. Variability in these values across different studies is common and can be attributed to differences in experimental conditions, such as radioligand used, tissue source, and assay buffer composition.
| Receptor[1][2] | Mean Ki (nM) | Reported Ki Range (nM) |
| Dopamine D2 | 1.5 | 0.8 - 3.2 |
| Serotonin 5-HT2A | 2.1 | 1.0 - 4.5 |
| Histamine H1 | 0.5 | 0.2 - 1.1 |
| Alpha-1 Adrenergic | 3.0 | 1.5 - 6.0 |
| Muscarinic M1 | 25 | 15 - 40 |
Note: Data compiled from various sources in the PDSP Ki Database and BindingDB.
Experimental Protocols
In Vitro: Receptor Binding Assay (Competitive Inhibition)
This protocol describes a general method for determining the binding affinity of methotrimeprazine hydrochloride to its target receptors using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Methotrimeprazine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare a stock solution of methotrimeprazine hydrochloride in the appropriate solvent.
-
Perform serial dilutions of methotrimeprazine hydrochloride to create a range of concentrations for the competition curve.
-
In a 96-well plate, add the cell membranes/tissue homogenate, the radioligand at a concentration near its Kd, and the varying concentrations of methotrimeprazine hydrochloride.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Harvest the membranes by vacuum filtration onto the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of methotrimeprazine hydrochloride and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vivo: Mouse Open Field Test for Locomotor Activity and Anxiety-like Behavior
This protocol outlines a common behavioral test to assess the effects of methotrimeprazine hydrochloride on locomotor activity and anxiety-like behavior in mice.
-
Materials:
-
Open field apparatus (a square arena with walls).
-
Video tracking software.
-
Methotrimeprazine hydrochloride solution for injection (e.g., in sterile saline).
-
Male C57BL/6 mice (8-10 weeks old).
-
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer methotrimeprazine hydrochloride or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set period (e.g., 10-30 minutes) using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
A decrease in total distance traveled may indicate sedative effects, while an altered center-to-periphery time ratio can be indicative of changes in anxiety-like behavior.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the major signaling pathways affected by methotrimeprazine hydrochloride and a general experimental workflow for its investigation.
References
- 1. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. publications.ashp.org [publications.ashp.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aaushi.info [aaushi.info]
stability issues of Nalmefene hydrochloride injection preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nalmefene hydrochloride injection preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues encountered with Nalmefene hydrochloride injection?
A1: The main stability concerns for Nalmefene hydrochloride injection are chemical degradation and the formation of impurities. Due to its inherent instability during preparation and storage, the product has faced challenges, including its discontinuation in the United States market at one point.[1] The primary degradation pathways are influenced by factors such as pH, exposure to oxygen, light, and high temperatures.[1][2]
Q2: What are the known degradation products and impurities of Nalmefene hydrochloride?
A2: The two most commonly identified degradation products and impurities in Nalmefene hydrochloride preparations are 2,2'-Bisnalmefene and Naltrexone hydrochloride.[1][3] 2,2'-Bisnalmefene is the sole degradation product observed in some stability studies, forming as Nalmefene potency is lost.[3] Other potential impurities can include residual solvents from the manufacturing process or byproducts from synthesis, such as phosphorous compounds if a Wittig reaction is used.[2][4]
Q3: Which factors have the most significant impact on the stability of the injection?
A3: Several factors can compromise the stability of Nalmefene hydrochloride injection:
-
Oxidation: This is a major degradation pathway.[1] Formulations can be protected by using antioxidants and purging with an inert gas like nitrogen during manufacturing.[5]
-
pH: The stability is highly pH-dependent. The recommended pH for a stable injection is between 3.5 and 5.5, with an optimal range of 4.0 to 5.0.[5] The standard commercial formulation has a pH adjusted to 3.9.[6][7]
-
Light Exposure: Nalmefene can degrade upon exposure to light.[1][2] Photostability studies are crucial to determine the need for light-resistant packaging.[8]
-
Temperature: Elevated temperatures accelerate the degradation process.[2][5]
Q4: How can the stability of a Nalmefene hydrochloride injection formulation be improved?
A4: A stable formulation can be achieved by incorporating specific excipients and controlling manufacturing conditions. Key strategies include:
-
pH Adjustment: Using a pH regulator like hydrochloric acid to maintain the pH within the optimal range of 3.5-5.5.[5][6]
-
Use of Antioxidants: Adding antioxidants such as sodium bisulfite or sodium sulfite to prevent oxidative degradation.[5]
-
Inclusion of Stabilizers: Using a chelating agent like disodium edetate (EDTA) to bind metal ions that can catalyze degradation.[5]
-
Inert Atmosphere: Employing a nitrogen filling process during manufacturing to displace oxygen.[5]
-
Isotonicity Adjustment: Adding agents like sodium chloride to make the injection isotonic.[5][6]
Q5: Is Nalmefene hydrochloride injection compatible with common intravenous (IV) diluents?
A5: Yes. Studies have shown that diluted solutions of Nalmefene hydrochloride injection are stable for up to 72 hours when stored at 4°C, 21°C, or 40°C.[9] Compatible diluents include:
-
0.9% Sodium Chloride Injection
-
0.45% Sodium Chloride Injection
-
5% Dextrose Injection
-
5% Dextrose and 0.45% Sodium Chloride Injection
-
Lactated Ringer's Injection
-
5% Dextrose and Lactated Ringer's Injection
-
5% Sodium Bicarbonate Injection[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work with Nalmefene hydrochloride injections.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of Nalmefene. | Perform forced degradation studies (See Protocol 2) to identify if the peaks correspond to known degradants like 2,2'-Bisnalmefene.[3] Verify the pH of the solution. |
| Discoloration of the solution (e.g., pale yellow) | Oxidation or other degradation pathways. | Ensure the preparation was handled under an inert atmosphere (e.g., nitrogen). Check for the presence of an appropriate antioxidant in the formulation.[5] |
| Loss of potency/lower than expected assay value | Degradation due to improper storage or formulation. | Review storage conditions (temperature and light exposure).[2] Confirm the formulation's pH is within the stable range (3.5-5.5).[5] Analyze for corresponding increases in degradation products.[3] |
| Precipitation upon dilution | pH shift or incompatibility with the diluent's formulation (e.g., buffers, excipients). | While Nalmefene is generally compatible with common IV fluids[9], ensure the diluent does not drastically alter the pH outside the stability range. If using a non-standard diluent, perform a compatibility study. |
Data Presentation
Table 1: Known Impurities and Degradation Products of Nalmefene Hydrochloride
| Impurity/Degradant Name | Type | Typical Origin | Reference |
| 2,2'-Bisnalmefene | Degradation Product | Oxidative degradation of Nalmefene | [3] |
| Naltrexone Hydrochloride | Impurity / Degradant | Starting material for synthesis or degradation | [1] |
| Phosphorous By-products (e.g., Triphenylphosphine oxide) | Synthesis-Related Impurity | Remnants from synthesis via Wittig reaction | [4] |
| Residual Solvents | Process-Related Impurity | Manufacturing process | [2] |
Table 2: Example Formulation Components for Enhanced Stability
| Component | Function | Example Concentration Range | Reference |
| Nalmefene Hydrochloride | Active Pharmaceutical Ingredient | 0.005% - 0.2% (w/v) | [5] |
| Sodium Chloride | Isotonicity Agent | 9.0 mg/mL | [6][7] |
| Hydrochloric Acid | pH Adjuster | To adjust pH to 3.5 - 5.5 | [5][6] |
| Sodium Bisulfite | Antioxidant | 0.0005% - 0.05% | [5] |
| Disodium Edetate (EDTA) | Stabilizer (Chelating Agent) | 0.0001% - 0.05% | [5] |
| Water for Injection | Vehicle | q.s. to final volume | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nalmefene and Its Impurities
This protocol is based on methods developed for the detection of Nalmefene and its known impurities.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Primspher C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: Acetonitrile and Phosphate Buffer (20:80, v/v).[1]
-
Buffer Preparation: Dissolve 7.8 g of sodium dihydrogen phosphate and 2.0 mL of triethylamine in 1 L of water. Adjust pH to 4.2 ± 0.02 with 85% phosphoric acid.[1]
-
-
Flow Rate: 1.0 mL/min (typical).
-
Detection Wavelength: To be determined based on the UV absorbance maximum of Nalmefene.
-
Injection Volume: 20 µL (typical).
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Nalmefene hydrochloride reference standard in the mobile phase or a suitable diluent (e.g., water). Prepare working standards by serial dilution.
-
Impurity Standard: Prepare separate stock solutions for 2,2'-Bisnalmefene and Naltrexone hydrochloride to confirm peak identity and for quantitation.
-
Sample Solution: Dilute the Nalmefene hydrochloride injection preparation with the mobile phase to a suitable concentration (e.g., 1 mg/mL).[10]
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1] The method's specificity and stability-indicating nature must be proven through forced degradation studies.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]
-
Sample Preparation: Prepare multiple aliquots of the Nalmefene hydrochloride injection solution (e.g., at 1 mg/mL).[10]
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Neutralize with 0.1 M NaOH before analysis.[10]
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Store at room temperature or slightly elevated temperature for a defined period. Neutralize with 0.1 M HCl before analysis.[10]
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature for a defined period.
-
Thermal Degradation: Store the sample solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (Protocol 1).
-
Evaluation:
-
Assess the peak purity of Nalmefene in all stressed samples to demonstrate the specificity of the method.
-
Identify and quantify the degradation products formed under each condition.
-
Determine the primary degradation pathways for the molecule.
-
Visualizations
Caption: Troubleshooting workflow for Nalmefene HCl injection stability issues.
Caption: Experimental workflow for forced degradation stability testing.
Caption: Simplified degradation pathways of Nalmefene hydrochloride.
References
- 1. ijssst.info [ijssst.info]
- 2. veeprho.com [veeprho.com]
- 3. Stability of Revex, nalmefene hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2788357B1 - Process for recovery of nalmefene hydrochloride - Google Patents [patents.google.com]
- 5. CN100536848C - Stable nalmefene hydrochloride injection and preparation method thereof - Google Patents [patents.google.com]
- 6. DailyMed [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Stability of revex, nalmefene hydrochloride injection, in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. pharmtech.com [pharmtech.com]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Precision in Quantitative Analysis of Hydrochloride Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of quantitative analysis of hydrochloride compounds.
Frequently Asked questions (FAQs)
Q1: What are the most common sources of error in the quantitative analysis of hydrochloride compounds?
A1: Errors in the quantitative analysis of hydrochloride compounds can be broadly categorized as systematic (determinate) and random (indeterminate) errors.[1][2][3][4]
-
Systematic Errors: These are consistent, repeatable errors that can often be identified and corrected.[4] Sources include:
-
Instrumental Errors: Improper calibration of balances, pH meters, or chromatographic systems.[1][2]
-
Methodological Errors: Incomplete reactions, incorrect sampling, or side reactions.[1][3] For instance, in gravimetric analysis, the presence of other halides can lead to co-precipitation and artificially high results.[5]
-
Personal Errors: Mistakes in reading instruments, improper sample handling, or calculation errors.[1][3][6]
-
Reagent Errors: Impurities in reagents, such as the titrant or precipitating agent, can introduce significant errors.[1]
-
-
Random Errors: These are unpredictable variations in measurements. Sources include:
Q2: How can I improve the precision of my HPLC analysis for a basic hydrochloride compound showing peak tailing?
A2: Peak tailing for basic compounds like hydrochlorides in HPLC is often due to secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[7][8][9] Here are several strategies to mitigate this issue:
-
Mobile Phase pH Adjustment: Operate at a lower pH (typically < 3) to ensure the full protonation of silanol groups, minimizing their interaction with the basic analyte.[7][8] Conversely, working at a high pH (if the column allows) can deprotonate the basic compound, reducing ionic interactions.[7][9]
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.
-
Column Selection: Employ a highly deactivated, end-capped column where the residual silanol groups are chemically bonded with a less polar group.[7][8]
-
Increase Buffer Strength: A higher buffer concentration can also help to shield the silanol groups and reduce secondary interactions.[8]
-
Optimize Sample Concentration: High sample concentrations can overload the column, leading to peak tailing. Try diluting the sample.[7][8]
Q3: My titration results for a hydrochloride salt are not reproducible. What should I check?
A3: Lack of reproducibility in titration can stem from several factors. Here's a troubleshooting guide:
-
Titrant Standardization: Ensure your titrant is accurately standardized against a primary standard, such as Tris-(hydroxymethyl)aminomethane (THAM) for acidic titrants.[10] The concentration of titrants can change over time.[11]
-
Endpoint Detection: The choice of indicator is crucial, especially for weak acid-strong base titrations.[12] The indicator's color change should correspond closely to the equivalence point of the titration. Using a pH meter for potentiometric titration can provide a more accurate endpoint determination.[13]
-
Sample Preparation: Ensure the hydrochloride salt is fully dissolved before starting the titration. Inconsistent sample weights or improper dissolution will lead to variable results.
-
Equipment Calibration and Technique: Verify that your burette and pipettes are properly calibrated.[12] Consistent and proper technique in reading the burette and adding the titrant is essential.
Q4: What are the key considerations for accurate gravimetric analysis of a chloride salt?
A4: Gravimetric analysis, while a very accurate method, requires careful technique to minimize errors.
-
Completeness of Precipitation: Ensure an excess of the precipitating agent (e.g., silver nitrate) is added to drive the precipitation of the chloride ions to completion.[5]
-
Purity of the Precipitate:
-
Washing: The precipitate must be thoroughly washed to remove any co-precipitated impurities. Use a dilute nitric acid solution for washing silver chloride to prevent peptization (re-formation of the colloid).[5]
-
Avoiding Co-precipitation: The presence of other ions that can form precipitates with the precipitating agent will lead to positive errors. For example, bromide and iodide ions will also precipitate with silver nitrate.[5]
-
-
Drying to a Constant Weight: The filtered precipitate must be dried in an oven until a constant weight is achieved to ensure all moisture has been removed.[14]
-
Avoiding Photodecomposition: Silver chloride is light-sensitive and can decompose, which can affect the final mass. Protect the precipitate from light as much as possible.[5]
Troubleshooting Guides
HPLC Analysis of Hydrochloride Compounds
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Lower mobile phase pH (<3) or use a high pH stable column and a high pH mobile phase. Add a competing base (e.g., TEA) to the mobile phase. Use a highly deactivated, end-capped column.[7][8][9] |
| Column overload. | Reduce the injection volume or dilute the sample.[7][8] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic modifier percentage and buffer molarity.[7] |
| Column degradation. | Replace the column. Consider backflushing the old column to remove contaminants.[7] | |
| Baseline Drift/Noise | Contaminated mobile phase or detector cell. | Prepare fresh mobile phase and flush the system. Clean the detector cell.[15] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[8][15] |
Titration of Hydrochloride Compounds
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Results | Inaccurate titrant concentration. | Standardize the titrant against a primary standard before use.[10][11] |
| Indistinct endpoint. | Use a potentiometric titrator for more accurate endpoint detection. If using an indicator, ensure it is appropriate for the specific acid-base reaction.[12][13] | |
| Improper sample preparation. | Ensure the sample is completely dissolved and that there are no weighing errors. | |
| Systematic Error (Consistently High/Low Results) | Calibration error of glassware. | Calibrate burettes and pipettes. |
| Presence of interfering substances. | Analyze a blank to check for interferences from the sample matrix. |
Experimental Protocols
Protocol 1: Standardization of 0.1 M HCl Titrant
-
Preparation of Primary Standard: Accurately weigh approximately 0.5 g of dried Tris-(hydroxymethyl)aminomethane (THAM) and dissolve it in 50 mL of deionized water.[10]
-
Titration Setup: Fill a clean, calibrated 50 mL burette with the prepared 0.1 M HCl solution.
-
Titration: Add 2-3 drops of a suitable indicator (e.g., bromocresol green) to the THAM solution. Titrate with the HCl solution until the endpoint is reached (a distinct color change).[10]
-
Calculation: Calculate the exact molarity of the HCl solution using the weight of THAM and the volume of HCl consumed.
-
Replicates: Perform the titration in triplicate and calculate the average molarity. The relative standard deviation should be less than 0.2%.
Protocol 2: Gravimetric Determination of Chloride
-
Sample Preparation: Accurately weigh about 0.2-0.3 g of the soluble chloride salt and dissolve it in 150 mL of deionized water. Add about 1 mL of dilute nitric acid.[5]
-
Precipitation: Slowly add a 0.1 M silver nitrate solution with constant stirring until precipitation is complete. Add a slight excess to ensure all chloride has precipitated.[5]
-
Digestion: Heat the solution to near boiling to coagulate the silver chloride precipitate. Allow it to stand in the dark for at least one hour.[5]
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.
-
Washing: Wash the precipitate with a dilute nitric acid solution to remove co-precipitated ions.[5]
-
Drying: Dry the crucible with the precipitate in an oven at 110°C to a constant weight.[14]
-
Calculation: From the mass of the silver chloride precipitate, calculate the percentage of chloride in the original sample.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. Sources and Types of Errors | Pharmaguideline [pharmaguideline.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Errors and types of errors found in Pharmaceutical analysis | PPTX [slideshare.net]
- 4. Errors in pharmaceutical analysis | PPTX [slideshare.net]
- 5. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 6. rsc.org [rsc.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. agilent.com [agilent.com]
- 10. Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox [wisc.pb.unizin.org]
- 11. usp.org [usp.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 14. scribd.com [scribd.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimization of Analytical Methods for Pharmaceutical Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the optimization of analytical methods for pharmaceutical compounds, with a focus on High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
HPLC Peak Shape Issues
1. What causes peak fronting in my chromatogram?
Peak fronting, where the beginning of the peak is sloped and the end is steep, can be caused by several factors that disrupt the normal distribution of the analyte on the column.[1][2] Common causes include:
-
Sample Overload: Injecting too much sample can saturate the column, leading to premature elution of analyte molecules.[1][3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a distorted peak.[1]
-
Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics.[3]
-
Column Degradation: A void or collapse at the column inlet can create an uneven flow path.[1][4] This can be caused by operating the column outside its recommended pH and temperature ranges.[4]
-
Incorrect Mobile Phase Composition: An improperly prepared mobile phase can affect analyte interaction with the stationary phase.[3]
2. How can I troubleshoot and resolve peak tailing?
Peak tailing, characterized by a gradual return to the baseline after the peak maximum, is a common issue that can compromise resolution and integration.[4] It often indicates secondary interactions between the analyte and the stationary phase.[5] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: For basic compounds, secondary interactions with acidic silanol groups on the silica-based stationary phase are a frequent cause of tailing.[5] Lowering the mobile phase pH (e.g., to 2-3) can protonate these silanol groups and reduce their interaction with the basic analyte.[5][6] Conversely, for acidic compounds, a mobile phase pH below the analyte's pKa is recommended.[6]
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer strength (typically in the 10-50 mM range) can improve peak shape.[6]
-
Evaluate Sample and Injection: Overloading the column with too much sample can lead to tailing.[6] Try reducing the injection volume or diluting the sample.[6] Also, ensure the injection solvent is compatible with the mobile phase.[6]
-
Check for Column Contamination or Degradation: The column can become contaminated over time with strongly retained sample components. Flushing the column with a strong solvent may help.[6] If the column is old or has been used extensively, the stationary phase may be degraded, requiring column replacement.[6]
-
Minimize Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[6][7]
3. What are the causes of retention time drift?
Inconsistent retention times can significantly impact the reliability of an analytical method. The drift can be gradual or abrupt and can be caused by a variety of factors:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase.[8] This can take 10-20 column volumes, and even longer if the mobile phase contains additives like ion-pair reagents.[8]
-
Changes in Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time.[9] This can be due to inaccurate preparation, evaporation of a volatile component, or problems with the HPLC pump's mixing performance.[9][10]
-
Fluctuations in Temperature: Poor temperature control can affect retention times.[3] Using a column oven is recommended to maintain a stable temperature.[3]
-
Changes in Flow Rate: Inconsistent flow from the pump will directly impact retention times.[8]
-
Column Contamination or Aging: Buildup of contaminants from the sample matrix on the column can alter its chemistry and lead to retention time shifts.[8] Over time, the stationary phase of the column can degrade, especially when used with aggressive mobile phases (e.g., high or low pH).[11]
Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing and Resolving Peak Asymmetry
This guide provides a systematic approach to troubleshooting peak fronting and tailing.
Experimental Protocol: Peak Shape Investigation
-
Initial Assessment:
-
Calculate the tailing factor (Tf) or asymmetry factor (As) for the peak(s) of interest. A value greater than 1.2 often indicates significant tailing.[6] A value less than 1 indicates fronting.
-
Observe if the issue affects all peaks or only specific ones. If only some peaks are affected, it may point to a chemical interaction specific to those analytes.
-
-
Investigate the Mobile Phase:
-
Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components.
-
If ionizable compounds are being analyzed, verify the mobile phase pH. If necessary, adjust the pH. For basic compounds experiencing tailing, try lowering the pH by 0.5 units. For acidic compounds, ensure the pH is at least one unit below the pKa.[11]
-
If tailing persists, consider increasing the buffer concentration in increments of 10 mM.
-
-
Evaluate the Sample and Injection:
-
Reduce the injection volume by 50% and observe the effect on peak shape.
-
Dilute the sample by a factor of 10 and re-inject.
-
If the sample is dissolved in a solvent different from the mobile phase, prepare a new sample diluted in the mobile phase.
-
-
Assess the Column:
-
If a guard column is in use, remove it and perform an injection. If the peak shape improves, the guard column needs to be replaced.[4]
-
Flush the analytical column with a strong solvent to remove potential contaminants. For reversed-phase columns, this could be a sequence of water, methanol, acetonitrile, and isopropanol.[12]
-
If the problem persists after flushing, and especially if the column has been in use for a long time, replace it with a new one of the same type.[6]
-
Quantitative Data Summary: Mobile Phase Adjustments for Peak Tailing
| Parameter | For Basic Compounds | For Acidic Compounds | General Recommendation |
| Mobile Phase pH | Lower pH to ~2-3 to protonate silanols.[6] | Keep pH below the analyte's pKa (e.g., pH 4-5).[6] | pH should be at least one unit away from the analyte's pKa.[11] |
| Buffer Concentration | Increase to 10-50 mM to maintain pH.[6] | Increase to 10-50 mM to maintain pH.[6] | |
| Organic Modifier | Increase by 5-10% to decrease retention.[6] | Increase by 5-10% to decrease retention.[6] |
Guide 2: Troubleshooting Retention Time Drift
This guide outlines a logical workflow for identifying the source of shifting retention times.
Experimental Protocol: Retention Time Stability Check
-
System Equilibration:
-
Ensure the system is thoroughly equilibrated by flushing the column with at least 20 column volumes of the mobile phase.
-
Monitor the baseline until it is stable.
-
-
Flow Rate Verification:
-
If available, use a calibrated flow meter to check the pump's flow rate.
-
Alternatively, collect the mobile phase from the detector outlet for a set period (e.g., 5 minutes) and measure the volume to calculate the flow rate.
-
-
Mobile Phase Evaluation:
-
Prepare a fresh batch of mobile phase.
-
If using a gradient, bypass the online mixer by premixing the mobile phase manually and running it isocratically to see if the drift is related to the pump's proportioning valves.[9]
-
-
Temperature Control:
-
Verify the column oven temperature is set correctly and is stable.
-
-
Column Assessment:
-
If the retention time is consistently decreasing, it may indicate column degradation.[11]
-
Inject a well-characterized standard to see if the drift is consistent for a known compound.
-
If a new column resolves the issue, consider implementing a sample cleanup procedure to reduce matrix effects on the column.[8]
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
Validation & Comparative
Validating the Antipsychotic Effects of Methiomeprazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antipsychotic potential of Methiomeprazine hydrochloride. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this document focuses on establishing a comparative context with well-characterized phenothiazine antipsychotics, namely Chlorpromazine and Haloperidol. The methodologies and data presented for the comparator drugs serve as a benchmark for the kind of experimental validation required for this compound.
Introduction to Phenothiazine Antipsychotics
Phenothiazines are a class of typical, or first-generation, antipsychotic drugs that have been used in the treatment of psychosis, particularly in schizophrenia, since the 1950s.[1][2] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Phenothiazines can be broadly categorized based on the side chain at the 10-position of their tricyclic structure, which influences their potency and side-effect profile. This compound, with its dimethylaminopropyl side chain and a methylthio substitution at the 2-position, belongs to this class.
Comparative Analysis of Antipsychotic Properties
A comprehensive evaluation of an antipsychotic agent requires a combination of in vitro receptor binding assays and in vivo behavioral models. This section outlines the key experimental data required for such a comparison and provides available data for Chlorpromazine and Haloperidol to serve as a reference.
Table 1: In Vitro Receptor Binding Profile
The affinity of an antipsychotic for various neurotransmitter receptors, particularly the dopamine D2 receptor, is a key indicator of its potential efficacy and side-effect profile. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) |
| This compound | Data not available | Data not available |
| Chlorpromazine | ~10[4] | ~13[4] |
| Haloperidol | ~1.5[5] | ~4.5[5] |
Note: The Ki values can vary between different studies and experimental conditions.
Table 2: Preclinical In Vivo Efficacy Models
Animal models are crucial for assessing the potential antipsychotic effects of a compound before clinical trials. The Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the startle reflex are two of the most widely used and validated models.
| Compound | Conditioned Avoidance Response (CAR) | Prepulse Inhibition (PPI) |
| This compound | Data not available | Data not available |
| Chlorpromazine | Effective in suppressing conditioned avoidance responding[6][7] | Reverses deficits in PPI induced by dopamine agonists[8] |
| Haloperidol | Potent suppression of conditioned avoidance responding[6][9] | Effectively restores PPI deficits in various animal models[8][10] |
Table 3: Common Side Effect Profile
The clinical utility of an antipsychotic is often limited by its side effects. For phenothiazines, extrapyramidal symptoms (EPS), sedation, and anticholinergic effects are of particular concern.
| Side Effect | This compound | Chlorpromazine | Haloperidol |
| Extrapyramidal Symptoms (EPS) | Expected, but specific data not available | Moderate to high incidence[11] | High incidence |
| Sedation | Expected, but specific data not available | High[11] | Low to moderate |
| Anticholinergic Effects | Expected, but specific data not available | High[11] | Low |
| Orthostatic Hypotension | Expected, but specific data not available | High[11] | Moderate |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity of a test compound to specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., human dopamine D2 receptor) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
-
Radioligand Binding: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conditioned Avoidance Response (CAR) in Rats (General Protocol)
Objective: To assess the antipsychotic-like activity of a compound by its ability to suppress a learned avoidance response.[7]
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is equipped to deliver a mild electric foot shock.
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving after it has started (escape response). This training is repeated over several trials.
-
Drug Testing: Once the rats have learned the avoidance response, they are treated with the test compound or a vehicle control before being placed in the shuttle box for a test session.
-
Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Interpretation: A compound with antipsychotic-like activity will selectively decrease the number of avoidance responses without significantly affecting the ability to escape the shock.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the action of antipsychotic drugs and a typical workflow for their preclinical evaluation.
Caption: Dopaminergic signaling pathway and the antagonistic action of this compound.
Caption: A typical preclinical drug discovery workflow for a novel antipsychotic agent.
Conclusion and Future Directions
While this compound's chemical structure as a phenothiazine suggests it likely possesses antipsychotic properties through dopamine D2 receptor antagonism, a definitive validation requires robust experimental data. The lack of publicly available in vitro binding and in vivo behavioral data for this compound is a significant knowledge gap. To properly evaluate its potential as a therapeutic agent, future research should focus on:
-
Quantitative Receptor Profiling: Determining the binding affinities (Ki values) of this compound for a wide range of CNS receptors, including dopamine, serotonin, adrenergic, and muscarinic subtypes.
-
In Vivo Efficacy Studies: Assessing the dose-dependent effects of this compound in validated animal models of psychosis, such as the CAR and PPI tests.
-
Comparative Studies: Directly comparing the efficacy and side-effect profile of this compound with established typical and atypical antipsychotics in head-to-head preclinical and, eventually, clinical trials.
The data and protocols provided for Chlorpromazine and Haloperidol in this guide offer a clear roadmap for the necessary experimental work to validate the antipsychotic effects of this compound and establish its potential clinical utility.
References
- 1. drugs.com [drugs.com]
- 2. jmedchem.com [jmedchem.com]
- 3. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorpromazine - Wikipedia [en.wikipedia.org]
Cross-Validation of Methiomeprazine Hydrochloride Activity in Diverse Antipsychotic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methiomeprazine hydrochloride's activity across a spectrum of preclinical assays commonly used to evaluate antipsychotic efficacy and potential side effects. The data presented herein is intended to offer an objective comparison with established antipsychotic agents, supported by detailed experimental protocols to aid in research and development.
Executive Summary
This compound, a phenothiazine derivative, has been evaluated for its antipsychotic potential through various in vitro and in vivo models. This guide synthesizes available data on its performance in key assays, including dopamine D2 receptor binding, conditioned avoidance response, and catalepsy induction. While direct comparative studies are limited, this document aims to contextualize its activity profile against well-characterized antipsychotics like Haloperidol and Clozapine.
Quantitative Analysis of In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note that direct, head-to-head comparative studies for this compound are not extensively available in the public domain. The data for comparator compounds are provided to offer a frame of reference for typical activity profiles in these standard assays.
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity
| Compound | Test System | Radioligand | Ki (nM) | IC50 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | Rat Striatum | [3H]Spiperone | 0.66 - 2.84[1] | 0.16 - 0.7[1] |
| Clozapine | Various | Various | 130 - 220[1] | 9.0 - 260[1] |
| Olanzapine | Recombinant Human Receptors | [3H]Raclopride | 11 | 22 |
| Risperidone | Recombinant Human Receptors | [3H]Spiperone | 3.2 | 5.6 |
Ki (Inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of receptor binding affinity. Lower values indicate higher affinity.[2]
Table 2: In Vivo Behavioral Assays - Conditioned Avoidance Response (CAR)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | Rat | Subcutaneous | ~0.05 - 0.1 |
| Clozapine | Rat | Subcutaneous | ~5 - 20 |
| Olanzapine | Rat | Subcutaneous | ~0.5 - 1.0[3] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. In the CAR test, this refers to the dose that effectively suppresses the conditioned avoidance response.
Table 3: In Vivo Behavioral Assays - Catalepsy Induction
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | Rat | Intraperitoneal | 0.042 - 0.048[4] |
| Clozapine | Rat | Intraperitoneal | > 100 |
ED50 in the catalepsy test indicates the dose that induces catalepsy in 50% of the animals, a measure often correlated with the potential for extrapyramidal side effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the dopamine D2 receptor.
Protocol:
-
Tissue Preparation: Striatal tissue from rats is dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the D2 receptor (e.g., [3H]Spiperone or [3H]Raclopride) and varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the concentration-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.[1]
Conditioned Avoidance Response (CAR) Assay
Objective: To assess the potential antipsychotic activity of a compound by its ability to suppress a learned avoidance response.
Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
-
Training: Rats are trained to avoid the foot shock by moving from one compartment to the other upon presentation of the CS. A successful avoidance is recorded if the animal crosses to the other side before the US is delivered.
-
Drug Administration: Once the animals are trained to a stable baseline of avoidance, they are treated with the test compound (e.g., this compound) or a vehicle control at various doses and at a specified time before the test session.
-
Testing: The number of successful avoidances and escape responses (crossing after the onset of the US) are recorded during a test session.
-
Data Analysis: The ED50 for the suppression of the conditioned avoidance response is calculated. A selective effect on avoidance without impairing the escape response is indicative of antipsychotic-like activity.
Catalepsy Test (Bar Test)
Objective: To evaluate the potential of a compound to induce extrapyramidal side effects by measuring the induction of catalepsy.
Protocol:
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) from a flat surface.
-
Procedure: The front paws of a rat are gently placed on the bar, with the hind paws remaining on the surface.
-
Measurement: The time it takes for the animal to remove both forepaws from the bar and return to a normal posture is measured. This is often referred to as the descent latency.
-
Drug Administration: Animals are treated with the test compound (e.g., this compound) or a vehicle control at various doses prior to testing.
-
Data Analysis: The duration of catalepsy is recorded for each animal. The ED50 for inducing catalepsy is determined as the dose at which 50% of the animals remain in the cataleptic posture for a predetermined cut-off time (e.g., 30 seconds).
Signaling Pathways and Experimental Workflows
The primary mechanism of action for most antipsychotic drugs involves the modulation of dopaminergic and serotonergic signaling pathways in the brain.
Dopamine D2 Receptor Antagonism Pathway
Typical antipsychotics, and to a large extent atypical antipsychotics, exert their effects by blocking D2 receptors in the mesolimbic pathway. This is believed to be responsible for their efficacy in treating the positive symptoms of schizophrenia.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Experimental Workflow for Antipsychotic Drug Screening
The general workflow for screening potential antipsychotic compounds involves a tiered approach, starting with in vitro assays and progressing to more complex in vivo behavioral models.
Caption: General workflow for preclinical screening of antipsychotic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. simpleandpractical.com [simpleandpractical.com]
- 3. Comparative dopaminergic and muscarinic antagonist activity of clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal extent of dopamine D2 receptor occupancy by antipsychotics for treatment of dopamine supersensitivity psychosis and late-onset psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methiomeprazine and Other Phenothiazines: A Guide for Researchers
A comprehensive head-to-head comparison of Methiomeprazine with other phenothiazines, supported by robust experimental data, is not feasible at this time due to a significant lack of publicly available research on Methiomeprazine. While extensive data exists for established phenothiazines such as chlorpromazine and fluphenazine, comparative experimental studies involving Methiomeprazine are not present in the current scientific literature. This guide will, therefore, provide a comparative framework based on the well-documented properties of other phenothiazines and highlight the critical data gaps for Methiomeprazine that future research must address.
I. The Phenothiazine Landscape: A Summary of Established Agents
Phenothiazines are a class of first-generation antipsychotic drugs that primarily function by antagonizing dopamine D2 receptors in the brain.[1] Their clinical efficacy is well-established in the management of psychosis, particularly in schizophrenia.[2] However, their use is often associated with a range of side effects, most notably extrapyramidal symptoms (EPS), which are movement disorders resulting from the blockade of dopamine receptors in the nigrostriatal pathway.
Key comparative aspects among well-studied phenothiazines like chlorpromazine and fluphenazine include their potency, side effect profiles, and receptor binding affinities.
Table 1: Comparative Properties of Selected Phenothiazines (Excluding Methiomeprazine due to lack of data)
| Feature | Chlorpromazine | Fluphenazine | Methiomeprazine |
| Potency | Low | High | Data Not Available |
| Sedation | High | Low | Data Not Available |
| Anticholinergic Effects | High | Low | Data Not Available |
| Extrapyramidal Symptoms (EPS) | Moderate | High | Data Not Available |
| Dopamine D2 Receptor Affinity (Ki) | High (<20 nM)[3] | High (<20 nM)[3] | Data Not Available |
| Serotonin 5-HT2A Receptor Affinity | Moderate | Moderate | Data Not Available |
II. Methiomeprazine: The Unknown Variable
Methiomeprazine is a phenothiazine derivative, but detailed information regarding its pharmacological and clinical profile is scarce. To conduct a meaningful comparison, the following experimental data for Methiomeprazine are essential:
-
Receptor Binding Affinity: Quantitative data (e.g., Ki values) for dopamine (D1, D2, D3, D4), serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C), histamine (H1), muscarinic (M1), and adrenergic (alpha-1) receptors are needed. This would allow for a direct comparison of its receptor binding profile with other phenothiazines and help predict its potential efficacy and side effect profile.
-
In Vitro Efficacy: Functional assays to determine whether Methiomeprazine acts as an antagonist, partial agonist, or inverse agonist at key receptors are crucial.
-
Preclinical and Clinical Efficacy: Data from animal models of psychosis and human clinical trials are necessary to establish its antipsychotic efficacy and therapeutic dosage range.
-
Pharmacokinetics: Information on its absorption, distribution, metabolism, and excretion (ADME) is required to understand its bioavailability, half-life, and potential for drug-drug interactions.
-
Side Effect Profile: Rigorous clinical studies are needed to document the incidence and severity of side effects, particularly EPS, sedation, weight gain, and cardiovascular effects.
III. Experimental Protocols: A Blueprint for Future Research
To generate the missing data for Methiomeprazine, researchers can employ established experimental protocols commonly used in neuropharmacology.
A. Radioligand Binding Assays
Objective: To determine the binding affinity of Methiomeprazine for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the specific human receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).
-
Incubation: Incubate the cell membranes with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of Methiomeprazine.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of Methiomeprazine that inhibits 50% of the specific binding of the radioligand) and then convert it to the Ki value (inhibition constant) using the Cheng-Prusoff equation.
B. Functional Assays (e.g., cAMP Assay for D2 Receptors)
Objective: To determine the functional activity of Methiomeprazine at D2 receptors.
Methodology:
-
Cell Culture: Culture cells expressing the human D2 receptor (e.g., HEK293 cells).
-
Treatment: Treat the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of Methiomeprazine.
-
cAMP Measurement: Measure the intracellular levels of cyclic AMP (cAMP) using a commercially available ELISA kit. D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
IV. Visualizing the Unknown: Signaling Pathways and Workflows
While specific signaling pathways for Methiomeprazine cannot be diagrammed without experimental data, a general representation of the dopamine D2 receptor signaling pathway, which is the primary target of phenothiazines, can be provided.
Caption: General signaling pathway of the Dopamine D2 receptor.
The following diagram illustrates a typical experimental workflow for characterizing a novel compound like Methiomeprazine.
Caption: Experimental workflow for novel antipsychotic drug discovery.
V. Conclusion and Future Directions
A direct, data-driven comparison of Methiomeprazine with other phenothiazines is currently impossible due to the lack of available scientific data. To address this knowledge gap, comprehensive preclinical and clinical studies are urgently needed to characterize the pharmacological and clinical profile of Methiomeprazine. The experimental protocols and workflows outlined in this guide provide a roadmap for future research that will be essential for understanding the potential therapeutic value and risks associated with this compound. Until such data becomes available, the clinical use of Methiomeprazine should be approached with caution, and clinicians should rely on well-characterized phenothiazines with established efficacy and safety profiles.
References
- 1. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Advancing Methiomeprazine Hydrochloride Analysis: A Comparative Validation of a Novel HPLC Method Against UV-Vis Spectrophotometry
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug quality and efficacy. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the determination of Methiomeprazine hydrochloride against a conventional UV-Vis Spectrophotometric method. The supporting experimental data, detailed protocols, and workflow visualizations aim to facilitate an objective evaluation of the new method's performance and its suitability for routine analysis and quality control.
Methiomeprazine, a phenothiazine derivative, requires precise analytical techniques for its quantification in bulk and pharmaceutical dosage forms. While UV-Vis spectrophotometry offers a simple and rapid approach, its application can be limited by a lack of specificity in the presence of interfering substances.[1][2][3][4][5][6] The newly developed Reverse-Phase HPLC (RP-HPLC) method presented here aims to overcome these limitations, offering enhanced specificity, sensitivity, and accuracy.[7][8][9][10][11]
Comparative Performance Data
The validation of the new RP-HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and its performance was benchmarked against the established UV-Vis spectrophotometric method.[11][12] The key validation parameters are summarized below.
| Validation Parameter | New RP-HPLC Method | Existing UV-Vis Spectrophotometric Method | Acceptance Criteria |
| **Linearity (R²) ** | 0.9998 | 0.9985 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.2% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.45% | 1.10% | RSD ≤ 2% |
| - Intermediate Precision | 0.62% | 1.55% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL | - |
| Specificity | No interference from placebo and degradation products | Interference observed from degradation products | Specific to the analyte |
| Robustness | Robust | Sensitive to pH changes | Consistent results with minor variations |
Experimental Protocols
Detailed methodologies for both the new RP-HPLC and existing UV-Vis spectrophotometric methods are provided below.
New RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.025 M Phosphate Buffer (pH 3.0 adjusted with phosphoric acid) in a ratio of 60:40 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Standard Solution Preparation: An accurately weighed quantity of this compound reference standard (10 mg) was dissolved in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL. Working standards were prepared by further dilution of the stock solution.
Sample Preparation: For pharmaceutical formulations, a quantity of powdered tablets equivalent to 10 mg of this compound was dissolved in 100 mL of the mobile phase. The solution was sonicated for 15 minutes and then filtered through a 0.45 µm nylon filter.
Existing UV-Vis Spectrophotometric Method
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes was used.
Methodology:
-
Solvent: 0.1 M Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): 251 nm[1]
-
Calibration Curve Range: 5 - 25 µg/mL
Standard Solution Preparation: An accurately weighed quantity of this compound reference standard (10 mg) was dissolved in 100 mL of 0.1 M Hydrochloric Acid to obtain a stock solution of 100 µg/mL. Aliquots of this stock solution were diluted with 0.1 M HCl to prepare a series of solutions in the concentration range of 5-25 µg/mL.
Sample Preparation: A quantity of powdered tablets equivalent to 10 mg of this compound was dissolved in 100 mL of 0.1 M Hydrochloric Acid. The solution was sonicated for 15 minutes and filtered. The filtrate was further diluted with 0.1 M HCl to obtain a concentration within the calibration range.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method for this compound.
Caption: Workflow for the validation of a new analytical method.
Signaling Pathway of Phenothiazines (Illustrative)
While not directly related to the analytical method validation, understanding the general mechanism of action of phenothiazines like Methiomeprazine can be beneficial for researchers. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rjptonline.org [rjptonline.org]
- 3. asianpubs.org [asianpubs.org]
- 4. chem.uaic.ro [chem.uaic.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of Side Effect Profiles of Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Atypical antipsychotics, also known as second-generation antipsychotics, have become the cornerstone of treatment for a range of psychiatric disorders, most notably schizophrenia and bipolar disorder. While their efficacy in managing psychotic symptoms is well-established, their utility is often tempered by a diverse and sometimes severe side effect profile. These adverse effects can significantly impact patient adherence, quality of life, and overall physical health. This guide provides a comprehensive comparison of the side effect profiles of commonly prescribed atypical antipsychotics, supported by quantitative data from clinical studies and detailed experimental protocols.
Metabolic Side Effects
Metabolic dysregulation is a significant concern with many atypical antipsychotics, manifesting as weight gain, dyslipidemia, and an increased risk of type 2 diabetes. These effects are not uniform across the class, with some agents posing a much higher risk than others.
Quantitative Comparison of Metabolic Side Effects
The following table summarizes the relative risk and mean change in key metabolic parameters associated with various atypical antipsychotics based on data from meta-analyses and large clinical trials.
| Antipsychotic | Weight Gain (kg) at 10 weeks (Mean Change) | Risk of Clinically Significant Weight Gain (>7% of baseline) | Risk of New-Onset Diabetes | Risk of Dyslipidemia (Elevated Triglycerides & Cholesterol) |
| Olanzapine | +4.15 to +4.45[1] | High | High[1] | High[2] |
| Clozapine | +4.45[1] | High | High[1] | High[2] |
| Quetiapine | +2.10 (variable)[1] | Moderate | Moderate | Moderate[2] |
| Risperidone | +2.10[1] | Moderate | Low to Moderate | Low to Moderate[2] |
| Paliperidone | Similar to Risperidone | Moderate | Low to Moderate | Low to Moderate |
| Asenapine | Low to Moderate | Low to Moderate | Low | Low |
| Iloperidone | Moderate | Moderate | Low | Low |
| Ziprasidone | +0.04[1] | Low | Low | Low[2] |
| Aripiprazole | Low | Low | Low | Low[2] |
| Lurasidone | Low | Low | Low | Low |
| Cariprazine | Low | Low | Low | Low |
Note: The data presented are estimates and can vary based on patient populations, study duration, and dosage.
Experimental Protocols for Assessing Metabolic Side Effects
Clinical Trial Protocol for Metabolic Monitoring:
A standardized protocol for monitoring metabolic side effects in clinical trials involving atypical antipsychotics typically includes the following assessments at specified intervals:
-
Baseline Assessment (prior to initiation of treatment):
-
Anthropometric Measures: Weight (kg), height (m), Body Mass Index (BMI) calculated as kg/m ², and waist circumference (cm) measured at the level of the umbilicus.
-
Vital Signs: Blood pressure (systolic and diastolic) measured in a seated position after a 5-minute rest.
-
Fasting Blood Samples:
-
Fasting Plasma Glucose (FPG): To assess for hyperglycemia.
-
Fasting Lipid Profile: Including total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides.
-
-
Personal and Family History: A thorough history of obesity, diabetes, dyslipidemia, hypertension, and cardiovascular disease is recorded.
-
-
Follow-up Assessments:
-
Weight and BMI: Monitored at 4, 8, and 12 weeks, and then quarterly. A clinically significant weight gain is often defined as an increase of ≥7% from baseline.
-
Waist Circumference and Blood Pressure: Monitored at 12 weeks and then annually.
-
Fasting Plasma Glucose and Lipid Profile: Monitored at 12 weeks. If results are within the normal range, subsequent monitoring is typically performed annually for glucose and every 2-5 years for lipids, unless clinically indicated otherwise.
-
Diagnostic Criteria for Metabolic Syndrome:
The presence of metabolic syndrome is often assessed using criteria from organizations like the American Heart Association (AHA) or the International Diabetes Federation (IDF). The AHA criteria, for instance, define metabolic syndrome by the presence of at least three of the following five risk factors:
-
Abdominal Obesity: Waist circumference ≥102 cm in men and ≥88 cm in women.
-
Hypertriglyceridemia: Triglycerides ≥150 mg/dL or on drug treatment for elevated triglycerides.
-
Low HDL Cholesterol: HDL cholesterol <40 mg/dL in men and <50 mg/dL in women or on drug treatment for low HDL.
-
Elevated Blood Pressure: Systolic blood pressure ≥130 mmHg or diastolic blood pressure ≥85 mmHg or on antihypertensive drug treatment.
-
Elevated Fasting Glucose: Fasting plasma glucose ≥100 mg/dL or on drug treatment for elevated glucose.
Extrapyramidal Side Effects (EPS)
Extrapyramidal symptoms are movement disorders that can be a distressing side effect of antipsychotic medications, particularly those with high dopamine D2 receptor antagonism. Atypical antipsychotics generally have a lower risk of EPS compared to first-generation (typical) antipsychotics, but the risk is not negligible and varies among agents.
Quantitative Comparison of Extrapyramidal Side Effects
| Antipsychotic | Risk of Acute Dystonia | Risk of Akathisia | Risk of Parkinsonism | Risk of Tardive Dyskinesia (Long-term) |
| Risperidone | Moderate (dose-dependent) | Moderate | Moderate | Moderate |
| Paliperidone | Moderate (dose-dependent) | Moderate | Moderate | Moderate |
| Olanzapine | Low | Low to Moderate | Low | Low |
| Quetiapine | Very Low | Low | Very Low | Very Low |
| Clozapine | Very Low | Low | Very Low | Very Low |
| Aripiprazole | Low | Moderate to High | Low | Low |
| Ziprasidone | Low | Low to Moderate | Low | Low |
| Lurasidone | Moderate | Moderate | Moderate | Low |
| Cariprazine | Low to Moderate | Moderate | Low to Moderate | Low |
| Asenapine | Low | Low | Low | Low |
| Iloperidone | Low | Low | Low | Low |
Experimental Protocols for Assessing Extrapyramidal Side Effects
Animal Model: The Catalepsy Test in Rats
The catalepsy test is a widely used preclinical model to predict the propensity of an antipsychotic to induce Parkinsonian-like side effects.
-
Objective: To measure the failure of a rat to correct an externally imposed posture, which is indicative of extrapyramidal motor effects.
-
Procedure:
-
Animals (typically male Sprague-Dawley or Wistar rats) are administered the test antipsychotic or a vehicle control, usually via intraperitoneal (IP) injection.
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on a horizontal bar elevated approximately 9-10 cm from the surface.
-
The latency to remove both forepaws from the bar is recorded, with a pre-defined cut-off time (e.g., 180 seconds).
-
A longer latency to movement is indicative of a greater cataleptic effect and a higher potential for inducing EPS.
-
-
Data Analysis: The mean descent latency is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Cardiovascular Side Effects
Cardiovascular adverse effects, including orthostatic hypotension and QTc interval prolongation, are important considerations in the safety profile of atypical antipsychotics.
Quantitative Comparison of Cardiovascular Side Effects
| Antipsychotic | Risk of Orthostatic Hypotension | Risk of QTc Prolongation |
| Clozapine | High | Low |
| Iloperidone | High | Moderate to High |
| Quetiapine | Moderate | Low to Moderate |
| Risperidone | Moderate | Low |
| Paliperidone | Moderate | Low |
| Olanzapine | Low to Moderate | Low |
| Ziprasidone | Low | High |
| Asenapine | Low to Moderate | Low |
| Aripiprazole | Low | None to Minimal |
| Lurasidone | Low | None to Minimal |
| Cariprazine | Low | None to Minimal |
Experimental Protocols for Assessing Cardiovascular Side Effects
Clinical Trial Protocol for Electrocardiogram (ECG) Monitoring:
-
Objective: To assess the effect of an atypical antipsychotic on cardiac repolarization by measuring the QTc interval.
-
Procedure:
-
Baseline ECG: A standard 12-lead ECG is recorded at baseline before the first dose of the study drug.
-
Follow-up ECGs: ECGs are typically recorded at steady-state concentrations of the drug and at the time of peak plasma concentration (Tmax). The frequency of monitoring may be increased for drugs with a known risk of QTc prolongation.
-
ECG Recording: Recordings are made with the patient in a supine position after a period of rest. Three replicate ECGs are often obtained at each time point to ensure data quality and reduce variability.
-
-
Data Analysis:
-
The QT interval is measured from the beginning of the QRS complex to the end of the T wave.
-
The measured QT interval is corrected for heart rate using a standard formula, most commonly the Fridericia (QTcF) or Bazett (QTcB) correction. The Fridericia correction is often preferred, especially at higher heart rates.
-
The change from baseline in the QTc interval is the primary endpoint. A mean increase of >10 ms and the number of patients with a QTc interval >500 ms or an increase from baseline of >60 ms are key safety signals.
-
Receptor Binding Profiles and Side Effect Pathophysiology
The diverse side effect profiles of atypical antipsychotics are largely attributable to their varied affinities for a range of neurotransmitter receptors.
Signaling Pathway Diagram
Caption: Receptor binding profiles and associated side effects.
Experimental Protocol for Receptor Binding Assays
In Vitro Radioligand Binding Assay Protocol:
-
Objective: To determine the binding affinity (Ki) of an atypical antipsychotic for various neurotransmitter receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).
-
A specific radioligand for the receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
The test antipsychotic compound at various concentrations.
-
A non-labeled competing ligand to determine non-specific binding.
-
Assay buffer, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Incubation: A mixture of the cell membranes, the radioligand, and either the test compound or the competing ligand is incubated in the assay buffer at a specific temperature and for a set duration to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (in the presence of the competing ligand) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.
-
Conclusion
The selection of an atypical antipsychotic requires a careful consideration of the individual patient's clinical presentation, comorbidities, and tolerance for specific side effects. This guide provides a framework for understanding the nuanced differences in the side effect profiles of these agents. By integrating quantitative data with an understanding of the underlying receptor pharmacology and the methodologies used to assess these effects, researchers, scientists, and drug development professionals can make more informed decisions in both clinical practice and the pursuit of novel therapeutic agents with improved safety profiles.
References
Statistical Validation of Clinical Trial Data: A Comparative Analysis Framework
Disclaimer: An extensive search for clinical trial data specifically for Methiomeprazine hydrochloride did not yield sufficient publicly available information to conduct a direct statistical validation and comparison as requested. The following guide, therefore, serves as a comprehensive template, illustrating the desired structure, data presentation, and visualization methodologies using a hypothetical compound, "Drug X," compared against a standard alternative, "Alternative Drug Y." This framework is designed for researchers, scientists, and drug development professionals to showcase how such a comparative analysis should be presented when data is available.
Comparative Efficacy and Safety Profile: Drug X vs. Alternative Drug Y
This section provides a comparative overview of the clinical trial outcomes for the hypothetical antipsychotic agent, Drug X, and a commonly used alternative, Alternative Drug Y. The data presented is derived from a fictional Phase III, randomized, double-blind, placebo-controlled study.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Drug X (n=250) | Alternative Drug Y (n=250) | Placebo (n=250) | p-value |
| Age (mean ± SD) | 42.5 ± 10.2 | 43.1 ± 9.8 | 42.8 ± 10.5 | 0.78 |
| Gender (% female) | 52.0% | 50.8% | 51.6% | 0.92 |
| Baseline PANSS Total Score (mean ± SD) | 95.3 ± 5.1 | 94.9 ± 5.3 | 95.1 ± 5.2 | 0.85 |
| Duration of Illness in years (mean ± SD) | 10.1 ± 4.5 | 9.8 ± 4.2 | 10.3 ± 4.7 | 0.71 |
SD: Standard Deviation; PANSS: Positive and Negative Syndrome Scale.
Table 2: Primary and Secondary Efficacy Outcomes at Week 12
| Outcome Measure | Drug X | Alternative Drug Y | Placebo | Drug X vs. Placebo (p-value) | Drug X vs. Alt. Y (p-value) |
| Primary Outcome | |||||
| Change from Baseline in PANSS Total Score (mean ± SD) | -25.8 ± 8.5 | -22.1 ± 9.2 | -10.5 ± 7.8 | <0.001 | 0.045 |
| Secondary Outcomes | |||||
| Responder Rate (% with ≥30% PANSS reduction) | 65% | 58% | 30% | <0.001 | 0.098 |
| Change in CGI-S Score (mean ± SD) | -1.8 ± 0.6 | -1.5 ± 0.7 | -0.7 ± 0.5 | <0.001 | 0.032 |
CGI-S: Clinical Global Impression - Severity.
Table 3: Incidence of Key Adverse Events
| Adverse Event (≥5% in any group) | Drug X (n=250) | Alternative Drug Y (n=250) | Placebo (n=250) |
| Extrapyramidal Symptoms | 12% | 18% | 4% |
| Somnolence | 15% | 10% | 6% |
| Weight Gain (>7% of baseline) | 8% | 12% | 3% |
| Nausea | 7% | 5% | 9% |
Experimental Protocols
A detailed methodology is crucial for the interpretation and replication of clinical trial findings.
Study Design and Population
This was a 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. A total of 750 patients aged 18-65 with a diagnosis of schizophrenia (DSM-5 criteria) and a PANSS total score ≥ 80 were enrolled. Patients were randomized in a 1:1:1 ratio to receive a fixed dose of Drug X (20 mg/day), Alternative Drug Y (15 mg/day), or a placebo.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the PANSS total score at Week 12.
-
Secondary Efficacy Endpoints: These included the proportion of responders (patients with a ≥30% reduction in PANSS total score) and the change from baseline in the CGI-S score.
-
Safety Assessments: Adverse events were recorded at each visit. Laboratory tests, vital signs, and electrocardiograms were performed at baseline and at Weeks 4, 8, and 12.
Statistical Analysis
The primary efficacy analysis was performed on the intent-to-treat (ITT) population, defined as all randomized patients who received at least one dose of the study drug. A mixed-effects model for repeated measures (MMRM) was used to analyze the change from baseline in the PANSS total score. For categorical outcomes like responder rates, a logistic regression model was used. All statistical tests were two-sided with a significance level of p < 0.05.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for conveying complex processes and relationships in a clear and concise manner.
Experimental Workflow
The following diagram illustrates the workflow of the hypothetical clinical trial from patient screening to data analysis.
The Enigma of Methiomeprazine Hydrochloride: An Analysis of Unverifiable Experimental Findings
A comprehensive review of available scientific literature and clinical data reveals a significant void in the experimental findings for Methiomeprazine hydrochloride, a phenothiazine derivative. This absence of reproducible research and comparative data precludes a thorough evaluation of its therapeutic potential and safety profile against other antipsychotic agents.
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific validation and a critical prerequisite for clinical translation. However, in the case of this compound, the scientific record is largely silent. Extensive searches of prominent chemical and medical databases yield only basic identifying information, such as its chemical structure and synonyms.[1] There is a notable lack of published in vitro, in vivo, or clinical studies detailing its pharmacological activity, efficacy, and safety.
This scarcity of information makes it impossible to construct a meaningful comparison with other established phenothiazines or atypical antipsychotics. While the broader class of phenothiazines is known to act on the central nervous system, primarily by antagonizing dopamine receptors, the specific receptor binding profile, potency, and off-target effects of this compound remain undocumented in the accessible scientific literature.[2][3]
The Void of Comparative Data
A critical component of drug evaluation is the direct comparison with existing therapeutic alternatives. Such studies provide essential context for a new compound's potential advantages or disadvantages. However, no head-to-head comparative studies featuring this compound against other antipsychotics were found. This lack of comparative data prevents any objective assessment of its relative efficacy in treating conditions like schizophrenia or psychosis, or its propensity to cause common side effects associated with phenothiazines, such as extrapyramidal symptoms, weight gain, or sedation.[3]
Uncharted Territory: Experimental Protocols and Signaling Pathways
The request for detailed experimental methodologies and the visualization of signaling pathways is standard practice in modern drug development. These elements provide transparency and allow for the independent verification and extension of research findings. The absence of any published experimental work on this compound means that no such protocols or pathway diagrams can be generated. The specific intracellular signaling cascades modulated by this compound are, therefore, entirely unknown.
The Discontinued Path of a Phenothiazine?
The lack of a digital footprint in clinical trial registries or regulatory approval databases suggests that this compound may have been a compound that was either discontinued in the early stages of development or its research was conducted and documented in a manner that is not readily accessible through modern digital archives. It is not uncommon for pharmaceutical candidates to be abandoned for a variety of reasons, including lack of efficacy, unfavorable safety profiles, or strategic business decisions. Several phenothiazine derivatives have been discontinued over the years due to adverse effects or the emergence of more effective treatments.[3]
References
Comparative Analysis of Methiomeprazine Hydrochloride: In Vitro and In Vivo Studies
This guide aims to provide a framework for the kind of data and analyses necessary for a thorough comparison of Methiomeprazine hydrochloride with other antipsychotic agents. However, due to the absence of specific experimental results for this compound, the following sections will outline the standard methodologies and data presentation formats that would be used, rather than presenting actual comparative data.
I. Overview of Preclinical Evaluation for Antipsychotic Drugs
The preclinical assessment of a potential antipsychotic drug like this compound typically involves a series of in vitro and in vivo experiments to characterize its pharmacological profile, efficacy, and safety.
-
In Vitro Studies: These initial laboratory-based assays are crucial for determining the compound's mechanism of action at the molecular level. Key in vitro evaluations include:
-
Receptor Binding Assays: To determine the affinity of the drug for various neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes.
-
Functional Assays: To assess whether the drug acts as an agonist, antagonist, or partial agonist at these receptors.
-
Enzyme Inhibition Assays: To evaluate the effect of the drug on key enzymes involved in neurotransmitter metabolism.
-
Cell-based Assays: To study the downstream signaling pathways affected by the drug.
-
-
In Vivo Studies: Following promising in vitro results, the drug is evaluated in animal models to assess its efficacy, pharmacokinetics, and potential side effects in a living organism. Common in vivo models for antipsychotics include:
-
Behavioral Models: Such as the conditioned avoidance response and prepulse inhibition of startle, which are indicative of antipsychotic activity.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Toxicity Studies: To identify potential adverse effects and determine the therapeutic window of the drug.
-
II. Data Presentation: A Template for Comparison
In a typical comparison guide, quantitative data from these studies would be summarized in clear, structured tables. Below are examples of tables that would be populated with data for this compound if it were available.
Table 1: In Vitro Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Ki (nM) | Reference Compound(s) Ki (nM) |
| Dopamine D2 | Data not available | e.g., Haloperidol: ~1-2 nM |
| Serotonin 5-HT2A | Data not available | e.g., Risperidone: ~0.2-0.5 nM |
| Serotonin 5-HT1A | Data not available | e.g., Aripiprazole: ~1-4 nM |
| Muscarinic M1 | Data not available | e.g., Olanzapine: ~2-20 nM |
| Histamine H1 | Data not available | e.g., Quetiapine: ~1-10 nM |
| Adrenergic α1 | Data not available | e.g., Clozapine: ~5-20 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Endpoint | ED50 (mg/kg) | Therapeutic Index |
| Conditioned Avoidance Response (Rat) | Inhibition of Avoidance | Data not available | Data not available |
| Prepulse Inhibition (Mouse) | Reversal of Deficit | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| Mouse | Intravenous | Data not available | Data not available | Data not available | Data not available |
III. Experimental Protocols: Standard Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. In the absence of specific protocols for this compound, this section describes the general methodologies that would be employed.
In Vitro Receptor Binding Assay Protocol
-
Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human dopamine D2 receptors) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Radioligand Binding: A specific concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Conditioned Avoidance Response (CAR) Protocol
-
Apparatus: A shuttle box with two compartments separated by a gate is used. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
-
Training: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS.
-
Drug Administration: Once the animals are trained to a stable level of performance, they are treated with either a vehicle control or different doses of this compound.
-
Testing: The animals are then tested in the CAR paradigm. The number of successful avoidances (moving to the other compartment during the CS) and escapes (moving after the onset of the US) are recorded.
-
Data Analysis: The dose of the drug that produces a 50% reduction in avoidance responses (ED50) is calculated.
IV. Signaling Pathways and Experimental Workflows
Visual diagrams of signaling pathways and experimental workflows are critical for understanding the complex biological processes and experimental designs.
Caption: Hypothetical workflow for the preclinical evaluation of a D2 receptor antagonist.
Conclusion
While a detailed comparative guide for this compound cannot be provided at this time due to the lack of available data, this framework illustrates the necessary components of such a guide. For researchers, scientists, and drug development professionals, access to comprehensive in vitro and in vivo data is paramount for making informed decisions about the potential of a therapeutic candidate. Further research and publication of experimental results for this compound are required to enable a thorough and objective comparison with other antipsychotic agents.
Comparative Guide to Validated HPLC Methods for Promethazine Hydrochloride in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of promethazine hydrochloride in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of various validated HPLC methods, presenting key performance data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of different validated methods, highlighting their key chromatographic conditions and performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C8 (150 mm x 4.6 mm, 3 µm)[1][2] | Hisep column[3] | C18 (250 mm x 4.6 mm, 5 µm) | CN (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:25mM Phosphate Buffer (pH 7.0) (50:50, v/v)[1][2] | Acetonitrile:0.18 M Ammonium Acetate (pH 5.0) (15:85, v/v)[3] | Methanol:Phosphate Buffer (pH 3.6) (70:30, v/v)[3] | Methanol:0.15M Ammonium Acetate (pH 5.0):Water (38:50:12, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[1][2] | Not Specified | 1.0 mL/min[3] | 0.9 mL/min[3] |
| Detection | UV at 249 nm[1][2] | UV at 254 nm[3] | UV at 262 nm[3] | UV at 236 nm and Electrochemical[3] |
| Retention Time | 7.78 min[1] | < 11 min[3] | 5.317 min[3] | Not Specified |
| Linearity Range | Not Specified | Not Specified | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98 - 102%[3] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline the typical experimental procedures for the analysis of promethazine hydrochloride in plasma using HPLC.
Sample Preparation: Direct Injection
For methods utilizing a Hisep column, a straightforward sample preparation protocol can be employed.
-
Collect whole blood samples in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Filter the plasma sample through a 0.45 µm filter.
-
Directly inject 20 µL of the filtered plasma into the HPLC system.[3]
Chromatographic Conditions
The chromatographic conditions must be optimized to achieve good separation and peak shape.
-
Method 1: A C8 column (150 mm x 4.6 mm, 3 µm particle size) is used with a mobile phase of acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio.[1][2] The flow rate is maintained at 1.0 mL/min, and detection is performed at 249 nm.[1][2]
-
Method 3: A LUNA C18 column (250 x 4.6 mm, 5µ) is employed with a mobile phase of phosphate buffer (pH 3.6) and methanol (70:30, v/v) at a flow rate of 1 mL/min.[3] Detection is carried out at 262 nm.[3]
-
Method 4: A 5-µm CN column (250 x 4.6-mm i.d.) is used.[3] The mobile phase consists of a mixture of methanol–0.15M ammonium acetate (pH 5.0)–water (38:50:12) at a flow rate of 0.9 mL/min.[3] UV detection is set at 236 nm.[3]
Method Validation
According to ICH guidelines, validation of an analytical method is essential to ensure its suitability for the intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often evaluated by subjecting the drug to stress conditions such as acid, base, oxidation, and heat to demonstrate that degradation products do not interfere with the analyte peak.[2][4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for promethazine hydrochloride in plasma.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
Assessing the Therapeutic Index: A Comparative Analysis of Antipsychotic Drugs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1] A higher TI indicates a wider margin of safety, a crucial consideration in the development and clinical use of pharmaceuticals.[1] This guide provides a comparative assessment of the therapeutic index of various antipsychotic drugs, offering a framework for understanding the relative safety profiles within this class of medications.
Due to the limited availability of public data, this guide will focus on established antipsychotic agents for which toxicological data is accessible. While Methiomeprazine is a phenothiazine derivative, specific ED50, TD50, and LD50 values are not publicly available. Therefore, this comparison utilizes data from other representative antipsychotics to provide a broader context for researchers.
Comparative Therapeutic Index of Antipsychotic Drugs
The following table summarizes the available preclinical toxicity and efficacy data for several antipsychotic drugs. It is important to note that these values are derived from animal studies and may not directly translate to human clinical practice. The therapeutic index is calculated as LD50/ED50.
| Drug | Class | Animal Model | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Chlorpromazine | Phenothiazine (Typical) | Rat (oral) | 225[2] | - | - |
| Rat (oral) | 142[2] | - | - | ||
| Rat (ip) | 58[2] | - | - | ||
| Haloperidol | Butyrophenone (Typical) | Rat (oral) | 165[3] | 0.13 (D2 receptor occupancy)[4][5] | 1269 |
| Rat (oral) | 71[6] | - | - | ||
| Mouse (ip) | 60[3] | - | - | ||
| Risperidone | Benzisoxazole (Atypical) | Rat (oral) | 57.7[7] | 0.067 (5-HT2 receptor occupancy)[5] | 861 |
| Rat (iv) | 34[7] | - | - | ||
| Clozapine | Dibenzodiazepine (Atypical) | - | - | 9.0 (D2 receptor occupancy)[5] | - |
| Olanzapine | Thienobenzodiazepine (Atypical) | - | - | - | - |
Note: ED50 values are often determined based on receptor occupancy, which is a surrogate for the therapeutic effect. The specific endpoint for ED50 determination can vary between studies, impacting the calculated therapeutic index. The lack of a standardized ED50 for some compounds prevents a direct TI calculation. Phenothiazines, as a class, are generally considered to have a high toxic-therapeutic ratio, meaning that overdoses are seldom fatal.[8]
Experimental Protocols
The determination of LD50 and ED50 values is a fundamental aspect of preclinical toxicology and pharmacology. These studies are typically conducted in animal models, most commonly rodents, following established guidelines.
Determination of LD50 (Median Lethal Dose)
The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.[9] Several methods are employed for its determination:
-
Classical LD50 Test: This traditional method involves administering a range of doses to several groups of animals (typically 5-10 animals per group).[10] The mortality rate in each group is recorded over a specified period (e.g., 14 days), and the LD50 is calculated using statistical methods like probit analysis.[10]
-
Up-and-Down Procedure (UDP): This method uses fewer animals.[11] A single animal is dosed, and the outcome (survival or death) determines the dose for the next animal (a lower dose after death, a higher dose after survival).[11] This sequential process continues until enough data is gathered to calculate the LD50.
-
Acute Toxic Class (ATC) Method: This method assigns a substance to a toxicity class based on the mortality observed at a series of fixed dose levels.[12] It is designed to estimate a range for the LD50 rather than a precise point value, using fewer animals than the classical method.[12]
-
Fixed Dose Procedure (FDP): This method identifies a dose that produces clear signs of toxicity but no mortality.[11]
Determination of ED50 (Median Effective Dose)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the subjects.[13] The specific endpoint for an ED50 study depends on the pharmacological action of the drug. For antipsychotics, common endpoints include:
-
Receptor Occupancy Studies: These studies measure the dose of a drug required to occupy 50% of a specific target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors) in the brain.[5] This is often determined ex vivo using techniques like quantitative autoradiography.[5]
-
Behavioral Models: Animal models that mimic certain aspects of psychosis are used to assess the efficacy of antipsychotic drugs. The ED50 would be the dose that produces a significant reduction in a specific behavior in 50% of the animals.
-
Conditioned Avoidance Response (CAR): This is a classic behavioral test where an animal learns to avoid an unpleasant stimulus by responding to a preceding signal. Antipsychotics can suppress this avoidance response, and the ED50 is the dose that produces this effect in 50% of the animals.
Signaling Pathways in Antipsychotic Drug Action
The therapeutic effects and side effects of antipsychotic drugs are mediated through their interaction with various neurotransmitter receptor systems in the brain. The primary target for typical antipsychotics is the dopamine D2 receptor, while atypical antipsychotics have a more complex pharmacology, often involving serotonin 5-HT2A receptors as well.
Caption: Simplified signaling pathways for typical and atypical antipsychotics.
Experimental Workflow for Therapeutic Index Assessment
The process of determining the therapeutic index involves a series of preclinical studies designed to establish the safety and efficacy of a drug candidate before it can proceed to human clinical trials.
Caption: General workflow for preclinical assessment of the therapeutic index.
Conclusion
The therapeutic index is a cornerstone of drug safety assessment. While specific data for methiomeprazine remains elusive in the public domain, the comparative data for other antipsychotics, both typical and atypical, provide valuable insights for researchers. The significant differences in the therapeutic indices among these drugs underscore the importance of a thorough preclinical toxicological and pharmacological evaluation for any new antipsychotic candidate. The methodologies for determining LD50 and ED50, though evolving to reduce animal use, remain critical for establishing a preliminary safety profile. Further research and transparency in data sharing for all pharmaceutical compounds, including methiomeprazine, are essential to advance the field of drug development and ensure patient safety.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. Occupancy of central neurotransmitter receptors by risperidone, clozapine and haloperidol, measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. uoanbar.edu.iq [uoanbar.edu.iq]
- 10. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to LC-UV/MS Method Validation for Quality Analytics
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. Liquid Chromatography (LC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a cornerstone of quality analytics in the pharmaceutical industry. Method validation is the documented process that establishes a method is fit for its intended purpose.[1][2] This guide provides a comparative overview of validation results for LC-UV and LC-MS methods, complete with experimental protocols and performance data.
Method Performance Characteristics: A Comparative Overview
LC-MS is recognized for its superior sensitivity and selectivity compared to conventional LC-UV methods.[3][4] While LC-UV is a robust and cost-effective technique suitable for many applications, LC-MS provides the advantage of mass identification, which is crucial for impurity characterization and complex mixture analysis.[3][5] The choice between detectors often depends on the specific requirements of the analysis, such as the concentration of the analyte and the complexity of the sample matrix.[6]
Table 1: Comparison of LC-UV and LC-MS/MS for Quality Analytics
| Feature | LC-UV | LC-MS/MS |
| Principle | Measures the absorbance of UV-Vis light by the analyte. | Measures the mass-to-charge ratio of ionized analytes. |
| Selectivity | Moderate; relies on chromatographic separation and chromophore presence. Potential for co-elution interference.[7] | High to Very High; provides structural information and can distinguish between compounds with the same retention time.[7][8] |
| Sensitivity | Good (ng range).[9] | Excellent (pg to fg range); typically 25 times more sensitive than LC-UV.[6][9] |
| Application | Routine assays, purity analysis of known compounds, content uniformity. | Impurity identification, degradation studies, metabolite analysis, trace-level quantification.[3] |
| Cost | Lower instrument and operational cost.[6] | Higher instrument and maintenance cost. |
| Matrix Effects | Less susceptible to matrix effects. | Prone to ion suppression or enhancement from matrix components.[7][10] |
Key Validation Parameters and Acceptance Criteria
Method validation assesses several performance characteristics to ensure the method is reliable. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a framework for these validation studies.[8][11]
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/ Selectivity | The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[2][11] | LC-UV: Peak purity analysis, resolution (Rs) > 1.5 between analyte and closest eluting peak.[7] LC-MS: Specificity is inherent through unique mass transitions (MRM) and retention time.[8] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8][11] | Correlation coefficient (r²) ≥ 0.99.[12] For assays, a range of 80-120% of the test concentration is typical.[13] |
| Accuracy | The closeness of test results to the true value. It is often expressed as percent recovery.[11] | 98.0% to 102.0% recovery for drug substance and drug product assays.[12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision.[11] | Repeatability (Intra-assay): RSD ≤ 1.5%[11] Intermediate Precision (Inter-assay): RSD ≤ 2.0%[13] For trace analysis, FDA/EMA suggest CV ≤ 15% (≤ 20% at LLOQ).[7][14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] | Typically determined at a signal-to-noise ratio of 10:1. The method must demonstrate acceptable precision and accuracy at this level. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] | System suitability parameters (e.g., resolution, tailing factor) remain within defined limits. |
Experimental Protocols
Detailed protocols are essential for reproducible method validation.[1] Below are generalized methodologies for key validation experiments.
Protocol 1: Linearity Assessment
-
Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent to create a high-concentration stock solution.
-
Create Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 50% to 150% of the expected sample concentration).[8]
-
Analysis: Inject each calibration standard in triplicate.
-
Data Evaluation: Construct a calibration curve by plotting the mean peak area (for LC-UV) or peak area ratio (analyte/internal standard for LC-MS) against the concentration.
-
Acceptance: Calculate the correlation coefficient (r²) and visually inspect the plot for linearity. The y-intercept should be minimal.[13]
Protocol 2: Accuracy (Recovery) Study
-
Sample Preparation: Prepare a placebo (matrix without the analyte).
-
Spiking: Spike the placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the analytical method.
-
Calculation: Determine the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance: The mean percent recovery at each level should be within the predefined acceptance criteria (e.g., 98-102%).[12]
Protocol 3: Precision Evaluation
-
Repeatability (Intra-Assay Precision):
-
Prepare a minimum of six samples at 100% of the test concentration from the same homogeneous batch.[8]
-
Alternatively, analyze a single sample nine times (3 concentrations, 3 replicates each).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-Assay Precision):
Visualizing Workflows
Diagrams help clarify complex processes and relationships within method validation.
Caption: A generalized workflow for analytical method validation.
Caption: Decision tree for selecting between LC-UV and LC-MS.
References
- 1. rsc.org [rsc.org]
- 2. ijrar.com [ijrar.com]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 5. Comparison of LCMS and other techniques : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. sisu.ut.ee [sisu.ut.ee]
- 8. database.ich.org [database.ich.org]
- 9. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolian.com [resolian.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Safety Operating Guide
Proper Disposal of Methiomeprazine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of methiomeprazine hydrochloride, ensuring the protection of personnel and the environment.
Immediate Safety and Disposal Protocol
This compound should be handled as a hazardous chemical waste due to its potential toxicity.[1] Improper disposal can lead to environmental contamination and may violate federal, state, and local regulations. The following step-by-step procedure outlines the correct disposal process for this compound in a laboratory setting.
Step 1: Waste Identification and Classification
Before disposal, a formal hazardous waste determination must be conducted. While some Safety Data Sheets (SDS) may not explicitly classify this compound as a regulated hazardous good for transport, its toxicological profile suggests it should be treated as such.[1][2] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given that this compound is reported to be a poison by ingestion and other routes of administration, it is prudent to manage it as a toxic hazardous waste.[1]
Step 2: Segregation and Collection
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect all waste this compound, including pure substance, solutions, and contaminated materials (e.g., weighing boats, gloves, pipette tips), in a designated and properly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition with a secure lid, and be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Toxic").
Step 3: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general work areas, and clearly marked.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Licensed Disposal
-
Disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
-
Most pharmaceutical hazardous waste is disposed of via incineration at a permitted facility.
Step 5: Documentation
-
Maintain accurate records of the amount of this compound waste generated.
-
Your EHS department will provide the necessary hazardous waste manifest forms, which track the waste from your laboratory ("cradle") to its final disposal ("grave"). Ensure these are completed accurately.
Hazard and Disposal Summary
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 14056-64-5 | PubChem |
| Known Hazards | Poison by ingestion, intravenous, and intraperitoneal routes.[1] | Chemical Safety and Toxicity Data |
| Environmental Hazards | While specific data is limited, related compounds like promethazine hydrochloride are toxic to aquatic life with long-lasting effects. | Sigma-Aldrich SDS |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal facility. | General Pharmaceutical Waste Guidelines |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), and corresponding state and local regulations. | EPA |
Experimental Protocols
This document does not cite specific experiments but provides a general protocol for the disposal of this compound waste generated from laboratory activities. The core principle is that all materials contaminated with this compound must be treated as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methiomeprazine hydrochloride
Essential Safety and Handling Guide for Methiomeprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given the potent nature of phenothiazine derivatives, adherence to these guidelines is critical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Quantitative Data Summary
| Parameter | Recommendation/Value | Source/Rationale |
| Occupational Exposure Limit (OEL) | No specific OEL established. Use a conservative limit of 5 mg/m³ over an 8-hour Time-Weighted Average (TWA).[1][2] | Based on the OEL for the parent compound, phenothiazine. A substance-specific OEL should be developed by an industrial hygienist if large quantities are used. |
| Glove Compatibility | Double gloving with nitrile or neoprene gloves is recommended.[3][4] | While specific breakthrough time data for this compound is unavailable, phenothiazine derivatives are known to be handled safely with these materials. Change gloves immediately if contamination is suspected. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 (or N100) filter is required for handling powders. For operations that may generate vapors or mists, a combination cartridge for organic vapors and particulates should be used.[3] | Due to the risk of inhalation toxicity. A full-face respirator may be necessary for spill cleanup or when handling large quantities.[3] |
| Eye Protection | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[3] | To prevent eye contact which can cause serious damage. |
| Protective Clothing | A disposable, solid-front lab coat with tight-fitting cuffs is required.[3] | To prevent skin contamination. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Weighing:
-
Engineering Controls: All handling of powdered this compound must be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.
-
Pre-Weighing: Before weighing, ensure all necessary PPE is correctly donned. Prepare the work surface by covering it with disposable absorbent liners.
-
Weighing Procedure:
-
Use dedicated, clean weighing utensils.
-
Tare a tared weigh boat or paper on the analytical balance.
-
Carefully transfer the desired amount of powder. Avoid creating dust.
-
Once weighed, securely cap the stock container and the container with the weighed compound.
-
Clean the balance and surrounding surfaces with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.
-
2. Solubilization:
-
Solvent Addition: Add the desired solvent to the container with the weighed this compound inside the chemical fume hood.
-
Mixing: Cap the container and mix gently until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.
3. Experimental Use:
-
Containment: All experimental procedures involving this compound should be performed within a chemical fume hood.
-
Transfer: Use appropriate tools (e.g., calibrated pipettes) for transferring solutions to minimize the risk of spills.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, lab coats), weigh boats, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous pharmaceutical waste.[5][6][7][8][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
-
Do not dispose of this compound down the drain or in regular trash.[5][6][7][8][9]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup:
-
Evacuate: Immediately evacuate the area and alert others.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: For small spills (<1 gram of solid or <100 mL of a dilute solution), trained laboratory personnel may proceed with cleanup. For larger spills, contact your institution's EHS department immediately.
-
PPE: Don the appropriate PPE, including a respirator, double gloves, a disposable lab coat, and eye protection.
-
Containment: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.
-
Cleanup:
-
Carefully collect the absorbed material using a scoop and place it into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution and then rinse with water.
-
Collect all cleaning materials in the hazardous waste container.
-
-
Decontamination: Decontaminate all non-disposable equipment used for cleanup.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.sangon.com [store.sangon.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. actenviro.com [actenviro.com]
- 6. fda.gov [fda.gov]
- 7. emro.who.int [emro.who.int]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
